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Kauniolide

Cat. No.: B3029866
M. Wt: 230.30 g/mol
InChI Key: AVLOGKPJWQCTLP-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kauniolide (CAS 81066-45-7) is a naturally occurring guaianolide-type sesquiterpene lactone, found in plant species such as chicory ( Cichorium intybus ) and feverfew ( Tanacetum parthenium ) 1 4 . It serves as a fundamental biosynthetic intermediate for a broad range of guaianolides, a class of compounds noted for their diverse bioactivities. The key research value of this compound lies in its unique biosynthesis. It is synthesized from the germacranolide costunolide by a single, multifunctional cytochrome P450 enzyme known as this compound synthase (KLS) 5 8 . Unlike typical P450s, this enzyme uniquely catalyzes a multi-step reaction sequence involving stereoselective hydroxylation at the C3 position of costunolide, followed by water elimination, cyclization, and regioselective deprotonation to form the characteristic 5-7-5 tricyclic structure of guaianolides 5 . This pathway has been successfully reconstructed in heterologous systems like yeast and Nicotiana benthamiana , opening avenues for the metabolic engineering of these valuable compounds 5 9 . Studies utilizing CRISPR/Cas9 to inactivate KLS genes in chicory have demonstrated that this blockade halts the production of downstream sesquiterpene lactones and leads to the significant accumulation of costunolide, confirming this compound's central role in the pathway 4 . Researchers value this compound as a critical standard for investigating sesquiterpene lactone biosynthesis, enzyme mechanics, and for combinatorial metabolic engineering to produce novel compounds. This product is supplied as a white to yellow solid powder with a purity of ≥98% 1 . It is soluble in DMSO and should be stored desiccated at -20°C 1 3 . For Research Use Only. Not for Human or Diagnostic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O2 B3029866 Kauniolide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3/t12-,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLOGKPJWQCTLP-IHRRRGAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC=C(C2C3C(CC1)C(=C)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC=C([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Kauniolide: Chemical Structure and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kauniolide is a naturally occurring sesquiterpene lactone belonging to the guaianolide class. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and elucidated biosynthetic pathway. Detailed experimental protocols for the in vitro synthesis of this compound are presented, alongside a visualization of its biosynthesis from the precursor farnesyl pyrophosphate. While the chemical and biosynthetic aspects of this compound are increasingly understood, this guide also highlights the current gap in publicly available quantitative data regarding its specific biological activities and interactions with cellular signaling pathways, identifying an area ripe for future investigation.

Chemical Structure and Physicochemical Properties

This compound is a sesquiterpenoid with a characteristic tricyclic guaianolide skeleton. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (3aS,9aS,9bS)-6,9-dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one--INVALID-LINK--
Molecular Formula C₁₅H₁₈O₂--INVALID-LINK--
Molecular Weight 230.30 g/mol --INVALID-LINK--
Canonical SMILES CC1=C2CC=C([C@@H]2[C@@H]3--INVALID-LINK--C(=C)C(=O)O3)C--INVALID-LINK--
InChI InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h5,12-14H,3-4,6-7H2,1-2H3/t12-,13-,14-/m0/s1--INVALID-LINK--
InChIKey AVLOGKPJWQCTLP-IHRRRGAJSA-N--INVALID-LINK--
CAS Number 81066-45-7--INVALID-LINK--
XLogP3 2.1--INVALID-LINK--
Hydrogen Bond Donor Count 0--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 0--INVALID-LINK--
Exact Mass 230.130679813 g/mol --INVALID-LINK--
Monoisotopic Mass 230.130679813 g/mol --INVALID-LINK--
Topological Polar Surface Area 26.3 Ų--INVALID-LINK--
Heavy Atom Count 17--INVALID-LINK--
Complexity 467--INVALID-LINK--

Biosynthesis of this compound

This compound is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. The key step in its formation is the conversion of costunolide to this compound, a reaction catalyzed by the cytochrome P450 enzyme, this compound synthase (KLS). This transformation involves a stereoselective hydroxylation at the C3 position of costunolide, followed by water elimination, cyclization, and regioselective deprotonation.[1][2][3][4] The activity of this enzyme has been demonstrated in vitro using yeast microsome assays.[5][6]

Experimental Protocol: In Vitro this compound Synthase Assay using Yeast Microsomes

This protocol describes the methodology for demonstrating the enzymatic conversion of costunolide to this compound using microsomes from yeast expressing the this compound synthase (KLS) gene.[5]

1. Yeast Culture and Microsome Isolation:

  • Recombinant yeast colonies expressing the KLS gene are selected on a suitable solid synthetic dextrose minimal medium.

  • Microsomes are prepared from the yeast cultures as previously described by Pompon et al. (1996).[5]

2. In Vitro Enzyme Assay:

  • The enzymatic reaction is set up in a suitable buffer at 25°C.

  • Costunolide is added to the reaction mixture containing the yeast microsomes.

  • The reaction is incubated for 2 hours at 250 rpm.

  • To facilitate detection, cysteine (3 mM) can be added to the reaction to form a this compound-cysteine conjugate, followed by an additional 30-minute incubation.[5]

  • The reaction is stopped by adding an equal volume of methanol containing 0.1% formic acid.

  • The sample is vortexed, sonicated for 15 minutes, and centrifuged at 21,000 g.[5]

  • The supernatant is collected for analysis.

3. Product Analysis:

  • The reaction product is analyzed by LC-Orbitrap-FTMS to detect the formation of this compound or its cysteine conjugate.[5]

  • The mass spectrum of the product is compared to a this compound standard to confirm its identity.[5]

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound, starting from the precursor Farnesyl pyrophosphate.

Kauniolide_Biosynthesis cluster_enzymes Enzymes FPP Farnesyl pyrophosphate GermacreneA Germacrene A FPP->GermacreneA GAS GermacreneA_acid Germacrene A acid GermacreneA->GermacreneA_acid GAO Costunolide Costunolide GermacreneA_acid->Costunolide COS This compound This compound Costunolide->this compound KLS GAS GAS: Germacrene A Synthase GAO GAO: Germacrene A Oxidase COS COS: Costunolide Synthase KLS KLS: this compound Synthase

Biosynthetic pathway of this compound.

Biological Activity and Signaling Pathways

While the precursor molecule, costunolide, has been investigated for various biological activities, including anti-cancer and anti-inflammatory effects, there is a notable lack of publicly available quantitative data specifically for this compound.[7] Extensive searches for cytotoxicity data, anti-inflammatory activity (e.g., IC50 values), and anticancer effects of this compound did not yield specific quantitative results.

Similarly, information regarding the direct interaction of this compound with and modulation of specific cellular signaling pathways is currently not well-documented in the scientific literature. The primary focus of existing research has been on its biosynthesis.[1][2][3][4]

Future Directions

The elucidation of the chemical structure and biosynthetic pathway of this compound provides a solid foundation for further research. The lack of quantitative biological activity data represents a significant knowledge gap and a compelling area for future investigation. Key research areas that would significantly advance the understanding and potential application of this compound include:

  • Quantitative assessment of biological activity: High-throughput screening and targeted in vitro assays to determine the cytotoxic, anti-inflammatory, anti-cancer, and other potential therapeutic activities of this compound, including the determination of IC50 values against various cell lines and molecular targets.

  • Identification of molecular targets and signaling pathways: Studies to identify the specific cellular proteins and signaling cascades that are modulated by this compound. This could involve techniques such as proteomics, transcriptomics, and specific reporter assays (e.g., NF-κB).

  • Structure-activity relationship (SAR) studies: Synthesis and biological evaluation of this compound analogs to understand the structural features essential for its biological activity.

Conclusion

This compound is a structurally defined natural product with a well-characterized biosynthetic pathway. This technical guide has summarized its key chemical properties and the experimental approaches used to study its formation. The current scarcity of data on its biological activities and molecular targets underscores a critical need for further research to unlock the potential of this guaianolide sesquiterpene lactone for drug development and other scientific applications.

References

An In-depth Technical Guide to the Kauniolide Biosynthesis Pathway in Tanacetum parthenium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kauniolide biosynthesis pathway in Tanacetum parthenium (feverfew). It details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, which is of significant interest for its production of bioactive sesquiterpene lactones. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction to this compound and its Significance

This compound is a guaianolide-type sesquiterpene lactone, a class of natural products known for their diverse biological activities. While much of the research on Tanacetum parthenium has focused on the germacranolide parthenolide for its anti-inflammatory and anti-cancer properties, this compound represents a key branch in the sesquiterpenoid pathway and a precursor to other structurally complex guaianolides.[1] Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of this and related compounds for pharmaceutical applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Tanacetum parthenium originates from the general isoprenoid pathway and proceeds through a series of enzymatic reactions primarily occurring in the glandular trichomes of the plant.[2][3] The pathway can be divided into several key stages, starting from the central precursor farnesyl pyrophosphate (FPP).

From Farnesyl Pyrophosphate to Costunolide

The initial steps leading to the formation of the germacranolide intermediate, costunolide, are shared with the biosynthesis of parthenolide.[4]

  • Germacrene A Synthase (GAS): The pathway begins with the cyclization of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), to form (+)-germacrene A. This reaction is catalyzed by the enzyme Germacrene A Synthase (TpGAS).[5][6]

  • Germacrene A Oxidase (GAO): Subsequently, Germacrene A Oxidase (TpGAO), a cytochrome P450 enzyme, catalyzes the three-step oxidation of germacrene A to germacrene A acid.[5]

  • Costunolide Synthase (COS): The final step in the formation of the germacranolide ring is the conversion of germacrene A acid to costunolide. This reaction is catalyzed by Costunolide Synthase (TpCOS), another cytochrome P450 enzyme.[2][5]

The Key Step: Conversion of Costunolide to this compound

The crucial and defining step in this compound biosynthesis is the conversion of the germacranolide costunolide into the guaianolide this compound.

This compound Synthase (KLS): This complex reaction is catalyzed by a single, multifunctional cytochrome P450 enzyme, this compound Synthase (TpKLS).[3] The reaction is not a simple cyclization but involves a stereoselective hydroxylation of costunolide at the C3 position, followed by water elimination, cyclization, and regioselective deprotonation.[1][3] It is proposed that 3α-hydroxycostunolide is a transient intermediate in this conversion.[1][6]

Kauniolide_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate GermacreneA Germacrene A FPP->GermacreneA  TpGAS GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid  TpGAO Costunolide Costunolide GermacreneA_acid->Costunolide  TpCOS Hydroxycostunolide 3α-hydroxycostunolide (intermediate) Costunolide->Hydroxycostunolide  TpKLS (Hydroxylation) This compound This compound Costunolide->this compound  TpKLS Hydroxycostunolide->this compound  TpKLS (Cyclization-elimination)

Figure 1: this compound Biosynthesis Pathway in T. parthenium.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is still emerging, with much of the existing research focused on the more abundant sesquiterpenoid, parthenolide.

Enzyme Kinetics

Specific Michaelis-Menten kinetic parameters (Km and kcat) for the enzymes in the this compound biosynthesis pathway from Tanacetum parthenium have not been extensively reported in the literature. However, kinetic data for a homologous costunolide synthase from lettuce has been determined, providing an estimate for the activity of this class of enzymes.

Table 1: Enzyme Kinetic Parameters (Literature Data)

Enzyme Organism Substrate Km (µM) kcat (s-1) Reference
Costunolide Synthase (CYP71BL2) Lactuca sativa Germacrene A acid 13.9 Not Reported

| TpKLS, TpGAS, TpGAO, TpCOS | Tanacetum parthenium | - | Not Reported | Not Reported | - |

Note: The lack of reported kinetic data for the specific T. parthenium enzymes highlights a key area for future research.

Metabolite Concentrations

The concentration of this compound in Tanacetum parthenium has not been widely quantified. However, data on its precursor, costunolide, and the related sesquiterpene lactone, parthenolide, provide context for the levels of these compounds in different plant tissues. Glandular trichomes are the primary sites of accumulation.[2][3]

Table 2: Sesquiterpene Lactone Concentrations in Tanacetum parthenium

Compound Plant Part Concentration Method Reference
Parthenolide Flowers 15.78 mg/g dry weight HPLC [5]
Parthenolide Leaves 3.95 mg/g dry weight HPLC [5]
This compound Various Not Reported - -

| Costunolide | Various | Not Reported | - | - |

Note: The concentrations of parthenolide vary significantly between different plant parts. Similar tissue-specific accumulation is expected for this compound and its precursors.

Gene Expression Levels

The expression of genes involved in the this compound biosynthesis pathway is spatially and developmentally regulated, with the highest expression levels generally found in the glandular trichomes of flowers.

Table 3: Relative Gene Expression of Key Biosynthesis Genes in Tanacetum parthenium

Gene Young Leaves Old Leaves Flowers Stems Roots Trichomes Reference
TpGAS 0.46 0.01 1.67 nd nd 16.33 [7]
TpGAO Not Reported Not Reported Not Reported Not Reported Not Reported Not Reported -
TpCOS Not Reported Not Reported Not Reported Not Reported Not Reported Not Reported -

| TpKLS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | - |

nd: not detected. The data for TpGAS shows significantly higher expression in glandular trichomes, correlating with the site of sesquiterpene lactone accumulation.[7]

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of sesquiterpene lactones in Asteraceae is known to be regulated by plant hormones, particularly jasmonates (e.g., methyl jasmonate).[8] Jasmonate signaling is a key defense mechanism in plants, and its activation can lead to the upregulation of genes involved in secondary metabolite production.

The jasmonate signaling cascade generally involves the perception of a stimulus, leading to the synthesis of jasmonic acid (JA). JA is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile), which binds to the COI1 receptor. This binding event triggers the degradation of JAZ repressor proteins, thereby releasing transcription factors such as MYC2. Activated MYC2 can then bind to the promoters of target genes, including those in the this compound biosynthesis pathway, to upregulate their expression.

Jasmonate_Signaling_Pathway Stimulus Stimulus (e.g., Wounding, Herbivory) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Promotes Degradation MYC2_inactive Inactive MYC2 JAZ->MYC2_inactive Inhibits MYC2_active Active MYC2 MYC2_inactive->MYC2_active Activation KLS_Genes This compound Biosynthesis Genes (TpGAS, TpGAO, TpCOS, TpKLS) MYC2_active->KLS_Genes Upregulates Transcription Kauniolide_Production This compound Production KLS_Genes->Kauniolide_Production

Figure 2: Proposed Jasmonate Signaling Pathway Regulating this compound Biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Characterization of TpKLS in Nicotiana benthamiana

A common method for functional characterization of plant enzymes is transient expression in Nicotiana benthamiana leaves via Agrobacterium tumefaciens-mediated infiltration.[5][9]

Protocol Outline:

  • Vector Construction: The coding sequences of the biosynthetic genes (TpGAS, TpGAO, TpCOS, and TpKLS) are cloned into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium Transformation: The expression vectors are transformed into a suitable Agrobacterium tumefaciens strain (e.g., GV3101).

  • Infiltration: Overnight cultures of Agrobacterium strains carrying the respective gene constructs are mixed and infiltrated into the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe. A strain carrying a viral suppressor of gene silencing (e.g., p19) is often co-infiltrated to enhance protein expression.

  • Incubation: The infiltrated plants are incubated for 3-5 days to allow for transient gene expression.

  • Metabolite Extraction and Analysis: Leaf tissue from the infiltrated area is harvested, and metabolites are extracted using a suitable solvent (e.g., methanol or ethyl acetate). The extracts are then analyzed by LC-MS/MS to detect the production of this compound and its intermediates.

Experimental_Workflow_N_benthamiana cluster_0 Vector Construction cluster_1 Agrobacterium Preparation cluster_2 Transient Expression cluster_3 Analysis Gene_Cloning Clone Biosynthesis Genes into Expression Vectors Agro_Transformation Transform Agrobacterium Gene_Cloning->Agro_Transformation Agro_Culture Culture Agrobacterium Strains Agro_Transformation->Agro_Culture Infiltration Infiltrate N. benthamiana Leaves Agro_Culture->Infiltration Incubation Incubate Plants (3-5 days) Infiltration->Incubation Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis

Figure 3: Experimental Workflow for Reconstitution in N. benthamiana.
In Vitro Enzyme Assays using Yeast Microsomes

Yeast (Saccharomyces cerevisiae) is a powerful system for the heterologous expression of cytochrome P450 enzymes and subsequent in vitro characterization.

Protocol Outline:

  • Yeast Expression: The coding sequence of TpKLS is cloned into a yeast expression vector. The vector is then transformed into a suitable yeast strain that also expresses a cytochrome P450 reductase (CPR), which is essential for P450 activity.

  • Microsome Isolation: The transformed yeast is cultured, and gene expression is induced. The cells are then harvested, and the microsomal fraction, which contains the endoplasmic reticulum-localized P450s, is isolated by differential centrifugation.

  • Enzyme Assay: The isolated microsomes are incubated with the substrate (costunolide) in a reaction buffer containing a regenerating system for the cofactor NADPH.

  • Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by GC-MS or LC-MS/MS to identify and quantify the formation of this compound.

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of sesquiterpene lactones.

Protocol Outline:

  • Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent (e.g., methanol or acetonitrile). The extract is then filtered before analysis.

  • Chromatographic Separation: The extract is injected onto a reverse-phase UPLC column (e.g., C18). A gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of formic acid to improve ionization, is used to separate the compounds.

  • Mass Spectrometry Detection: The eluent from the UPLC is introduced into the mass spectrometer. For quantification, Multiple Reaction Monitoring (MRM) is typically used. This involves selecting the precursor ion of this compound and one or more of its characteristic product ions.

  • Quantification: The amount of this compound in the sample is determined by comparing the peak area of the MRM transition to a standard curve generated with an authentic this compound standard.

Future Perspectives

The elucidation of the this compound biosynthesis pathway in Tanacetum parthenium opens up several avenues for future research and development. Metabolic engineering of this pathway in microbial hosts like Saccharomyces cerevisiae or in heterologous plant systems could enable the sustainable and scalable production of this compound and its derivatives.[1][3] Further investigation into the regulatory networks governing this pathway, including the identification of specific transcription factors, will be crucial for optimizing yields. The unique catalytic mechanism of TpKLS also presents an interesting subject for protein engineering to potentially create novel biocatalysts.

References

The Isolation and Characterization of Kauniolide from Chicory: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, characterization, and biosynthesis of kauniolide, a significant sesquiterpene lactone found in chicory (Cichorium intybus). The document details the biosynthetic pathway, experimental protocols for extraction and analysis, and quantitative data related to the accumulation of precursor compounds.

Introduction to this compound and its Significance

This compound is a guaianolide-type sesquiterpene lactone, a class of natural products known for their diverse biological activities. In chicory, this compound is a key intermediate in the biosynthesis of other bitter-tasting sesquiterpene lactones such as lactucin and lactucopicrin.[1][2] The study of this compound and its biosynthetic pathway is crucial for understanding the metabolic processes in chicory and for the potential biotechnological production of related compounds with pharmaceutical value.[3][4] For instance, its precursor, costunolide, has demonstrated anti-cancer activity.[5][6]

Biosynthesis of this compound in Chicory

The formation of this compound in chicory is a critical enzymatic step converting a germacranolide precursor into a tricyclic guaianolide structure.[1][7] This reaction is catalyzed by the enzyme this compound synthase (KLS).

The this compound Biosynthetic Pathway

The biosynthesis of this compound from farnesyl pyrophosphate involves several key enzymatic conversions, as illustrated below. In chicory, three genes, namely CiKLS1, CiKLS2, and CiKLS3, have been identified to encode for this compound synthase.[1][2] The inactivation of these genes has been shown to halt the production of this compound and lead to the accumulation of its immediate precursor, costunolide.[1][5][7]

Kauniolide_Biosynthesis cluster_enzymes Enzymes FPP Farnesyl Pyrophosphate GermacreneA Germacrene A FPP->GermacreneA GAS GermacreneAAcid Germacrene A Acid GermacreneA->GermacreneAAcid GAO Costunolide Costunolide GermacreneAAcid->Costunolide COS This compound This compound Costunolide->this compound KLS (CiKLS1, 2, 3) DownstreamSTLs Downstream Sesquiterpene Lactones (e.g., Lactucin) This compound->DownstreamSTLs GAS Germacrene A Synthase GAO Germacrene A Oxidase COS Costunolide Synthase KLS This compound Synthase

Figure 1: Biosynthetic pathway of this compound in chicory.

The conversion of costunolide to this compound is a unique reaction that involves stereoselective hydroxylation at the C3 position, followed by water elimination, cyclization, and regioselective deprotonation.[3][4][8]

Isolation of Sesquiterpene Lactones from Chicory

While direct protocols for the large-scale isolation of this compound are not extensively published, a well-established three-step process for the isolation of other major sesquiterpene lactones from chicory roots, such as 11,13-dihydrolactucin (DHLc) and lactucin (Lc), can be adapted.[9][10][11] This process is designed to be simple, cost-effective, and scalable.

Experimental Workflow for Isolation

The general workflow for the isolation of sesquiterpene lactones from chicory roots is depicted below. This process focuses on maximizing the yield of free sesquiterpene lactones by promoting the hydrolysis of their conjugated forms.

Isolation_Workflow Start Freeze-dried Chicory Root Powder Maceration Water Maceration (17h, 30°C) Start->Maceration Centrifugation1 Centrifugation Maceration->Centrifugation1 Supernatant1 Aqueous Supernatant Centrifugation1->Supernatant1 LLE Liquid-Liquid Extraction (Ethyl Acetate) Supernatant1->LLE Evaporation Evaporation of Ethyl Acetate LLE->Evaporation CrudeExtract Crude Sesquiterpene Lactone Extract Evaporation->CrudeExtract Chromatography Reversed-Phase Flash Column Chromatography CrudeExtract->Chromatography PureCompounds Pure Sesquiterpene Lactones (e.g., this compound) Chromatography->PureCompounds

Figure 2: General workflow for the isolation of sesquiterpene lactones from chicory.

Characterization of this compound

The characterization of this compound and other sesquiterpene lactones from chicory extracts relies on modern analytical techniques.

Analytical Methodologies

High-resolution mass spectrometry coupled with liquid chromatography is the primary method for the identification and quantification of these compounds.

Characterization_Workflow Sample Isolated Sesquiterpene Lactone Fraction LC Liquid Chromatography (LC) (Reversed-phase C18 column) Sample->LC MS High-Resolution Mass Spectrometry (MS) (e.g., Orbitrap-FTMS) LC->MS DataAnalysis Data Analysis (Mass-to-charge ratio, fragmentation pattern) MS->DataAnalysis Identification Compound Identification (Comparison with standards and databases) DataAnalysis->Identification

Figure 3: Analytical workflow for the characterization of this compound.

Quantitative Data

The following tables summarize key quantitative data from studies on sesquiterpene lactones in chicory.

Table 1: Accumulation of Costunolide in Genetically Modified Chicory

CompoundPlant MaterialGenetic ModificationAccumulation Level (mg/g FW)Reference
CostunolideTaprootsCRISPR/Cas9 inactivation of CiKLS1, CiKLS2, CiKLS31.5[1][2][7]

Table 2: Yield of Major Sesquiterpene Lactones from Chicory Root Extraction

CompoundStarting MaterialYield (mg)Yield (mg/g dry matter)Reference
11,13-dihydrolactucin (DHLc)750 g freeze-dried root powder642.3 ± 76.30.86 ± 0.10[9][10]
Lactucin (Lc)750 g freeze-dried root powder175.3 ± 32.90.23 ± 0.04[9][10]

Detailed Experimental Protocols

Protocol for the Isolation of Sesquiterpene Lactones from Chicory Roots

This protocol is adapted from a method developed for the large-scale extraction of DHLc and Lc.[9][10][12]

  • Maceration:

    • Suspend 750 g of freeze-dried chicory root powder in an appropriate volume of ultra-pure water.

    • Macerate for 17 hours at 30°C with agitation. This extended time at a mild temperature promotes the enzymatic hydrolysis of conjugated sesquiterpene lactones, increasing the yield of their free forms.

  • Liquid-Liquid Extraction:

    • Centrifuge the macerated mixture to pellet the solid material.

    • Collect the aqueous supernatant.

    • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

    • Pool the ethyl acetate fractions and evaporate the solvent under vacuum to obtain the crude extract.

  • Purification by Chromatography:

    • Redissolve the crude extract in a minimal amount of a suitable solvent mixture (e.g., water/methanol).

    • Purify the extract using reversed-phase flash column chromatography (e.g., with a Phenyl Butyl functionalized silica column).

    • Elute with a gradient of water and acetonitrile to separate the individual sesquiterpene lactones.

    • Collect the fractions containing the target compounds and confirm their purity using an appropriate analytical method (e.g., UPLC-DAD).

    • Lyophilize the pure fractions to obtain the final products.

Protocol for the Analysis of Sesquiterpene Lactones by LC-Orbitrap-FTMS

This protocol is based on the methods used for the analysis of sesquiterpene lactones in chicory extracts.[1]

  • Sample Preparation:

    • Freeze and powder chicory tissue (leaves or taproots) in liquid nitrogen.

    • Extract approximately 300 mg of the powdered tissue with methanol containing 0.1% formic acid.

    • Vortex the sample, sonicate for 15 minutes, and then centrifuge at 21,000 x g.

    • Transfer the clear supernatant to a new vial for analysis.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Luna C18/2, 3 µm, 2.0 × 150 mm).

    • Column Temperature: 40°C.

    • Mobile Phase A: Ultra-pure water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.19 ml/min.

    • Injection Volume: 5 µl.

    • Run a suitable gradient of mobile phases A and B to achieve separation.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI).

    • Analysis: Perform full scan mass spectrometry using an Orbitrap Fourier Transform Mass Spectrometer (FTMS) to obtain high-resolution mass data.

    • Identify compounds based on their accurate mass-to-charge ratio and comparison of their retention times and fragmentation patterns with authentic standards or literature data.

In Vitro Enzyme Assay for this compound Synthase Activity

This protocol is used to confirm the enzymatic function of the identified KLS genes.[1]

  • Yeast Microsome Isolation:

    • Express the candidate this compound synthase genes (e.g., CiKLS1, CiKLS2, CiKLS3) in a suitable yeast strain (e.g., WAT11).

    • Induce gene expression with galactose.

    • Isolate microsomal fractions containing the cytochrome P450 enzymes.

  • Enzymatic Reaction:

    • Set up the enzymatic reaction with the isolated microsomes and the substrate, costunolide.

    • Incubate the reaction for 2 hours at 25°C with shaking (250 rpm).

    • For cysteine conjugation experiments, add 3 mM of cysteine and incubate for an additional 30 minutes.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of methanol containing 0.1% formic acid.

    • Vortex, sonicate for 15 minutes, and centrifuge the sample.

    • Analyze the clear supernatant by LC-Orbitrap-FTMS to detect the formation of this compound and its conjugates.

References

A Comprehensive Technical Guide to the Natural Sources of Guaianolide Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of guaianolide sesquiterpene lactones, a diverse group of bioactive compounds with significant potential in drug discovery and development. This document details their primary plant origins, quantitative yields, experimental protocols for their extraction and characterization, and the key signaling pathways they modulate.

Natural Sources and Quantitative Yields of Guaianolide Sesquiterpene Lactones

Guaianolide sesquiterpene lactones are predominantly found in the plant kingdom, with the Asteraceae (Compositae) family being the most prolific source[1][2][3]. These compounds are characteristic secondary metabolites in various genera within this family, where they play crucial roles in plant defense mechanisms[4]. Several species from genera such as Centaurea, Cynara, Artemisia, Achillea, and Cichorium are particularly rich in these lactones.

The following table summarizes the key plant sources and the reported yields of some prominent guaianolide sesquiterpene lactones. It is important to note that the yield of these compounds can be influenced by various factors, including the specific plant part, geographical location, and the extraction method employed.

Plant SpeciesFamilyGuaianolide Sesquiterpene Lactone(s)Plant PartYield/ConcentrationReference(s)
Cynara cardunculus var. scolymus (Artichoke)AsteraceaeCynaropicrinLeaves48.33 ± 2.42 mg/g dry plant (Supercritical CO2 extraction)[1]
Cynara cardunculus (Cardoon)AsteraceaeCynaropicrinLeaves3.64 - 8.14 g/100g dry matter[5][6]
Centaurea hololeucaAsteraceaeRepin, Janerin, Cebellin G, Cebellin JAerial Parts500 mg of repin and 350 mg of janerin from an unspecified amount of plant material[7]
Centaurothamnus maximusAsteraceaeCynaropicrin, Chlorohyssopifolin B, Hydroxyjanerin, ChlorojanerinAerial PartsNot specified[8][9][10]
Salcedoa mirabaliarumAsteraceaeDihydroestafiatone, Zaluzanin C, Dihydroestafiatol, Isoamberboin, 4-epi-dihydroestafiatolAerial Parts10.9 mg of dihydroestafiatone from 2.53 g of extract[11]
Achillea millefoliumAsteraceaeMillefoliumins A-G, AustricinWhole PlantNot specified[12]

Experimental Protocols

The extraction, isolation, and characterization of guaianolide sesquiterpene lactones involve a series of well-established phytochemical techniques. Below are detailed methodologies for key experiments.

Extraction of Guaianolide Sesquiterpene Lactones

A common method for extracting these compounds from plant material involves solvent extraction.

  • Plant Material Preparation: The aerial parts of the plant are collected, dried, and powdered to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is typically extracted with a polar organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol (1:1 v/v)[13]. The choice of solvent can influence the extraction efficiency of specific compounds.

  • Extraction Procedure: The plant material is macerated or percolated with the chosen solvent at room temperature for a specified period, often with repeated extractions to ensure maximum yield. For instance, dried and powdered aerial parts (300 g) can be boiled with distilled water (4 L) for 2 hours, followed by extraction of the cooled and filtered decoction with ethyl acetate[10].

  • Concentration: The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques for the isolation and purification of individual guaianolides.

  • Column Chromatography (CC): The crude extract is often first fractionated using open column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is employed to separate the compounds based on their polarity[14].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification of guaianolides. A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water is a typical mobile phase. For example, a gradient can start with 60:40 (v/v) acetonitrile/water for 4 minutes, increasing to 80:20 (v/v) over the next 20 minutes[7].

    • Detection: Detection is usually performed using a UV detector, as many sesquiterpene lactones have a UV absorbance.

    • Sample Preparation: Samples are dissolved in a solvent similar to the initial mobile phase, typically at a concentration of around 1 mg/mL, and filtered before injection[15].

Structure Elucidation

The chemical structure of the isolated guaianolide sesquiterpene lactones is determined using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule[8][9][10][16]. Chemical shifts are reported in ppm and referenced to the residual solvent signals[16].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the molecular formula of the compound[8][9][10].

Signaling Pathways Modulated by Guaianolide Sesquiterpene Lactones

Guaianolide sesquiterpene lactones exert their biological effects by modulating various cellular signaling pathways. The presence of an α-methylene-γ-lactone moiety is often crucial for their activity, as it can react with nucleophilic groups in proteins via Michael addition[4].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Many guaianolides have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer properties. A key target for some sesquiterpene lactones, such as parthenolide, is the IκB kinase (IKK) complex[17]. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in NF-κB being retained in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes[17].

NF_kB_Inhibition cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc Translocates IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation Gene Gene Transcription (Pro-inflammatory genes) NFkB_nuc->Gene Induces Guaianolide Guaianolide Sesquiterpene Lactone Guaianolide->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by guaianolide sesquiterpene lactones.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical pathway involved in cellular processes such as proliferation, differentiation, and apoptosis. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines. Some studies suggest that guaianolides can modulate this pathway, although the precise molecular targets are still under investigation. The activation of the p38 MAPK pathway involves a cascade of phosphorylation events, starting from MAP3Ks (e.g., ASK1, TAK1) which phosphorylate and activate MAP2Ks (MKK3/6), which in turn phosphorylate and activate p38 MAPK[18][19]. Activated p38 then phosphorylates downstream transcription factors, leading to a cellular response.

MAPK_Modulation Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors Phosphorylates Response Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->Response Leads to Guaianolide Guaianolide Sesquiterpene Lactone Guaianolide->p38 Modulates

Figure 2: Modulation of the p38 MAPK signaling pathway by guaianolide sesquiterpene lactones.

Experimental Workflow and Biosynthetic Pathway

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of guaianolide sesquiterpene lactones from a plant source.

Experimental_Workflow PlantMaterial Plant Material (e.g., Dried Aerial Parts) Extraction Solvent Extraction (e.g., MeOH, EtOH) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Preparative HPLC (C18 column) Fractions->HPLC PureCompound Pure Guaianolide HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

Figure 3: General experimental workflow for the isolation and characterization of guaianolide sesquiterpene lactones.
Biosynthesis of Guaianolide Sesquiterpene Lactones

The biosynthesis of guaianolides, like other sesquiterpenoids, originates from the mevalonate pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized to form various sesquiterpene skeletons. The generally accepted biosynthetic pathway to guaianolides proceeds through a germacrene lactone intermediate derived from FPP[3][8].

Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrene A FPP->Germacrene Cyclization GermacreneLactone Germacrene Lactone Germacrene->GermacreneLactone Oxidation & Lactonization GuaianolidePrecursor Guaianolide Precursor GermacreneLactone->GuaianolidePrecursor Cyclization Guaianolide Guaianolide Sesquiterpene Lactone GuaianolidePrecursor->Guaianolide Further Modifications

Figure 4: Simplified biosynthetic pathway of guaianolide sesquiterpene lactones.

References

The Biological and Pharmaceutical Potential of Kauniolide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Kauniolide, a guaianolide sesquiterpene lactone, represents a class of natural products with significant therapeutic promise. As a key intermediate in the biosynthesis of various bioactive sesquiterpene lactones, understanding its intrinsic biological and pharmaceutical properties is of paramount importance for drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its biosynthesis, and inferred anti-inflammatory and anticancer properties based on the activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of relevant biological pathways and workflows. While specific quantitative data for this compound is currently limited in publicly available literature, this guide provides a framework for its investigation based on established methodologies for analogous compounds.

Introduction

Sesquiterpene lactones (STLs) are a diverse group of over 5000 naturally occurring C15 terpenoids, predominantly found in the Asteraceae family.[1][2] These compounds are recognized for a wide array of biological activities, including anti-inflammatory, anticancer, and analgesic effects.[2] this compound is a key biosynthetic intermediate within the guaianolide subclass of STLs.[3][4] Its precursor, costunolide, has been the subject of extensive research for its therapeutic potential.[2][5] The conversion of costunolide to this compound is a critical step that opens the door to a wider variety of structurally complex and biologically active STLs.[2][6] This guide aims to consolidate the existing knowledge on this compound and provide a clear path for future research into its specific pharmacological profile.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process, starting from the common sesquiterpene precursor, farnesyl pyrophosphate (FPP). The key biosynthetic pathway has been elucidated and involves several key enzymes.[2][7]

  • Germacrene A Synthase (GAS): Converts FPP to germacrene A.[2]

  • Germacrene A Oxidase (GAO): Catalyzes the oxidation of germacrene A.[2]

  • Costunolide Synthase (COS): Leads to the formation of costunolide.[2]

  • This compound Synthase (KLS): A cytochrome P450 enzyme that catalyzes the conversion of costunolide to this compound. This unique enzyme performs a stereoselective hydroxylation at the C3 position of costunolide, followed by water elimination, cyclization, and regioselective deprotonation.[4][6][8]

dot

Kauniolide_Biosynthesis FPP Farnesyl Pyrophosphate Germacrene_A Germacrene A FPP->Germacrene_A  GAS Costunolide Costunolide Germacrene_A->Costunolide  GAO, COS This compound This compound Costunolide->this compound  this compound Synthase (KLS)

Caption: Biosynthetic pathway of this compound from FPP.

Potential Pharmaceutical Properties

While specific studies on this compound are sparse, the biological activities of its precursor, costunolide, and other guaianolide sesquiterpene lactones suggest that this compound likely possesses significant anti-inflammatory and anticancer properties. The bioactivity of many STLs is attributed to the α-methylene-γ-lactone moiety, which can react with sulfhydryl groups of proteins, thereby modulating their function.[2]

Anti-inflammatory Activity

Guaianolide sesquiterpene lactones are known to exert anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[11] Inhibition of this pathway can lead to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[12][13]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκB-NF-κB IκB-NF-κB Complex IKK->IκB-NF-κB Phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation IκB-NF-κB->IκB IκB-NF-κB->NF-κB Releases This compound This compound (Proposed) This compound->IKK Inhibits DNA DNA NF-κB_nuc->DNA Binds Inflammatory Genes Pro-inflammatory Gene Expression DNA->Inflammatory Genes

Caption: Proposed inhibition of the JAK-STAT3 signaling pathway by this compound.

Quantitative Data

Table 1: Hypothetical Anti-inflammatory Activity of this compound

AssayCell LineStimulantIC50 (µM)Reference CompoundIC50 (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS8.5Dexamethasone2.1
TNF-α ProductionTHP-1LPS12.2Dexamethasone0.5
IL-6 ProductionPBMCLPS15.8Dexamethasone0.8

Table 2: Hypothetical Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 (µM)Reference CompoundIC50 (µM)
MCF-7Breast CancerMTT10.2Doxorubicin0.8
A549Lung CancerMTT15.5Cisplatin5.2
HCT116Colon CancerMTT12.85-Fluorouracil4.1
JurkatLeukemiaMTT7.9Vincristine0.05

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological and pharmaceutical properties of this compound.

In Vitro this compound Biosynthesis Assay

Kauniolide_Biosynthesis_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Yeast_Culture Culture Yeast Strain Expressing this compound Synthase Microsome_Isolation Isolate Microsomes Yeast_Culture->Microsome_Isolation Reaction_Setup Set up Reaction: - Microsomes - Costunolide (Substrate) - NADPH (Cofactor) - Buffer Microsome_Isolation->Reaction_Setup Incubation Incubate at 28°C Reaction_Setup->Incubation Quench Quench Reaction (e.g., with Ethyl Acetate) Incubation->Quench Extraction Extract Products Quench->Extraction LC_MS Analyze by LC-MS Extraction->LC_MS Data_Analysis Identify this compound Peak and Quantify LC_MS->Data_Analysis

Caption: Workflow for a standard MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Anti-inflammatory (Nitric Oxide) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

[14][15]dot

NO_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_measurement Measurement Cell_Seeding Seed RAW 264.7 Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Pretreat_this compound Pre-treat with this compound Incubation_24h->Pretreat_this compound Stimulate_LPS Stimulate with LPS Pretreat_this compound->Stimulate_LPS Incubation_24h_2 Incubate for 24h Stimulate_LPS->Incubation_24h_2 Collect_Supernatant Collect Supernatant Incubation_24h_2->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubation_10min Incubate for 10 min Add_Griess_Reagent->Incubation_10min Read_Absorbance Read Absorbance at 540 nm Incubation_10min->Read_Absorbance Calculate_Inhibition Calculate % NO Inhibition Read_Absorbance->Calculate_Inhibition

Caption: Workflow for an in vitro nitric oxide anti-inflammatory assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.

  • Measurement: After a short incubation, measure the absorbance at 540 nm.

  • Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production by this compound.

Conclusion and Future Directions

This compound is a structurally interesting guaianolide sesquiterpene lactone with high potential for significant biological and pharmaceutical activities. While current research has primarily focused on its biosynthesis, the pharmacological profile of its precursor, costunolide, and other related compounds strongly suggests that this compound warrants further investigation as a potential anti-inflammatory and anticancer agent.

Future research should prioritize the following:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • In Vitro and In Vivo Studies: Systematic evaluation of the anti-inflammatory and anticancer activities of this compound using a panel of relevant cell lines and animal models.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound, particularly its effects on NF-κB and STAT3.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives to optimize potency and selectivity.

By pursuing these avenues of research, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

References

The Unconventional Mechanism of Kauniolide Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kauniolide synthase stands as a fascinating anomaly within the cytochrome P450 enzyme superfamily. Tasked with the conversion of the germacranolide costunolide into the guaianolide this compound, it orchestrates a complex and unusual cascade of chemical reactions. This enzyme deviates from the canonical hydroxylation activity typical of P450s, instead catalyzing a multi-step transformation involving stereoselective hydroxylation, dehydration, cyclization, and regioselective deprotonation.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound synthase, detailing the experimental protocols used to elucidate its function and presenting the available quantitative data. The information compiled herein is critical for researchers in natural product biosynthesis, enzymology, and for professionals in drug development seeking to leverage this unique biocatalyst.

Core Mechanism of Action

This compound synthase, a cytochrome P450 enzyme isolated from feverfew (Tanacetum parthenium) and also found in chicory (Cichorium intybus), catalyzes a pivotal step in the biosynthesis of guaianolide-type sesquiterpene lactones.[1][4][5] Unlike the vast majority of its P450 counterparts that primarily function as monooxygenases, this compound synthase executes a sophisticated sequence of reactions within a single active site.

The catalytic cycle commences with the stereoselective α-hydroxylation of the substrate, costunolide, at the C3 position.[1][5] This initial step is crucial and dictates the stereochemistry of the final product. Following hydroxylation, the enzyme facilitates a dehydration event, eliminating a water molecule. This is immediately succeeded by a cyclization reaction, which forms the characteristic 5-7-5 tricyclic ring structure of guaianolides.[1][2][3] The catalytic process concludes with a regioselective deprotonation to yield the final product, this compound.[1][2][3] This proposed mechanism is strongly supported by in silico modeling and molecular docking studies.[2][3]

The immediate product of the reaction, this compound, is often unstable and is typically detected in experimental setups as its more stable cysteine conjugate.[1]

Signaling Pathway and Biosynthetic Context

The action of this compound synthase is a key branching point in sesquiterpenoid biosynthesis, diverting metabolic flux from germacranolides to the pharmaceutically significant guaianolides.

Kauniolide_Biosynthesis FPP Farnesyl Diphosphate GermacreneA Germacrene A FPP->GermacreneA GAS Costunolide Costunolide GermacreneA->Costunolide GAO, COS Intermediate 3α-hydroxycostunolide (Intermediate) Costunolide->Intermediate this compound Synthase (Hydroxylation) This compound This compound Intermediate->this compound this compound Synthase (Dehydration, Cyclization, Deprotonation)

Figure 1: this compound Biosynthetic Pathway.

Quantitative Data

While a full Michaelis-Menten kinetic characterization of this compound synthase is not yet available in the literature, valuable quantitative data has been obtained from gene knockout studies. In chicory plants where the three identified this compound synthase genes were inactivated using CRISPR/Cas9, the biosynthesis of downstream sesquiterpene lactones was halted.[6][7][8] This resulted in the significant accumulation of the substrate, costunolide, and its conjugates in the taproots.

ParameterOrganismTissueMethodResultReference
Substrate Accumulation (Costunolide & Conjugates)Cichorium intybus (Chicory)TaprootsCRISPR/Cas9 Knockout & LC-Orbitrap-FTMSUp to 1.5 mg/g Fresh Weight[6][7]

Experimental Protocols

The elucidation of the this compound synthase mechanism has been dependent on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed protocols for the key experiments cited in the literature.

Heterologous Expression and Microsome Preparation in Saccharomyces cerevisiae

This protocol is fundamental for producing active this compound synthase for in vitro characterization.

Yeast_Expression_Workflow Start Start: KLS Gene Cloning Clone KLS into pYEDP60 Yeast Expression Vector Start->Cloning Transformation Transform WAT11 Yeast Strain Cloning->Transformation Selection Select Colonies on SD Minimal Medium Transformation->Selection Culture Culture Yeast in YPGE Medium Selection->Culture Induction Induce Protein Expression with Galactose Culture->Induction Harvest Harvest Yeast Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis in TES Buffer with Glass Beads Harvest->Lysis Centrifugation1 Low-Speed Centrifugation (Remove Debris) Lysis->Centrifugation1 Centrifugation2 High-Speed Ultracentrifugation (Pellet Microsomes) Centrifugation1->Centrifugation2 Resuspension Resuspend Microsomal Pellet in TEG Buffer Centrifugation2->Resuspension End End: Isolated Microsomes Resuspension->End

Figure 2: Yeast Expression and Microsome Isolation Workflow.

Methodology:

  • Cloning: The coding sequence of this compound synthase is cloned into a yeast expression vector, such as pYEDP60.

  • Yeast Transformation: The expression vector is transformed into a suitable yeast strain, for example, WAT11, which co-expresses an Arabidopsis thaliana cytochrome P450 reductase.

  • Culture and Induction: Transformed yeast is cultured in a rich medium (e.g., YPGE) to the mid-log phase. Protein expression is then induced by the addition of galactose.

  • Cell Harvest and Lysis: Yeast cells are harvested by centrifugation and washed. The cell pellet is resuspended in a TES buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) and lysed, typically by vortexing with glass beads.

  • Microsome Isolation: The cell lysate is subjected to a two-step centrifugation process. A low-speed spin removes cell debris, and the resulting supernatant is subjected to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspension: The microsomal pellet is resuspended in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80°C.

In Vitro Enzyme Assay

This assay is used to determine the enzymatic activity of the isolated microsomes.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing the isolated microsomes, a buffer (e.g., 20 mM potassium phosphate buffer, pH 7.5), and an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Substrate Addition: The reaction is initiated by the addition of the substrate, costunolide, dissolved in a suitable solvent like DMSO.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

  • Cysteine Conjugation (Optional but Recommended): To stabilize the this compound product for detection, cysteine (e.g., to a final concentration of 3 mM) is added, and the incubation is continued for an additional 30 minutes.

  • Reaction Quenching and Extraction: The reaction is stopped by adding a solvent such as ethyl acetate or methanol containing 0.1% formic acid. The mixture is vortexed and centrifuged to pellet the protein.

  • Analysis: The supernatant is collected for analysis by LC-Orbitrap-FTMS.

Product Analysis by LC-Orbitrap-FTMS

High-resolution mass spectrometry is essential for the accurate identification of the enzymatic products.

Methodology:

  • Chromatographic Separation: The extracted samples are injected onto a liquid chromatography system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is used to separate the compounds.

  • Mass Spectrometry: The eluent from the LC is introduced into an Orbitrap Fourier Transform Mass Spectrometer.

  • Data Acquisition: The mass spectrometer is operated in a positive ionization mode, and data is acquired in full scan mode with a high resolution (e.g., >70,000). Targeted analysis is performed to look for the exact masses of expected products, such as this compound ([M+H]+ ≈ 231.1379) and its cysteine conjugate ([M+H]+ ≈ 352.1577).

  • Product Identification: The identity of the product is confirmed by comparing its retention time and mass spectrum with an authentic standard, if available, and by analyzing its fragmentation pattern.

Reconstitution of the this compound Biosynthetic Pathway in Nicotiana benthamiana

This in vivo technique confirms the function of the enzyme in a plant system.

Methodology:

  • Gene Constructs: The genes for the entire biosynthetic pathway to this compound (Germacrene A synthase, Germacrene A oxidase, Costunolide synthase, and this compound synthase) are cloned into plant expression vectors. Often, a gene to boost precursor supply, like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), is also included.

  • Agrobacterium Transformation: These expression vectors are transformed into Agrobacterium tumefaciens.

  • Agroinfiltration: Cultures of the different Agrobacterium strains, each carrying one of the biosynthetic genes, are mixed and co-infiltrated into the leaves of N. benthamiana plants.

  • Incubation: The plants are incubated for several days (e.g., 4-5 days) to allow for transient gene expression and protein production.

  • Metabolite Extraction: The infiltrated leaves are harvested and extracted with a solvent like methanol containing 0.1% formic acid.

  • Analysis: The leaf extracts are analyzed by LC-Orbitrap-FTMS for the presence of this compound or its conjugates.

Conclusion

This compound synthase represents a significant discovery in the field of terpene biosynthesis, showcasing the remarkable catalytic versatility of cytochrome P450 enzymes. Its unique multi-step reaction mechanism, which proceeds from a common germacranolide precursor to a complex guaianolide, has opened new avenues for understanding the evolution of metabolic diversity in plants. The detailed experimental protocols outlined in this guide provide a roadmap for the further characterization of this and other novel enzymes. For drug development professionals, the heterologous expression systems developed for this compound production offer a promising platform for the sustainable synthesis of this and other bioactive sesquiterpene lactones, paving the way for future therapeutic applications. The continued study of this compound synthase is sure to yield further insights into the intricate world of enzyme catalysis and natural product biosynthesis.

References

The Discovery of Kauniolide Synthase: A Cytochrome P450 with an Unconventional Catalytic Cascade

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of kauniolide synthase (KLS) as a cytochrome P450 (CYP) enzyme represents a significant advancement in understanding the biosynthesis of guaianolides, a large and pharmaceutically important class of sesquiterpene lactones. This technical guide provides a comprehensive overview of the core findings, experimental methodologies, and biosynthetic pathways associated with this unique enzyme. This compound synthase is notable for its unusual multi-step reaction mechanism, which deviates from the typical monooxygenase activity of P450s.

Core Discovery and Function

This compound synthase was first isolated and characterized from feverfew (Tanacetum parthenium), a plant known for its production of various sesquiterpene lactones.[1][2][3] Subsequent research has identified homologous genes in other species, such as chicory (Cichorium intybus).[4][5] The primary function of this enzyme is the conversion of the germacranolide costunolide into the guaianolide this compound.[1][2][3] This transformation is a critical step in the biosynthesis of the 5-7-5 tricyclic core structure that defines guaianolides.[6]

What makes this compound synthase particularly noteworthy is its complex catalytic activity. Instead of a simple hydroxylation, the enzyme orchestrates a cascade of reactions:

  • Stereoselective Hydroxylation: The reaction begins with the hydroxylation of costunolide at the C3 position.[1][2][3]

  • Water Elimination: This is followed by the removal of a water molecule.[1][2][3]

  • Cyclization: The enzyme then facilitates a cyclization reaction to form the characteristic five-membered ring of the guaianolide skeleton.[1][2][3]

  • Regioselective Deprotonation: The final step involves a specific deprotonation to yield the stable this compound product.[1][2][3]

This discovery was pivotal as it demonstrated that the formation of the guaianolide skeleton does not require a separate cyclase enzyme as previously postulated, but is instead accomplished by a single, multifunctional P450.[6]

Data Presentation

As of this writing, detailed kinetic parameters such as Michaelis constant (Km) and catalytic rate constant (kcat) for this compound synthase have not been published. The characterization has primarily focused on functional validation through product identification. However, quantitative data regarding the accumulation of the substrate (costunolide) upon the knockout of KLS genes and the yield of products in heterologous systems are available.

Table 1: Accumulation of Costunolide and its Conjugates in Chicory Taproots Following CRISPR/Cas9-mediated Inactivation of this compound Synthase Genes

Chicory LineFree Costunolide (μg/g FW)Total Costunolide and Conjugates (mg/g FW)Reference
Wild-TypeNot DetectedNot Detected[4][5]
Genome-Edited Line A1621 ± 6~1.5[4][5]
Genome-Edited Line A83160 ± 76~1.5[4][5]

FW: Fresh Weight. Data from Cankar et al., 2022.

Table 2: Heterologous Production of this compound Pathway Products

Host OrganismBiosynthetic Genes ExpressedProductYieldReference
Nicotiana benthamianaTpGAS, CiGAO, CiCOS, TpKLSThis compound (detected as cysteine conjugate)Qualitatively confirmed by LC-MS[6]
Saccharomyces cerevisiaeTpGAS, TpGAO, TpCOS, TpKLSThis compoundQualitatively confirmed by GC-MS[6]

TpGAS: T. parthenium Germacrene A Synthase; CiGAO: C. intybus Germacrene A Oxidase; CiCOS: C. intybus Costunolide Synthase; TpKLS: T. parthenium this compound Synthase.

Experimental Protocols

The identification and characterization of this compound synthase involved a series of key experiments. The detailed methodologies are outlined below.

Heterologous Expression in Saccharomyces cerevisiae

This protocol was used to functionally express candidate P450 genes and test their activity.

  • Yeast Strain: WAT11, which is engineered to express the Arabidopsis thaliana NADPH-P450 reductase 1 (ATR1), providing the necessary redox partner for P450 activity.[4]

  • Expression Vector: The full-length coding sequences of candidate genes (e.g., TpKLS from T. parthenium or CiKLS from C. intybus) are cloned into a yeast expression vector such as pYEDP60.[4]

  • Transformation: The expression vectors are transformed into the WAT11 yeast strain using standard protocols.[4]

  • Culture and Induction: Transformed yeast are grown in selective media. Gene expression is induced by the addition of galactose to the growth medium.[4]

Yeast Microsome Isolation

Microsomes containing the expressed cytochrome P450 enzymes are isolated for in vitro assays.

  • Cell Lysis: Yeast cells are harvested and washed, then resuspended in a TES buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol). Cells are mechanically lysed using glass beads.

  • Centrifugation: The cell lysate is subjected to a series of centrifugation steps. First, a low-speed spin (e.g., 10,000 x g) removes cell debris and mitochondria.

  • Ultracentrifugation: The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspension: The microsomal pellet is resuspended in a buffer such as TEG (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80°C.

In Vitro Enzyme Assay for this compound Synthase Activity

This assay is performed to determine the function of the expressed P450 enzyme.

  • Reaction Mixture: The assay is typically conducted in a total volume of 500 μL.

    • Buffer: 40 mM Potassium Phosphate (KPi) buffer, pH 7.5.[4]

    • Substrate: 200 μM Costunolide (dissolved in a small volume of DMSO, final concentration of DMSO is typically 2%).[4]

    • Cofactor: 2 mM NADPH.[4]

    • Enzyme Source: 100 μL of the isolated yeast microsomal preparation.[4]

  • Incubation: The reaction is incubated for 2 hours at 25°C with shaking (e.g., 250 rpm).[4]

  • Reaction Quenching and Extraction: The reaction is stopped, and products are extracted using an organic solvent such as ethyl acetate.

Product Identification by LC-MS

The reaction products are analyzed to confirm the formation of this compound.

  • Cysteine Conjugation: To improve the detection of this compound by LC-MS, the extracted products are often incubated with L-cysteine. Cysteine forms a conjugate with the α-methylene-γ-lactone group of this compound, which is more readily ionized and detected.[4] This conjugation occurs non-enzymatically and adds a specific mass to the parent molecule.

  • LC-MS Analysis: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), often using a high-resolution instrument like an Orbitrap-FTMS. The mass of the detected product (as a cysteine conjugate) is compared to that of a this compound-cysteine standard to confirm its identity.[6]

Visualizations

Biosynthetic and Experimental Workflows

Kauniolide_Biosynthesis_Pathway FPP Farnesyl Diphosphate GermacreneA Germacrene A FPP->GermacreneA GAS GAAcid Germacrene A Acid GermacreneA->GAAcid GAO (CYP) Costunolide Costunolide GAAcid->Costunolide COS (CYP) Intermediate 3α-hydroxycostunolide (intermediate) Costunolide->Intermediate KLS (CYP) (Hydroxylation) This compound This compound Intermediate->this compound KLS (CYP) (Dehydration, Cyclization, Deprotonation)

Caption: The biosynthetic pathway from Farnesyl Diphosphate to this compound.

KLS_Identification_Workflow cluster_Bioinformatics 1. Gene Identification cluster_Molecular_Biology 2. Heterologous Expression cluster_Biochemistry 3. In Vitro Assay cluster_Analysis 4. Product Identification GeneMining Transcriptome analysis of Tanacetum parthenium CandidateSelection Select candidate CYP genes based on expression profiles GeneMining->CandidateSelection Cloning Clone candidate genes into yeast expression vector CandidateSelection->Cloning Transformation Transform into S. cerevisiae (WAT11) Cloning->Transformation MicrosomePrep Isolate microsomes containing expressed P450 Transformation->MicrosomePrep EnzymeAssay Incubate microsomes with Costunolide and NADPH MicrosomePrep->EnzymeAssay Extraction Extract reaction products EnzymeAssay->Extraction Conjugation Incubate with Cysteine Extraction->Conjugation LCMS Analyze by LC-MS Conjugation->LCMS Identification Identification LCMS->Identification This compound Synthase Identified

Caption: Experimental workflow for the identification of this compound Synthase.

KLS_Mechanism Proposed Catalytic Mechanism of this compound Synthase Costunolide Costunolide binds to KLS active site Hydroxylation Stereoselective C3 Hydroxylation Costunolide->Hydroxylation Intermediate Formation of 3α-hydroxycostunolide Hydroxylation->Intermediate Dehydration Water Elimination Intermediate->Dehydration Cyclization Ring Closure (C1-C5 bond formation) Dehydration->Cyclization Deprotonation Regioselective Deprotonation Cyclization->Deprotonation This compound This compound is released Deprotonation->this compound

Caption: The proposed multi-step catalytic mechanism of this compound Synthase.

References

The Crucial Role of Costunolide as a Precursor in Kauniolide Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaianolides, a significant class of sesquiterpene lactones, exhibit a wide array of biological activities, making them promising candidates for pharmaceutical development. A key step in the biosynthesis of many guaianolides is the conversion of the germacranolide, costunolide, into the foundational guaianolide, kauniolide. This transformation represents a critical branch point in sesquiterpene lactone metabolism and is orchestrated by the multifunctional enzyme, this compound synthase. This technical guide provides an in-depth exploration of the role of costunolide as a precursor to this compound, detailing the enzymatic process, experimental validation, and quantitative insights into this pivotal biosynthetic reaction.

The Biosynthetic Pathway from Costunolide to this compound

The biosynthesis of this compound from costunolide is not a direct conversion but proceeds through a key intermediate, 3α-hydroxycostunolide. The entire process is catalyzed by a single enzyme, this compound Synthase (KLS), which is a cytochrome P450 monooxygenase.[1][2][3]

The reaction mechanism involves a stereoselective hydroxylation of costunolide at the C3 position to form 3α-hydroxycostunolide.[1][4] This intermediate is then further acted upon by the same this compound synthase enzyme, which facilitates a cyclization and dehydration to yield the final product, this compound.[1][2][3]

The overall biosynthetic pathway leading to this compound is initiated from the central precursor of sesquiterpenes, farnesyl pyrophosphate (FPP).

This compound Biosynthesis FPP Farnesyl Pyrophosphate GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneAAcid Germacrene A Acid GermacreneA->GermacreneAAcid Germacrene A Oxidase (GAO) Costunolide Costunolide GermacreneAAcid->Costunolide Costunolide Synthase (COS) HydroxyCostunolide 3α-hydroxycostunolide Costunolide->HydroxyCostunolide this compound Synthase (KLS) This compound This compound HydroxyCostunolide->this compound this compound Synthase (KLS)

Biosynthetic pathway from Farnesyl Pyrophosphate to this compound.

Quantitative Data

The conversion of costunolide to this compound and the accumulation of these compounds have been quantified in various experimental systems. The following tables summarize key quantitative findings.

SystemGene(s) InactivatedCompound AccumulatedConcentrationReference
Cichorium intybus (Chicory) taprootsThis compound Synthase (KLS)Costunolide and its conjugates1.5 mg/g fresh weight[5][6][7]
Cichorium intybus (Chicory) taproots (edited line A83)This compound Synthase (KLS)Free Costunolide160 ± 76 µg/g fresh weight[1]
Cichorium intybus (Chicory) taproots (edited line A16)This compound Synthase (KLS)Free Costunolide21 ± 6 µg/g fresh weight[1]
SystemReconstituted PathwayProductYieldReference
Nicotiana benthamianaCostunolide Biosynthesis (TpGAS, CiGAO, CiCOS)Costunolideup to 60 ng/g fresh weight[8]

Experimental Protocols

The elucidation of the role of costunolide as a precursor to this compound has been made possible through a series of key experimental methodologies.

In Vitro Yeast Microsome Assay for this compound Synthase Activity

This assay is crucial for demonstrating the enzymatic activity of this compound synthase on its substrate, costunolide.

1. Expression of this compound Synthase in Yeast:

  • The coding sequence for the putative this compound synthase gene (e.g., from Tanacetum parthenium or Cichorium intybus) is cloned into a yeast expression vector (e.g., pYEDP60).[1][5]

  • The expression vector is transformed into a suitable yeast strain (e.g., WAT11).[1]

  • Yeast cultures are grown, and protein expression is induced by the addition of galactose to the growth medium.[1]

2. Microsome Isolation:

  • Yeast cells are harvested by centrifugation.

  • The cell pellet is washed and then resuspended in an ice-cold lysis buffer.

  • Cells are mechanically disrupted (e.g., using glass beads and vortexing) to release their contents.[9]

  • The cell lysate is subjected to differential centrifugation to pellet the microsomal fraction, which contains the membrane-bound cytochrome P450 enzymes.[1]

3. Enzymatic Assay:

  • The isolated microsomal fraction is incubated with the substrate, costunolide.[1]

  • The reaction mixture is supplemented with necessary cofactors for cytochrome P450 activity, such as NADPH.

  • The reaction is allowed to proceed for a defined period at an optimal temperature.

4. Product Analysis:

  • The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate).

  • The extracted products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of this compound and the intermediate, 3α-hydroxycostunolide.[1][4]

  • To enhance detection by LC-MS, the products can be conjugated with L-cysteine, which reacts with the α-methylene-γ-lactone moiety of these compounds.[1]

Yeast_Microsome_Assay_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis gene_cloning Clone KLS gene into yeast expression vector yeast_transformation Transform yeast (e.g., WAT11) gene_cloning->yeast_transformation protein_expression Induce KLS protein expression yeast_transformation->protein_expression microsome_isolation Isolate microsomal fraction protein_expression->microsome_isolation incubation Incubate microsomes with Costunolide and NADPH microsome_isolation->incubation extraction Extract products with organic solvent incubation->extraction cysteine_conjugation Optional: Cysteine conjugation extraction->cysteine_conjugation lc_ms_analysis LC-MS or GC-MS analysis extraction->lc_ms_analysis cysteine_conjugation->lc_ms_analysis product_identification Identify this compound and 3α-hydroxycostunolide lc_ms_analysis->product_identification

References

Stereoselective Hydroxylation in Kauniolide Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kauniolide, a guaianolide-type sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. A critical step in its biosynthesis is a stereoselective hydroxylation reaction that dictates the final stereochemistry of the molecule, which is crucial for its biological activity. This technical guide provides an in-depth analysis of this key hydroxylation step, summarizing the available quantitative data, detailing experimental protocols, and visualizing the biosynthetic pathway.

The Core Reaction: Stereoselective Hydroxylation of Costunolide

The formation of this compound from its precursor, the germacranolide costunolide, is catalyzed by the enzyme This compound synthase . This enzyme, a cytochrome P450 monooxygenase (CYP71 clan) isolated from feverfew (Tanacetum parthenium), performs a multi-step reaction initiated by a stereoselective hydroxylation.[1]

The key transformation involves the hydroxylation of costunolide at the C3 position to form a 3α-hydroxycostunolide intermediate. This specific stereoselectivity is crucial for the subsequent enzymatic steps, which include water elimination, cyclization, and regioselective deprotonation, ultimately yielding this compound.[1] The reaction demonstrates a preference for producing the α-epimer, highlighting the precise control exerted by the enzyme's active site.

Quantitative Data

While the stereospecificity of the hydroxylation is well-established, precise quantitative data regarding reaction yields and enantiomeric/diastereomeric excess from published literature is limited. The available information indicates a high degree of stereoselectivity for the α-position. The yield of this compound from costunolide has been reported in heterologous expression systems.

ProductHost SystemYieldReference
CostunolideNicotiana benthamianaup to 60 ng/g fresh weight[2][3][4]
Costunolide and its conjugatesChicory taproots (with CRISPR/Cas9 inactivation of this compound synthase)up to 1.5 mg/g fresh weight[1]

Note: The yield of the direct hydroxylation product, 3α-hydroxycostunolide, is not explicitly quantified in the available literature as it is a transient intermediate.

Experimental Protocols

The characterization of this compound synthase and the stereoselective hydroxylation has been primarily achieved through two key experimental systems: yeast microsomal assays and transient expression in Nicotiana benthamiana.

Yeast Microsomal Assay for this compound Synthase Activity

This in vitro assay is fundamental for characterizing the enzymatic activity of cytochrome P450 enzymes like this compound synthase.

a) Yeast Strain and Expression Vector:

  • Yeast Strain: Saccharomyces cerevisiae strain WAT11 is commonly used. This strain is engineered to express a cytochrome P450 reductase from Arabidopsis thaliana (ATR1), which is essential for the activity of the heterologously expressed plant P450.

  • Expression Vector: The cDNA of this compound synthase is typically cloned into a yeast expression vector such as pYEDP60.

b) Protocol Outline:

  • Transformation: Transform the yeast strain with the expression vector containing the this compound synthase gene.

  • Culture and Induction: Grow the transformed yeast in a suitable medium. Induce the expression of the P450 enzyme by adding galactose to the culture.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells and resuspend them in a lysis buffer.

    • Disrupt the cells using methods like glass bead vortexing or a French press.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (including NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Add the substrate, costunolide, to initiate the reaction.

    • Incubate the reaction mixture at a controlled temperature (e.g., 28-30°C) with shaking.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the products from the aqueous phase.

    • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify 3α-hydroxycostunolide and this compound.

Transient Expression in Nicotiana benthamiana

This in vivo system allows for the reconstruction of the biosynthetic pathway in a plant host, providing a more natural cellular environment for enzyme activity.

a) Plant Material and Bacterial Strain:

  • Plant: 4-6 week old Nicotiana benthamiana plants.

  • Bacterial Strain: Agrobacterium tumefaciens strain GV3101 is commonly used for agroinfiltration.

b) Protocol Outline:

  • Vector Construction: Clone the this compound synthase gene into a binary plant expression vector, often under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Agrobacterium Transformation: Transform the binary vector into Agrobacterium tumefaciens.

  • Agroinfiltration:

    • Grow a culture of the transformed Agrobacterium.

    • Harvest the bacteria and resuspend them in an infiltration buffer (e.g., containing MES, MgCl₂, and acetosyringone).

    • Infiltrate the abaxial side of the N. benthamiana leaves with the bacterial suspension using a needleless syringe. For pathway reconstruction, co-infiltrate with Agrobacterium strains carrying other pathway genes (e.g., farnesyl pyrophosphate synthase, germacrene A synthase, etc.).

  • Incubation: Keep the infiltrated plants in a controlled environment (e.g., 25°C with a 16-hour light/8-hour dark cycle) for 3-5 days to allow for transient gene expression and product accumulation.

  • Metabolite Extraction and Analysis:

    • Harvest the infiltrated leaf tissue and freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract the metabolites using a suitable solvent (e.g., methanol or ethyl acetate).

    • Analyze the extracts by LC-MS or GC-MS to detect this compound and related pathway intermediates.

Signaling Pathways and Regulation

The biosynthesis of sesquiterpenoid lactones, including this compound, is tightly regulated in plants. While a specific signaling pathway dedicated to this compound synthase has not been fully elucidated, the general regulatory mechanisms for this class of compounds involve phytohormones, particularly jasmonates.

Jasmonate signaling is a key elicitor of secondary metabolite production in plants as a defense response. The current understanding suggests a signaling cascade that involves jasmonate-responsive transcription factors.

Caption: Proposed regulatory pathway for this compound biosynthesis.

This diagram illustrates how external stimuli can trigger a jasmonate signaling cascade, leading to the activation of specific transcription factors. These transcription factors then bind to the promoter region of the this compound synthase gene, initiating its transcription and subsequent translation into the active enzyme.

Experimental Workflow

The following diagram outlines the general workflow for the heterologous production and analysis of this compound.

Kauniolide_Production_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Heterologous Expression cluster_analysis Product Analysis Gene_Isolation Isolate this compound Synthase cDNA from T. parthenium Vector_Construction Clone into Expression Vector (Yeast or Plant Binary) Gene_Isolation->Vector_Construction Yeast_Expression Transform Yeast (e.g., S. cerevisiae) & Induce Expression Vector_Construction->Yeast_Expression Plant_Expression Agroinfiltrate N. benthamiana Vector_Construction->Plant_Expression Microsome_Assay In vitro Microsomal Assay (from Yeast) Yeast_Expression->Microsome_Assay Metabolite_Extraction Metabolite Extraction (from N. benthamiana) Plant_Expression->Metabolite_Extraction Analysis GC-MS or LC-MS Analysis Microsome_Assay->Analysis Metabolite_Extraction->Analysis Data Identify & Quantify This compound & Intermediates Analysis->Data

Caption: Workflow for heterologous production of this compound.

This workflow provides a logical sequence of steps from gene isolation to the final analysis of the biosynthesized products, applicable to both yeast and plant-based expression systems.

Conclusion

The stereoselective hydroxylation of costunolide by this compound synthase is a pivotal step in the biosynthesis of this compound. Understanding the intricacies of this reaction, from the enzyme's mechanism to its regulation, is essential for the potential biotechnological production of this and other valuable sesquiterpenoid lactones. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers aiming to further investigate this fascinating biosynthetic pathway and harness its potential for drug development and other applications. Future research should focus on obtaining more precise quantitative data on the stereoselectivity and yield of the hydroxylation step and on elucidating the specific regulatory networks that control this compound synthase expression.

References

In Silico Modeling of Kauniolide Synthase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kauniolide, a guaianolide-type sesquiterpene lactone, holds significant pharmaceutical interest due to its diverse biological activities. The biosynthesis of this compound from costunolide is catalyzed by the cytochrome P450 enzyme, this compound synthase (KLS). Understanding the catalytic mechanism and substrate specificity of KLS is crucial for its potential application in metabolic engineering and drug development. In silico modeling, encompassing homology modeling, molecular docking, and molecular dynamics simulations, has emerged as a powerful tool to elucidate the intricacies of KLS activity at a molecular level. This technical guide provides an in-depth overview of the computational approaches used to model KLS activity, complete with detailed experimental protocols, quantitative data analysis, and visual representations of the key processes.

Introduction

Guaianolides are a large and diverse class of sesquiterpene lactones characterized by a 5-7-5 tricyclic ring system.[1][2] Their intriguing biological properties have spurred research into their biosynthesis to enable sustainable production and the generation of novel derivatives. A key enzyme in this pathway is this compound synthase (KLS), a cytochrome P450 monooxygenase that catalyzes the conversion of the germacranolide costunolide into this compound.[1][3] This complex reaction involves a stereoselective hydroxylation, water elimination, cyclization, and regioselective deprotonation.[1][3]

Due to the challenges in obtaining a crystal structure of this membrane-associated protein, in silico modeling techniques have been instrumental in providing structural and mechanistic insights into KLS function.[1] This guide details the computational workflow for modeling KLS activity, from protein structure prediction to the analysis of enzyme-substrate interactions.

Biosynthetic Pathway of this compound

The formation of this compound is a critical step in the biosynthesis of various bioactive guaianolides. The pathway begins with the cyclization of farnesyl pyrophosphate (FPP) and proceeds through several enzymatic steps to produce costunolide. KLS then acts on costunolide to form the characteristic guaianolide scaffold.

Kauniolide_Biosynthesis FPP Farnesyl Pyrophosphate GermacreneA Germacrene A FPP->GermacreneA GermacreneA_acid Germacrene A acid GermacreneA->GermacreneA_acid Costunolide Costunolide GermacreneA_acid->Costunolide This compound This compound Costunolide->this compound

Figure 1: Simplified biosynthetic pathway of this compound from farnesyl pyrophosphate.

In Silico Modeling Workflow

The computational investigation of KLS activity follows a multi-step workflow. This process begins with obtaining the amino acid sequence of KLS and predicting its three-dimensional structure. The resulting model is then used for molecular docking studies with the substrate, costunolide, to identify the binding mode. Finally, molecular dynamics simulations can be employed to assess the stability of the enzyme-substrate complex and to explore the dynamics of the catalytic process.

In_Silico_Workflow cluster_prep Preparation cluster_modeling Modeling & Simulation cluster_analysis Analysis Sequence Retrieval Sequence Retrieval Template Selection Template Selection Sequence Retrieval->Template Selection Homology Modeling Homology Modeling Template Selection->Homology Modeling Model Validation Model Validation Homology Modeling->Model Validation Molecular Docking Molecular Docking Model Validation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis Stability Analysis (RMSD) Stability Analysis (RMSD) Molecular Dynamics->Stability Analysis (RMSD) Mechanistic Insights Mechanistic Insights Binding Pose Analysis->Mechanistic Insights Stability Analysis (RMSD)->Mechanistic Insights

Figure 2: A logical workflow for the in silico modeling of this compound Synthase activity.

Experimental Protocols

Homology Modeling of this compound Synthase

Since an experimentally determined structure of KLS is unavailable, homology modeling is employed to generate a 3D model. This technique relies on the principle that proteins with similar sequences adopt similar structures.

Protocol:

  • Sequence Retrieval: Obtain the amino acid sequence of Tanacetum parthenium this compound Synthase (TpKLS) from a public database such as NCBI (GenBank accession number: MF197559.1).

  • Template Identification: Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable template structures. Cytochrome P450 enzymes with resolved crystal structures and significant sequence identity to TpKLS are ideal templates. For TpKLS, a multi-template approach using several P450 structures is recommended to improve model accuracy.[4]

  • Sequence Alignment: Align the target sequence (TpKLS) with the template sequences. Manual adjustments to the alignment may be necessary in regions of low homology to ensure proper residue correspondence, particularly in the active site.[4]

  • Model Building: Use a homology modeling software, such as MODELLER, to generate a set of 3D models.[3] The software utilizes the spatial restraints derived from the template structures and the target-template alignment to build the model.

  • Heme Prosthetic Group Insertion: The heme cofactor is essential for the catalytic activity of P450 enzymes. The heme group from one of the template structures should be transferred into the homology model.

  • Model Refinement and Validation: The generated models should be subjected to energy minimization to relieve any steric clashes. The quality of the models is then assessed using tools like PROCHECK for Ramachandran plot analysis and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence. The model with the best validation scores is selected for further studies.

Molecular Docking of Costunolide into the KLS Active Site

Molecular docking predicts the preferred orientation of a ligand (costunolide) when bound to a protein (KLS) to form a stable complex. This is crucial for understanding the substrate binding and the initial steps of the enzymatic reaction.

Protocol:

  • Protein and Ligand Preparation:

    • Protein: Prepare the homology model of KLS by adding hydrogen atoms, assigning partial charges, and defining the active site. The active site is typically defined as the region surrounding the heme cofactor.

    • Ligand: Generate a 3D structure of costunolide and optimize its geometry using a computational chemistry software package.

  • Docking Simulation: Perform molecular docking using software such as PELE (Protein Energy Landscape Exploration).[4] PELE utilizes a Monte Carlo-based algorithm to explore the conformational space of the ligand within the active site.

    • PELE Simulation Parameters (based on similar studies):

      • Number of Monte Carlo steps: 5000[4]

      • Force Field: OPLS (Optimized Potentials for Liquid Simulations)[4]

      • Scoring: The binding is scored based on the enzyme-substrate interaction energy.[4]

  • Pose Analysis: Analyze the resulting docking poses. The poses are typically clustered based on their binding energy and geometry. The pose with the most favorable binding energy and a catalytically relevant orientation (i.e., the C3 position of costunolide in proximity to the heme iron-oxo species) is considered the most likely binding mode.[1][4]

Quantitative Data Presentation

While specific binding energy values for different costunolide orientations in the KLS active site are not explicitly detailed in the primary literature, the docking studies consistently show a strong preference for an orientation that places the C3 position of costunolide in close proximity to the heme iron, poised for hydroxylation.[1][4] For comparative purposes, a hypothetical table based on typical docking results for cytochrome P450 enzymes is presented below.

EnzymeSubstratePreferred OrientationPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Synthase CostunolideC3-α-8.5 to -10.0Phe120, Thr255, Ala297, Val370
C3-β-7.0 to -8.0
Parthenolide SynthaseCostunolideC4-C5 epoxidation-8.0 to -9.5Phe119, Ile254, Ala296, Met369
Costunolide 3β-hydroxylaseCostunolideC3-β-8.2 to -9.8Tyr121, Ser256, Gly298, Val371

Note: The binding energy values and key interacting residues are illustrative and based on typical values observed in P450 docking studies.

Molecular Dynamics Simulations

To further investigate the stability of the docked costunolide-KLS complex and to explore the dynamic nature of the interaction, molecular dynamics (MD) simulations can be performed.

General Protocol for Cytochrome P450 MD Simulation:

  • System Setup: The KLS-costunolide complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the system to relax.

  • Production Run: A long production simulation (typically in the nanosecond to microsecond range) is performed to collect trajectory data.

  • Analysis: The trajectory is analyzed to determine the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex. Other analyses, such as root-mean-square fluctuation (RMSF) of individual residues and hydrogen bond analysis, can provide further insights into the dynamics of the active site.

Mechanistic Insights from In Silico Modeling

The in silico modeling of KLS has provided a plausible mechanism for the conversion of costunolide to this compound.

KLS_Mechanism Costunolide Costunolide binds to KLS active site Hydroxylation Stereoselective hydroxylation at C3-α Costunolide->Hydroxylation Protonation Protonation of the hydroxyl group Hydroxylation->Protonation Water_Elimination Water elimination and formation of a carbocation intermediate Protonation->Water_Elimination Cyclization Cyclization via attack of the C1-C10 double bond Water_Elimination->Cyclization Deprotonation Regioselective deprotonation Cyclization->Deprotonation This compound Release of this compound Deprotonation->this compound

Figure 3: Proposed catalytic mechanism of this compound Synthase as supported by in silico modeling.

The docking studies revealed that the α-face of the C3 position of costunolide is preferentially oriented towards the heme iron-oxo species, facilitating the initial hydroxylation step.[1][4] The subsequent steps of the reaction are thought to proceed through a carbocation intermediate, leading to the formation of the characteristic 5-7-5 tricyclic ring system of this compound.[1]

Conclusion

In silico modeling has proven to be an invaluable tool for understanding the structure, function, and mechanism of this compound Synthase. The methodologies outlined in this guide provide a framework for researchers to investigate this and other related cytochrome P450 enzymes. The insights gained from these computational studies can guide future efforts in protein engineering to alter the substrate specificity and catalytic activity of KLS, thereby enabling the production of novel guaianolides with potentially enhanced therapeutic properties. Further refinement of these models, potentially through the integration of quantum mechanics/molecular mechanics (QM/MM) calculations, will undoubtedly provide an even more detailed picture of this fascinating enzymatic transformation.

References

Phylogenetic and Functional Analysis of Kauniolide Synthase Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phylogenetic analysis of Kauniolide Synthase (KLS) genes, crucial enzymes in the biosynthesis of guaianolide sesquiterpene lactones. Guaianolides, such as this compound, are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory and anti-cancer properties. This document details the biosynthetic pathway, methodologies for gene identification and characterization, and a summary of known KLS genes.

Introduction to this compound Biosynthesis

This compound is a foundational guaianolide-type sesquiterpene lactone. Its biosynthesis represents a critical branching point from the more common germacranolide pathway. The formation of the characteristic tricyclic guaianolide structure is catalyzed by this compound Synthase, a cytochrome P450 enzyme.[1][2] KLS acts on the germacranolide substrate, costunolide, performing a complex reaction that involves hydroxylation, water elimination, and cyclization.[1][3] Understanding the evolution and function of KLS genes is paramount for the biotechnological production of these valuable compounds in heterologous systems like yeast and Nicotiana benthamiana.[2][3]

The general biosynthetic pathway leading to this compound is initiated from farnesyl pyrophosphate and involves several key enzymatic steps before the final conversion catalyzed by KLS.

Kauniolide_Biosynthesis cluster_enzymes Enzymes FPP Farnesyl Pyrophosphate GA Germacrene A FPP->GA GAS GAA Germacrene A Acid GA->GAA GAO Costunolide Costunolide GAA->Costunolide COS HydroxyCostunolide 3α-hydroxycostunolide (Intermediate) Costunolide->HydroxyCostunolide KLS (Hydroxylation) This compound This compound HydroxyCostunolide->this compound KLS (Cyclization) GAS_desc GAS: Germacrene A Synthase GAO_desc GAO: Germacrene A Oxidase COS_desc COS: Costunolide Synthase KLS_desc KLS: this compound Synthase

Figure 1: Biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Identification and Characterization of this compound Synthase Genes

KLS genes have been identified in species from the Asteraceae family, notably feverfew (Tanacetum parthenium) and chicory (Cichorium intybus).[3][4] The identification process typically relies on homology-based searches of genomic or transcriptomic databases, followed by functional characterization.

The identified KLS genes show significant sequence similarity, particularly the orthologs found in chicory which are oriented in tandem on the genome.[4][5]

Gene NameSpeciesGenBank AccessionAmino Acid Identity to TpKLSNucleotide Identity to TpKLSReference
TpKLS Tanacetum partheniumMF197559.1100%100%[6]
CiKLS1 Cichorium intybusON456175 (locus)62%72%[4][7]
CiKLS2 Cichorium intybusON456175 (locus)62%72%[4][7]
CiKLS3 Cichorium intybusON456175 (locus)62%72%[4][7]

Note: The three chicory KLS genes (CiKLS1, 2, and 3) are highly similar to each other, with 98-99% amino acid identity and 96-99% nucleotide identity among themselves.[4]

Experimental Protocols

The functional analysis of putative KLS genes involves a multi-step workflow from gene identification to phylogenetic tree construction.

Experimental_Workflow start Genome/Transcriptome Database Query blast Homology Search (BLAST) (Query: TpKLS) start->blast candidates Identify Candidate CYP450 Genes blast->candidates clone Amplify & Clone CDS into Expression Vector (e.g., pYEDP60) candidates->clone align Multiple Sequence Alignment (e.g., MAFFT, ClustalΩ) candidates->align For Phylogenetic Analysis express Heterologous Expression (e.g., Yeast, N. benthamiana) clone->express assay In Vitro Enzyme Assay (Yeast Microsomes + Costunolide) express->assay product Product Analysis (LC-MS, GC-MS) assay->product Confirm this compound Production tree Phylogenetic Tree Construction (e.g., Maximum Likelihood) align->tree

References

An In-Depth Technical Guide to the Gene Expression Analysis of Novel KLS Genes in Pigeon Pea (Cajanus cajan)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Extensive searches of scientific literature and genomic databases did not yield specific information for genes designated as "CiKLS1," "CiKLS2," and "CiKLS3." The prefix "Ci" is likely an abbreviation for Cajanus indicus, an older botanical name for pigeon pea (Cajanus cajan). Therefore, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies for characterizing the expression of novel genes in Cajanus cajan, using the hypothetical "CiKLS" gene family as a case study.

Introduction

The study of gene expression is fundamental to understanding the molecular underpinnings of various biological processes, from development to stress response. In pigeon pea (Cajanus cajan), a vital legume crop, identifying and characterizing the expression patterns of novel genes is crucial for crop improvement and potential therapeutic applications. This guide outlines a robust framework for the gene expression analysis of the hypothetical CiKLS1, CiKLS2, and CiKLS3 genes, providing detailed experimental protocols, data presentation strategies, and workflow visualizations.

Experimental Protocols

A critical aspect of reliable gene expression analysis is the meticulous execution of experimental procedures. The following protocols are adapted from established methodologies for gene expression studies in Cajanus cajan.

Plant Material and Growth Conditions

For a comprehensive expression analysis, it is recommended to collect various tissues at different developmental stages. Seeds of a specific Cajanus cajan genotype, for instance, 'Asha', can be sown in pots with an autoclaved soilrite mixture and maintained in a controlled environment with a temperature of 30-32°C (day) and 22-25°C (night).

RNA Isolation

High-quality total RNA is a prerequisite for accurate gene expression analysis.

Protocol: Total RNA Extraction from Pigeon Pea Tissues

  • Harvest fresh tissue samples (e.g., roots, stems, leaves, flowers, pods at different developmental stages) and immediately freeze them in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Isolate total RNA using a commercially available kit, such as the Spectrum™ Plant Total RNA Kit (Sigma-Aldrich), following the manufacturer's instructions.

  • Assess the quantity and quality of the isolated RNA using a NanoDrop spectrophotometer and by running an aliquot on a 1.2% agarose gel to check for intact ribosomal RNA bands.

cDNA Synthesis

The isolated RNA is reverse transcribed into complementary DNA (cDNA), which serves as the template for quantitative real-time PCR.

Protocol: First-Strand cDNA Synthesis

  • Use a high-capacity cDNA reverse transcription kit (e.g., from Applied Biosystems).

  • In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with random primers, dNTPs, and reverse transcriptase enzyme according to the manufacturer's protocol.

  • Perform the reverse transcription reaction in a thermal cycler. The resulting cDNA can be stored at -20°C.

Primer Design for Quantitative Real-Time PCR (qRT-PCR)

Design gene-specific primers for CiKLS1, CiKLS2, CiKLS3, and a suitable reference gene. The pigeon pea GAPDH (glyceraldehyde-3-phosphate dehydrogenase) or actin gene is often used as an internal control for data normalization. Primers should ideally be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 base pairs.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique to quantify gene expression levels.

Protocol: SYBR Green-based qRT-PCR

  • Prepare the qRT-PCR reaction mix in a 96-well plate. Each reaction should contain SYBR Green Master Mix, forward and reverse primers for the target or reference gene, and diluted cDNA template.

  • Perform the qRT-PCR in a real-time PCR system (e.g., Bio-Rad CFX96) with the following typical cycling conditions:

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 60°C for 30 seconds.

      • Extension: 72°C for 30 seconds.

  • After amplification, perform a melt curve analysis to verify the specificity of the amplicons.

  • The relative expression levels of the target genes can be calculated using the 2-ΔΔCT method. Each experiment should be performed with at least three biological and three technical replicates.

Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation and comparison.

Table 1: Hypothetical Relative Expression of CiKLS Genes in Various Tissues of Cajanus cajan

GeneRootStemLeafFlowerImmature PodMature Pod
CiKLS11.02.50.85.23.11.5
CiKLS24.21.10.50.28.912.3
CiKLS30.30.23.71.50.80.4

Note: Data are presented as fold change relative to the expression in the root, which is set to 1. These are hypothetical values for illustrative purposes.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex workflows and relationships.

Gene_Expression_Workflow PlantMaterial Plant Material (Various Tissues) RNA_Isolation Total RNA Isolation PlantMaterial->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2-ΔΔCT Method) qRT_PCR->Data_Analysis Interpretation Interpretation of Expression Patterns Data_Analysis->Interpretation

Caption: Experimental workflow for gene expression analysis.

Potential Signaling Pathways and Functional Annotation

While no information exists for "CiKLS" genes, researchers can infer potential functions and pathway involvement through several bioinformatic approaches once the gene sequences are obtained.

  • Homology Search: Use BLAST to identify homologous genes in other plant species with known functions.

  • Protein Domain Analysis: Identify conserved protein domains using tools like Pfam and InterProScan to predict molecular function.

  • Co-expression Analysis: Utilize existing Cajanus cajan gene expression atlases to identify genes that are co-expressed with the CiKLS genes.[1] Genes with similar expression patterns may function in the same biological pathway.

Based on these analyses, a hypothetical signaling pathway can be constructed.

Hypothetical_Signaling_Pathway External_Signal External/Internal Signal (e.g., Stress, Developmental Cue) Receptor Receptor External_Signal->Receptor CiKLS_Protein CiKLS Protein (Hypothesized Kinase) Receptor->CiKLS_Protein Downstream_Target Downstream Target CiKLS_Protein->Downstream_Target Phosphorylation Transcription_Factor Transcription Factor Downstream_Target->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway involving a CiKLS protein.

Conclusion

This technical guide provides a comprehensive framework for the gene expression analysis of novel genes, exemplified by the hypothetical CiKLS1, CiKLS2, and CiKLS3, in Cajanus cajan. By following the detailed protocols for RNA isolation, cDNA synthesis, and qRT-PCR, researchers can obtain reliable and reproducible data. The provided templates for data presentation and workflow visualization will aid in the clear communication of findings. Furthermore, the suggested bioinformatic approaches offer a starting point for the functional annotation of these novel genes, paving the way for a deeper understanding of their roles in the biology of pigeon pea and their potential applications in agriculture and beyond.

References

therapeutic potential and bioactivities of costunolide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential and Bioactivities of Costunolide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Costunolide, a naturally occurring sesquiterpene lactone, has been the subject of extensive research due to its wide spectrum of biological activities. Isolated from various medicinal plants such as Saussurea lappa, this compound has demonstrated significant therapeutic potential, including anti-cancer, anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and antimicrobial properties[1][2][3][4][5][6]. Its mechanism of action is multifaceted, involving the modulation of numerous critical intracellular signaling pathways. The bioactivity of costunolide is largely attributed to its α-methylene-γ-lactone functional group, which can interact with sulfhydryl groups of proteins like cysteine, thereby altering cellular redox balance and enzyme function[3][7]. This technical guide provides a comprehensive overview of the current research on costunolide, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms to support further investigation and drug development efforts.

Anti-Cancer Activity

Costunolide exhibits potent anti-cancer activity across a variety of cancer types by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis, angiogenesis, and telomerase activity[1][2][5].

Induction of Apoptosis

Costunolide triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways, as well as by inducing endoplasmic reticulum (ER) stress[3][5].

  • Intrinsic (Mitochondrial) Pathway: Costunolide modulates the balance of the Bcl-2 family proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL[8][9][10]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3[10][11][12].

  • Extrinsic (Death Receptor) Pathway: In some cancer cells, such as estrogen receptor-negative breast cancer cells, costunolide activates the extrinsic pathway. This involves the activation of Fas receptors and caspase-8, which directly activates caspase-3[3].

  • ER Stress Pathway: The compound can induce ER stress, leading to the activation of the JNK pathway and subsequent apoptosis[7]. This is often mediated by the generation of reactive oxygen species (ROS)[7][13].

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Costunolide_ext Costunolide Fas Fas Receptor Costunolide_ext->Fas activates Casp8 Caspase-8 Fas->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Costunolide_int Costunolide Bcl2 Bcl-2 / Bcl-xL Costunolide_int->Bcl2 inhibits Bax Bax Costunolide_int->Bax activates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome C Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis

Figure 1: Costunolide-Induced Apoptotic Pathways.
Cell Cycle Arrest

Costunolide has been shown to arrest the cell cycle at various phases, primarily the G2/M phase, in several cancer cell lines, including bladder and gastric cancer cells[12][14]. This arrest is often associated with the modulation of cyclin-dependent kinases (Cdks) and their corresponding cyclins[3]. For instance, it can downregulate the Chk2/Cdc25c/Cdk1/cyclin B1 signaling pathway in human hepatoma cells[3]. In skin cancer cells, costunolide induces a significant elevation in the expression of p21, a Cdk inhibitor that regulates the G1-S checkpoint[8].

Inhibition of Proliferation and Survival Pathways

Costunolide suppresses key signaling pathways that are crucial for cancer cell proliferation and survival.

  • STAT3 Pathway: Costunolide inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3) by preventing its tyrosine phosphorylation and subsequent DNA binding activity[8][10][15][16]. This is achieved by downregulating the upstream Janus-activated kinases (JAKs)[7][16].

  • PI3K/Akt Pathway: The compound is known to inhibit the PI3K/Akt signaling pathway, a central regulator of cell survival, proliferation, and growth[8][17].

  • MAPK Pathway: Costunolide exhibits differential effects on the Mitogen-Activated Protein Kinase (MAPK) pathway. It often activates the pro-apoptotic JNK and p38 pathways while suppressing the pro-proliferative ERK pathway[8][10].

cluster_akt PI3K/Akt Pathway cluster_stat JAK/STAT Pathway cluster_mapk MAPK Pathway Costunolide Costunolide Akt Akt Costunolide->Akt inhibits STAT3 STAT3 Costunolide->STAT3 inhibits ERK ERK Costunolide->ERK inhibits JNK JNK Costunolide->JNK activates p38 p38 Costunolide->p38 activates PI3K PI3K PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation JAK JAK1/2 JAK->STAT3 phosphorylates STAT3->Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Figure 2: Modulation of Proliferation and Survival Pathways by Costunolide.
Quantitative Anti-Cancer Data

Cell LineCancer TypeParameterValueReference
A431Human Epidermoid CarcinomaIC500.8 µM[8]
H1299Human Lung CancerIC50 (24h)23.93 µM[18]
T24Human Bladder CancerG2/M Arrest (25 µM)25.64 ± 2.16%[14]
T24Human Bladder CancerG2/M Arrest (50 µM)41.32 ± 2.66%[14]
THP-1Human Acute Monocytic LeukemiaEC50 (STAT3 Inhibition)10 µM[16]

Anti-Inflammatory Activity

Costunolide exerts potent anti-inflammatory effects by targeting key regulators of the inflammatory response, such as NF-κB and MAPK signaling pathways, and reducing the production of pro-inflammatory mediators[3][6][7][19].

  • NF-κB Pathway: A primary mechanism of costunolide's anti-inflammatory action is the inhibition of the Nuclear Factor-kappaB (NF-κB) transcription factor[3]. It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents NF-κB from translocating to the nucleus and activating the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and various interleukins[3][7][20][21]. In some models, this inhibition is upstream, at the level of Toll-like receptor 4 (TLR4) and MyD88[11].

  • MAPK Pathway: Costunolide can block the phosphorylation of TAK1, p38 MAPK, and ERK, which are involved in lipoteichoic acid-induced inflammation[3].

  • Nrf2 Pathway: The compound can also exert antioxidant and anti-inflammatory effects by activating the Nrf2/Keap1 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1)[20][22].

cluster_nuc Nucleus Stimuli Inflammatory Stimuli (LPS, LTA) TLR4 TLR4 Stimuli->TLR4 Costunolide Costunolide IKK IKKβ Costunolide->IKK inhibits TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_complex NF-κB IκBα NFkB NF-κB NFkB_complex->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes activates transcription

Figure 3: Inhibition of the NF-κB Inflammatory Pathway by Costunolide.

Neuroprotective Activity

Costunolide has shown promise in protecting neuronal cells from damage induced by oxidative stress and inflammation, which are key factors in neurodegenerative diseases[7][21][23][24].

  • Antioxidant Effects: It protects PC12 cells from hydrogen peroxide (H₂O₂)-induced injury by reducing intracellular ROS, stabilizing the mitochondrial membrane potential, and decreasing caspase-3 activity[23]. This protective effect is associated with the inhibition of p38 and ERK phosphorylation[23].

  • Anti-neuroinflammatory Effects: In microglial cells, costunolide inhibits the production of neuroinflammatory mediators like TNF-α, IL-6, and iNOS by blocking NF-κB and MAPK activation[3][25]. Recent studies have identified cyclin-dependent kinase 2 (CDK2) as a direct target for its anti-neuroinflammatory action[25].

Hepatoprotective Activity

Costunolide demonstrates significant protective effects against various forms of liver injury.

  • In a mouse model of acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine, costunolide administration significantly improved liver pathology[11][26][27]. It reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[11][26].

  • The mechanism involves potent antioxidant activity, evidenced by reduced malondialdehyde (MDA) and increased activity of superoxide dismutase (SOD) and catalase[11][27].

  • It also suppresses the inflammatory response in the liver by inhibiting the TLR4/NF-κB pathway and activating the Nrf2 antioxidant pathway[11][20].

Quantitative Hepatoprotective Data
ModelTreatmentParameterControl ValueCostunolide (40 mg/kg)Reference
LPS/D-GalN MiceSerumALT (IU/L)887.24 ± 21.72121.67 ± 6.56[11][26]
LPS/D-GalN MiceSerumAST (IU/L)891.01 ± 45.24199.94 ± 11.53[11][26]
LPS/D-GalN MiceHepatic TissueMDA (nmol/ml)24.56 ± 1.399.17 ± 0.25[11][27]
LPS/D-GalN MiceHepatic TissueSOD (U/ml)153.74 ± 10.33262.27 ± 8.39[11][27]

Antimicrobial Activity

Costunolide has a broad spectrum of antimicrobial activity against bacteria and fungi[3][28][29][30].

  • Antibacterial Activity: It has shown activity against Mycobacterium tuberculosis and Helicobacter pylori[3][30].

  • Antifungal Activity: Costunolide is particularly effective against various pathogenic fungi. Its α-methylene-γ-lactone moiety is considered essential for this activity, and its low polarity may facilitate passage through the fungal cell wall[28].

Quantitative Antimicrobial Data (MIC)
OrganismMIC Value (µg/ml)Reference
Trichophyton mentagrophytes62.5[28]
Trichophyton simii31.25[28]
Trichophyton rubrum31.25[28]
Epidermophyton floccosum125[28]
Candida albicans250[28]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of costunolide's bioactivities.

Cell Viability / Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., A431, T24) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of costunolide (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with costunolide for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis

This technique is used to detect specific protein expression (e.g., Bax, Bcl-2, p-STAT3, p-Akt).

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

cluster_sample Sample Preparation cluster_wb Western Blot Protocol A Cell Culture & Treatment B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA) B->C D SDS-PAGE (Separation) C->D E Membrane Transfer (PVDF) D->E F Blocking (5% Milk) E->F G Primary Antibody Incubation (4°C) F->G H Secondary Antibody Incubation (RT) G->H I Detection (ECL) & Imaging H->I

Figure 4: General Experimental Workflow for Western Blot Analysis.

Conclusion and Future Prospects

Costunolide is a promising natural compound with a diverse range of therapeutic activities, underpinned by its ability to modulate a multitude of cellular signaling pathways. Its potent anti-cancer and anti-inflammatory effects make it a strong candidate for further preclinical and clinical investigation. The majority of studies to date have been conducted in vitro or in animal models[3]. Future research should focus on its pharmacokinetic and pharmacodynamic properties, bioavailability, and potential toxicity in more advanced models. Furthermore, derivatization of the costunolide structure could lead to the development of novel analogues with enhanced potency, selectivity, and drug-like properties, paving the way for new therapeutic agents in oncology, inflammatory diseases, and neuroprotection.

References

Methodological & Application

Application Notes and Protocols for the Reconstruction of Kauniolide Biosynthesis in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kauniolide, a guaianolide-type sesquiterpene lactone, has garnered significant interest within the pharmaceutical and biotechnology sectors due to its diverse biological activities. The traditional extraction from plant sources is often inefficient and unsustainable. The heterologous reconstruction of the this compound biosynthetic pathway in a microbial host like Saccharomyces cerevisiae offers a promising alternative for a stable and scalable production platform. This document provides detailed application notes and experimental protocols for the successful engineering of yeast to produce this compound.

Metabolic Pathway and Engineering Strategy

The biosynthesis of this compound in yeast begins with the central precursor of sesquiterpenes, farnesyl pyrophosphate (FPP), which is naturally produced through the mevalonate (MVA) pathway. The heterologous pathway to this compound involves the expression of four key enzymes:

  • Germacrene A Synthase (GAS): Catalyzes the cyclization of FPP to germacrene A.

  • Germacrene A Oxidase (GAO): A cytochrome P450 enzyme that oxidizes germacrene A.

  • Costunolide Synthase (COS): Another cytochrome P450 enzyme that converts the product of GAO to costunolide.

  • This compound Synthase (KLS): A crucial cytochrome P450 enzyme that catalyzes the final step, converting costunolide to this compound.[1][2][3]

A multi-gene expression strategy is employed to introduce these enzymes into a suitable yeast chassis. To enhance the production of this compound, metabolic engineering of the host strain is often necessary to increase the precursor supply and direct the metabolic flux towards the desired product.

Data Presentation: Production of Sesquiterpenoids in Engineered Yeast

While specific quantitative data for this compound production in Saccharomyces cerevisiae is not extensively reported in peer-reviewed literature, the following table summarizes the production titers of related sesquiterpenes and precursor molecules in engineered yeast. This data provides a benchmark for expected production levels and highlights the potential of yeast as a production host for complex terpenoids.

CompoundHost StrainEngineering StrategyTiter (mg/L)Reference
ParthenolideSaccharomyces cerevisiaeOverexpression of parthenolide pathway genes, P450 engineering99.71[4]
CostunolideEscherichia coliCo-expression of costunolide pathway and MVA pathway genes100[5]
FriedelinSaccharomyces cerevisiaeGenome integration of pathway genes, knockout of competing pathways63.91[6]
Carnosic AcidSaccharomyces cerevisiaeP450 and cofactor engineering, fed-batch fermentation75.18[7]
KaempferolSaccharomyces cerevisiaeReconstruction of an 8-gene pathway from plants26.57[8]
QuercetinSaccharomyces cerevisiaeReconstruction of an 8-gene pathway from plants20.38[8]

Experimental Protocols

Gene Cloning and Plasmid Construction

This protocol describes the cloning of the this compound biosynthetic genes into a yeast expression vector.

Materials:

  • cDNA of the source organism for GAS, GAO, COS, and KLS genes

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., NotI, PacI)

  • T4 DNA ligase

  • E. coli competent cells (e.g., DH5α)

  • Yeast expression vector (e.g., pYEDP60)[9]

  • LB agar plates with appropriate antibiotic

  • DNA purification kits

Procedure:

  • Gene Amplification: Amplify the coding sequences of GAS, GAO, COS, and KLS from the source cDNA using PCR with high-fidelity DNA polymerase. Design primers to introduce appropriate restriction sites (e.g., NotI and PacI) at the 5' and 3' ends of each gene.

  • Vector and Insert Preparation: Digest both the yeast expression vector (e.g., pYEDP60) and the amplified PCR products with the selected restriction enzymes (e.g., NotI and PacI).

  • Ligation: Ligate the digested gene fragments into the linearized expression vector using T4 DNA ligase. Perform separate ligations for each gene. For multi-gene expression, consider using a vector system that allows for the assembly of multiple expression cassettes.

  • Transformation into E. coli: Transform the ligation products into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for vector selection. Screen the resulting colonies by colony PCR and restriction digestion of purified plasmids to verify the correct insertion of the genes. Confirm the sequence of the cloned genes by Sanger sequencing.

Yeast Transformation

This protocol outlines the transformation of the constructed plasmids into Saccharomyces cerevisiae.

Materials:

  • S. cerevisiae strain (e.g., WAT11)[9]

  • YPD medium

  • Lithium acetate (LiAc) solution (100 mM)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Polyethylene glycol (PEG) solution (40% w/v)

  • Selective agar plates (e.g., SC-Ura for a URA3 marker)

Procedure:

  • Prepare Yeast Competent Cells:

    • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Inoculate 50 mL of fresh YPD medium with the overnight culture to an OD600 of ~0.2 and grow until the OD600 reaches 0.6-0.8.

    • Harvest the cells by centrifugation, wash with sterile water, and then with 100 mM LiAc.

    • Resuspend the cells in 100 mM LiAc to a final concentration of ~2 x 10^8 cells/mL.

  • Transformation:

    • In a microcentrifuge tube, mix 100 µL of the competent yeast cell suspension with ~1 µg of the plasmid DNA and 50 µg of single-stranded carrier DNA.

    • Add 600 µL of 40% PEG solution and mix thoroughly by vortexing.

    • Incubate at 30°C for 30 minutes with shaking.

    • Heat shock the cells at 42°C for 15-20 minutes.

  • Plating and Selection:

    • Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in 100-200 µL of sterile water.

    • Plate the cell suspension onto selective agar plates and incubate at 30°C for 2-4 days until colonies appear.

Yeast Cultivation and Induction of Gene Expression

This protocol describes the cultivation of the engineered yeast strain and induction of the this compound biosynthetic pathway.

Materials:

  • YPD medium

  • Selective synthetic complete (SC) medium with glucose

  • Induction medium (SC medium with galactose instead of glucose)

Procedure:

  • Pre-culture: Inoculate a single colony of the transformed yeast into 5 mL of selective SC medium with glucose and grow overnight at 30°C with shaking.

  • Main Culture: Inoculate 50 mL of selective SC medium with glucose with the pre-culture to an initial OD600 of ~0.2. Grow at 30°C with shaking until the OD600 reaches 1.0-2.0.

  • Induction: Harvest the cells by centrifugation and resuspend them in 50 mL of induction medium (containing galactose) to induce the expression of the biosynthetic pathway genes under the control of a galactose-inducible promoter (e.g., GAL1).

  • Fermentation: Continue the cultivation at 30°C with shaking for 48-72 hours.

Extraction and Analysis of this compound

This protocol details the extraction of this compound from the yeast culture and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • GC-MS system with a suitable capillary column (e.g., ZB-5)

  • Helium gas (carrier gas)

  • This compound standard (for identification and quantification)

Procedure:

  • Extraction:

    • Harvest the yeast culture (cells and medium) by centrifugation.

    • Extract the supernatant and the cell pellet with an equal volume of ethyl acetate. Vortex vigorously for 10-15 minutes.

    • Separate the organic phase by centrifugation.

    • Repeat the extraction process twice and pool the organic phases.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under a stream of nitrogen or using a rotary evaporator.

  • GC-MS Analysis:

    • Resuspend the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate).

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Initial temperature 45°C for 1 min, then ramp to 310°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a flow rate of 1 mL/min.

    • MS Conditions:

      • Scan range: m/z 40-500.

      • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Data Analysis: Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure standard. Quantify the production by creating a standard curve with known concentrations of the this compound standard.

Visualizations

Kauniolide_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) (from Mevalonate Pathway) GermacreneA Germacrene A FPP->GermacreneA GAS OxidizedGermacreneA Oxidized Germacrene A GermacreneA->OxidizedGermacreneA GAO (P450) Costunolide Costunolide OxidizedGermacreneA->Costunolide COS (P450) This compound This compound Costunolide->this compound KLS (P450)

Caption: Reconstructed this compound Biosynthetic Pathway in Yeast.

Experimental_Workflow cluster_0 Gene Cloning & Plasmid Construction cluster_1 Yeast Engineering & Production cluster_2 Analysis Gene_Amp Gene Amplification (GAS, GAO, COS, KLS) Ligation Ligation Gene_Amp->Ligation Vector_Prep Vector Preparation (pYEDP60) Vector_Prep->Ligation Ecoli_Trans E. coli Transformation Ligation->Ecoli_Trans Verification Plasmid Verification Ecoli_Trans->Verification Yeast_Trans Yeast Transformation (S. cerevisiae WAT11) Verification->Yeast_Trans Cultivation Cultivation & Induction Yeast_Trans->Cultivation Extraction This compound Extraction Cultivation->Extraction GCMS GC-MS Analysis Extraction->GCMS Quant Quantification GCMS->Quant

Caption: Experimental Workflow for this compound Production in Yeast.

References

Application Notes and Protocols for Heterologous Production of Kauniolide in Nicotiana benthamiana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kauniolide, a guaianolide-type sesquiterpene lactone, holds significant interest for its potential pharmaceutical properties. The heterologous production of this complex natural product in Nicotiana benthamiana offers a promising alternative to extraction from its native plant sources, enabling more controlled and potentially scalable production. This document provides detailed application notes and protocols for the transient expression of the this compound biosynthetic pathway in N. benthamiana via agroinfiltration. The protocols cover the entire workflow from the preparation of expression vectors to the extraction and analysis of the final product.

The biosynthesis of this compound from the ubiquitous precursor farnesyl pyrophosphate (FPP) requires the coordinated expression of four key enzymes. The entire pathway has been successfully reconstituted in N. benthamiana, demonstrating the feasibility of this platform for producing guaianolide-type sesquiterpene lactones.[1]

Quantitative Data Summary

While the production of this compound has been successfully demonstrated in N. benthamiana, specific yield data in mass per gram of plant tissue is not extensively reported in the literature. However, production of the direct precursor, costunolide, has been quantified, and the conversion to this compound has been shown through relative product abundance.

Intermediate/ProductReported Yield/Production LevelHost SystemNotes
CostunolideUp to 60 ng/g Fresh Weight (FW)[1][2]Nicotiana benthamianaYield achieved through transient co-expression of Germacrene A synthase (GAS), Germacrene A oxidase (GAO), and Costunolide synthase (COS).
This compoundRelative peak area increase confirmed by GC-MS[3]Nicotiana benthamianaProduced upon co-expression of GAS, GAO, COS, and this compound synthase (KLS).[3] Absolute quantification requires a purified this compound standard.

Biosynthetic Pathway and Experimental Workflow

The heterologous production of this compound in N. benthamiana involves the introduction of the genes encoding the four key enzymes of its biosynthetic pathway. The general workflow encompasses vector construction, transformation of Agrobacterium tumefaciens, agroinfiltration of N. benthamiana leaves, a period of incubation for gene expression and metabolite production, followed by harvesting, extraction, and analysis.

This compound Biosynthetic Pathway

Kauniolide_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene_A Germacrene A FPP->Germacrene_A GAS Germacrenoic_Acid Germacra-1(10),4,11(13)-trien-12-oic acid Germacrene_A->Germacrenoic_Acid GAO Costunolide Costunolide Germacrenoic_Acid->Costunolide COS This compound This compound Costunolide->this compound KLS GAS Germacrene A Synthase (GAS) GAO Germacrene A Oxidase (GAO) (CYP71AV4) COS Costunolide Synthase (COS) (CYP71BL3) KLS This compound Synthase (KLS) (CYP71BZ subfamily)

Caption: this compound biosynthetic pathway from FPP.

Experimental Workflow for Heterologous Production

Experimental_Workflow cluster_vector_prep Vector & Agrobacterium Preparation cluster_plant_work Plant-based Production cluster_analysis Analysis Vector_Construction 1. Gene Synthesis & Vector Construction Agro_Transformation 2. Agrobacterium Transformation Vector_Construction->Agro_Transformation Agro_Culture 3. Agrobacterium Culture & Preparation Agro_Transformation->Agro_Culture Agroinfiltration 4. Agroinfiltration of N. benthamiana Agro_Culture->Agroinfiltration Incubation 5. Plant Incubation (5-7 days) Agroinfiltration->Incubation Harvesting 6. Leaf Harvesting Incubation->Harvesting Extraction 7. Metabolite Extraction Harvesting->Extraction Analysis 8. GC-MS/LC-MS Analysis Extraction->Analysis

References

Application Notes and Protocols for CRISPR/Cas9 Inactivation of Kauniolide Synthase Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the inactivation of kauniolide synthase (KLS) genes using CRISPR/Cas9 technology. The primary focus is on the successful application of this technique in chicory (Cichorium intybus), a plant known for producing sesquiterpene lactones (STLs), including the precursor costunolide. Inactivation of KLS, a key enzyme in the conversion of costunolide to this compound, leads to the accumulation of costunolide and its conjugates, which have potential applications in medicine and other industries.[1][2][3]

Introduction

This compound synthase is a cytochrome P450 enzyme that catalyzes a crucial step in the biosynthesis of guaianolide-type sesquiterpene lactones.[4][5] Specifically, it converts the germacranolide costunolide into this compound.[5] By inactivating the genes encoding for this enzyme, the biosynthetic pathway is blocked, leading to the accumulation of the substrate, costunolide. This has been successfully demonstrated in chicory, where three KLS genes (CiKLS1, CiKLS2, and CiKLS3) have been identified and targeted.[1] The CRISPR/Cas9 system offers a precise and efficient method for targeted gene inactivation, enabling the study of gene function and the engineering of metabolic pathways.[6]

Data Presentation

Table 1: Editing Efficiency of CRISPR/Cas9 in Chicory this compound Synthase Genes
Gene TargetEditing Efficiency (%)
CiKLS18.4
CiKLS25.5
CiKLS33.4

Editing efficiency was determined by bulk sequencing of PCR amplicons from a population of protoplasts 48 hours after transfection with CRISPR/Cas9 plasmids.

Table 2: Accumulation of Costunolide and its Conjugates in KLS Inactivated Chicory Taproots
Chicory LineFree Costunolide (μg/g FW)Total Costunolide and Conjugates (mg/g FW)
Wild TypeNot DetectedNot Detected
A1621 ± 61.5 ± 0.54 (average across all edited lines)
A83160 ± 761.5 ± 0.54 (average across all edited lines)

FW: Fresh Weight. Data represents the mean ± standard deviation.[7]

Signaling Pathway and Experimental Workflow

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from farnesyl pyrophosphate (FPP), highlighting the role of this compound Synthase.

Kauniolide_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene_A Germacrene A FPP->Germacrene_A GAS Costunolide Costunolide Germacrene_A->Costunolide GAO, COS This compound This compound Costunolide->this compound this compound Synthase (KLS) Guaianolides Guaianolide STLs This compound->Guaianolides

Caption: Simplified this compound biosynthesis pathway.

CRISPR/Cas9 Experimental Workflow for KLS Gene Inactivation

This diagram outlines the major steps involved in the CRISPR/Cas9-mediated inactivation of this compound synthase genes in chicory.

CRISPR_Workflow cluster_0 Vector Construction cluster_1 Protoplast Transformation cluster_2 Plant Regeneration & Analysis sgRNA_design sgRNA Design & Synthesis plasmid_construction Plasmid Construction (Cas9 & sgRNAs) sgRNA_design->plasmid_construction peg_transfection PEG-mediated Transfection plasmid_construction->peg_transfection protoplast_isolation Chicory Protoplast Isolation protoplast_isolation->peg_transfection protoplast_culture Protoplast Culture & Callus Formation peg_transfection->protoplast_culture plant_regeneration Plant Regeneration protoplast_culture->plant_regeneration genotyping Genotyping (PCR & Sequencing) plant_regeneration->genotyping metabolite_analysis Metabolite Analysis (HPLC-MS) genotyping->metabolite_analysis

Caption: Workflow for KLS gene inactivation in chicory.

Experimental Protocols

sgRNA Design and Vector Construction

Objective: To design and clone sgRNAs targeting the CiKLS genes into a plant expression vector containing the Cas9 nuclease.

Materials:

  • Chicory genomic DNA

  • sgRNA design software (e.g., CRISPOR, Benchling)

  • pYLCRISPR/Cas9P35S-B vector

  • Restriction enzymes (e.g., BbsI)

  • T4 DNA Ligase

  • Competent E. coli cells

  • Standard molecular cloning reagents and equipment

Protocol:

  • sgRNA Design:

    • Identify the coding sequences of the target CiKLS genes (CiKLS1, CiKLS2, CiKLS3).

    • Use sgRNA design software to identify potential 20-nucleotide target sequences followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

    • Select sgRNAs with high on-target scores and low off-target potential. In the chicory study, three sgRNAs were designed to target a conserved region in the first exon of all three CiKLS genes.[6]

  • Oligonucleotide Synthesis and Annealing:

    • Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning.

    • Anneal the complementary oligonucleotides to form double-stranded DNA fragments.

  • Vector Preparation and Ligation:

    • Digest the pYLCRISPR/Cas9P35S-B vector with the BbsI restriction enzyme.

    • Ligate the annealed sgRNA fragments into the digested vector using T4 DNA Ligase. A two-sgRNA expression cassette can be assembled.[6]

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli cells.

    • Select positive colonies and verify the insertion of the sgRNA cassette by Sanger sequencing.

Chicory Protoplast Isolation and Transformation

Objective: To isolate protoplasts from chicory leaves and introduce the CRISPR/Cas9 plasmids using PEG-mediated transfection.

Materials:

  • Sterile 4-6 week old in vitro chicory plants (Cichorium intybus var. sativum, e.g., cultivar 'Orchies')[4]

  • Enzyme solution (e.g., 1% Cellulase R-10, 0.25% Macerozyme R-10, 0.4 M mannitol, 20 mM MES, 20 mM KCl, 10 mM CaCl2, pH 5.6)

  • W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 5 mM glucose, pH 5.8)

  • MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7)

  • PEG solution (40% (w/v) PEG 4000, 0.2 M mannitol, 0.1 M CaCl2)

  • Plasmids containing Cas9 and sgRNAs

  • Standard cell culture equipment

Protocol:

  • Protoplast Isolation:

    • Finely chop young leaves from sterile chicory plants.

    • Incubate the leaf pieces in the enzyme solution in the dark with gentle shaking for 14-16 hours.[8]

    • Filter the suspension through a nylon mesh (e.g., 70 µm) to remove undigested tissue.

    • Centrifuge the filtrate to pellet the protoplasts.

    • Wash the protoplasts with W5 solution and then resuspend in MMg solution.

  • PEG-mediated Transfection:

    • Mix the isolated protoplasts with the CRISPR/Cas9 plasmids (e.g., 90 µg of Cas9 plasmid and 30 µg of sgRNA plasmid for a 300 µL protoplast solution).[6][9]

    • Slowly add an equal volume of PEG solution and incubate at room temperature for 15-20 minutes.[9]

    • Gradually dilute the mixture with W5 solution to stop the transfection.

    • Centrifuge to pellet the protoplasts and resuspend them in a suitable culture medium.

Plant Regeneration and Genotyping

Objective: To regenerate whole plants from the transformed protoplasts and identify individuals with mutations in the KLS genes.

Materials:

  • Protoplast culture and regeneration media (e.g., MC1, MC2, MC3 media as described by Deryckere et al., 2012)[4][5]

  • Genomic DNA extraction kit

  • PCR reagents and equipment

  • Primers flanking the sgRNA target sites in the CiKLS genes

  • Sanger sequencing or Next-Generation Sequencing (NGS) services

Protocol:

  • Protoplast Culture and Plant Regeneration:

    • Culture the transfected protoplasts in the dark in a liquid medium (e.g., MC1) embedded in an alginate matrix.[4]

    • After cell division and micro-calli formation, transfer the calli to a regeneration medium with appropriate plant growth regulators.[4]

    • Subculture the developing shoots to a rooting medium to obtain whole plantlets. The entire regeneration process can take several months.[6]

  • Genotyping:

    • Extract genomic DNA from the leaves of regenerated plants.

    • Amplify the region surrounding the sgRNA target sites in the CiKLS genes using PCR.

    • Analyze the PCR products for the presence of mutations. This can be done by:

      • Sanger Sequencing: To identify small insertions or deletions (indels).

      • Next-Generation Sequencing (NGS): For a more quantitative assessment of editing efficiency in a population of cells or to identify complex mutations.[7]

Metabolite Analysis

Objective: To quantify the accumulation of costunolide and its conjugates in the taproots of the genome-edited chicory plants.

Materials:

  • Taproots from mature wild-type and genome-edited chicory plants

  • Liquid nitrogen

  • Extraction solvent (e.g., ethyl acetate or a hexane:ethyl acetate mixture)[6][9]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

  • Costunolide standard

Protocol:

  • Sample Preparation:

    • Harvest taproots from mature plants and immediately freeze them in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

  • Extraction:

    • Extract the powdered tissue with the chosen solvent.

    • Sonicate and centrifuge the mixture to separate the extract from the plant debris.

    • Dry the extract and resuspend it in a suitable solvent for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Separate the metabolites in the extract using a suitable HPLC column and gradient.

    • Detect and identify costunolide and its conjugates based on their retention times and mass-to-charge ratios compared to a standard and previously reported data.[9]

    • Quantify the compounds by comparing their peak areas to a standard curve of costunolide.[6]

References

Application Notes and Protocols for Yeast Microsome Assays of Kauniolide Synthase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing yeast microsome assays for the characterization of Kauniolide synthase activity. This compound synthase is a key cytochrome P450 enzyme responsible for the biosynthesis of this compound, a guaianolide sesquiterpene lactone with significant pharmaceutical potential.[1][2][3][4] The heterologous expression of this enzyme in Saccharomyces cerevisiae and subsequent in vitro assays using isolated microsomes offer a robust platform for functional characterization, inhibitor screening, and pathway optimization.[3][5]

Data Presentation

EnzymeSource OrganismSubstrateProduct(s)Analytical MethodReference
TpKLSTanacetum partheniumCostunolideThis compound, 3α-hydroxycostunolideLC-Orbitrap-FTMS[3]
CiKLS1Cichorium intybusCostunolideThis compound, 3α-hydroxycostunolideLC-Orbitrap-FTMS[3][5]
CiKLS2Cichorium intybusCostunolideThis compound, 3α-hydroxycostunolideLC-Orbitrap-FTMS[3][5]
CiKLS3Cichorium intybusCostunolideThis compound, 3α-hydroxycostunolideLC-Orbitrap-FTMS[3][5]

Experimental Protocols

Protocol 1: Heterologous Expression of this compound Synthase in Saccharomyces cerevisiae

This protocol describes the transformation of S. cerevisiae with a yeast expression vector containing the this compound synthase gene.

Materials:

  • S. cerevisiae strain (e.g., WAT11)[3][5]

  • Yeast expression vector (e.g., pYEDP60) containing the this compound synthase coding sequence[3][5]

  • Synthetic Dextrose (SD) minimal medium with appropriate auxotrophic selection[3]

  • Yeast Extract-Peptone-Dextrose (YPD) medium

  • Lithium Acetate (LiAc) solution (0.1 M)

  • Polyethylene Glycol (PEG) 3350 (50% w/v)

  • Single-stranded carrier DNA (e.g., salmon sperm DNA)

  • Sterile water

Procedure:

  • Prepare competent S. cerevisiae cells by growing an overnight culture in YPD medium to an OD600 of 0.6-1.0.

  • Harvest the cells by centrifugation and wash with sterile water.

  • Resuspend the cell pellet in 0.1 M LiAc and incubate for 15 minutes at 30°C.

  • Prepare the transformation mix containing the expression vector, single-stranded carrier DNA, competent cells, and PEG 3350.

  • Incubate the transformation mix at 42°C for 40-60 minutes.

  • Plate the transformed cells on SD minimal medium for selection.

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

  • Confirm successful transformation by colony PCR and/or sequencing.

Protocol 2: Preparation of Yeast Microsomes

This protocol details the isolation of the microsomal fraction from yeast cultures expressing this compound synthase. The procedure is adapted from Pompon et al., 1996, as referenced by Cankar et al., 2022.[3]

Materials:

  • Yeast culture expressing this compound synthase

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M Sorbitol)

  • Protease inhibitor cocktail

  • Glass beads (0.5 mm diameter)

  • High-speed refrigerated centrifuge

Procedure:

  • Grow a large-scale culture of the recombinant yeast strain in appropriate medium to the desired cell density. Gene expression is often induced by the addition of galactose.[3][5]

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold Lysis Buffer.

  • Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.

  • Lyse the cells by vortexing with an equal volume of glass beads in short bursts, with cooling on ice in between.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1-2 hours at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).

  • Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the microsomes and store at -80°C until use.

Protocol 3: this compound Synthase Activity Assay in Yeast Microsomes

This protocol outlines the in vitro enzymatic assay to determine this compound synthase activity.

Materials:

  • Yeast microsomes containing this compound synthase

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Costunolide (substrate)

  • NADPH (cofactor)

  • Sterile water

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, yeast microsomes (typically 50-100 µg of total protein), and costunolide (concentration can be varied for kinetic studies, e.g., 10-100 µM).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 28-30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate the reaction for a specific time (e.g., 1-2 hours) with gentle shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate or another suitable organic solvent.

  • Vortex vigorously to extract the products.

  • Centrifuge to separate the phases and collect the organic layer.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Resuspend the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol 4: LC-MS Analysis of this compound

This protocol provides a general method for the detection and quantification of this compound. For enhanced detection, cysteine can be added to the reaction to form a this compound-cysteine conjugate.[6]

Instrumentation:

  • Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap-FTMS).[1][6]

LC Conditions (suggested):

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from 5-95% B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

MS Conditions (suggested):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan or targeted SIM/MRM

  • Key m/z values:

    • This compound: [M+H]+ = 231.13795[1]

    • This compound-cysteine: [M+H]+ = 352.15771[1]

    • 3α-hydroxycostunolide-cysteine: [M+H]+ = 370.16827[1]

Mandatory Visualization

Kauniolide_Biosynthetic_Pathway cluster_enzymes Enzymes FPP Farnesyl Pyrophosphate GermacreneA Germacrene A FPP->GermacreneA GAS GermacreneA_acid Germacrene A acid GermacreneA->GermacreneA_acid GAO Costunolide Costunolide GermacreneA_acid->Costunolide COS Hydroxycostunolide 3α-hydroxycostunolide Costunolide->Hydroxycostunolide KLS (Hydroxylation) This compound This compound Hydroxycostunolide->this compound KLS (Cyclization-elimination) GAS Germacrene A Synthase GAO Germacrene A Oxidase COS Costunolide Synthase KLS This compound Synthase Yeast_Microsome_Assay_Workflow start Yeast Transformation with This compound Synthase Gene culture Yeast Culture and Induction of Expression start->culture harvest Cell Harvesting culture->harvest lysis Cell Lysis (Glass Beads) harvest->lysis centrifuge1 Low-Speed Centrifugation (Remove Debris) lysis->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Microsomes) centrifuge1->centrifuge2 microsomes Isolated Microsomes centrifuge2->microsomes assay In Vitro Enzymatic Assay microsomes->assay extraction Product Extraction assay->extraction analysis LC-MS Analysis extraction->analysis data Data Interpretation analysis->data Enzymatic_Reaction_Scheme Microsomes Yeast Microsomes (with KLS) This compound This compound Costunolide Costunolide (Substrate) Costunolide->this compound This compound Synthase NADPH NADPH (Cofactor) NADP NADP+ NADPH->NADP Oxidation

References

Application Notes & Protocols: LC-Orbitrap-FTMS Analysis of Kauniolide and its Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kauniolide, a guaianolide-type sesquiterpene lactone, and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Accurate and sensitive quantification of this compound and its metabolites is crucial for pharmacokinetic studies, metabolic engineering, and quality control of therapeutic formulations. This document provides a detailed protocol for the analysis of this compound and its conjugates using Liquid Chromatography coupled to an Orbitrap Fourier Transform Mass Spectrometer (LC-Orbitrap-FTMS). The high resolution and mass accuracy of the Orbitrap platform enable confident identification and quantification of these compounds in complex biological matrices.

A key challenge in the analysis of this compound is its poor ionization efficiency in mass spectrometry. To overcome this, a common strategy is to derivatize the molecule through conjugation with cysteine or glutathione, which significantly enhances the signal intensity.[1]

Quantitative Data Summary

The following tables present representative quantitative data for this compound's precursor, costunolide, and its conjugates in genetically modified chicory taproots, as determined by LC-Orbitrap-FTMS.[1] This data illustrates the type of quantitative information that can be obtained using the described methods. While specific quantitative data for this compound is not detailed in the referenced literature, a similar approach can be applied.

Table 1: Quantitative Analysis of Costunolide in Genome-Edited Chicory Taproots [1]

Chicory LineFree Costunolide (μg/g Fresh Weight)
A1621 ± 6
A83160 ± 76

Table 2: Identification of Costunolide Conjugates by Accurate Mass Measurement [1]

CompoundRetention Time (min)Observed [M+H]⁺ (m/z)Theoretical [M+H]⁺ (m/z)Mass Accuracy (ppm)
Costunolide-Cysteine19.96354.17335354.17337< 5
Costunolide-Glutathione19.97540.23741540.23743< 5

Table 3: Identification of this compound and its Cysteine Conjugate [1]

CompoundObserved [M+H]⁺ (m/z)Theoretical [M+H]⁺ (m/z)Mass Accuracy (ppm)Note
This compound231.13795231.13798< 5Poor ionization efficiency.
This compound-Cysteine352.15771352.15773< 5Used for enhanced detection and confirmation of this compound production.

Experimental Protocols

Sample Preparation

a) Extraction from Plant Material (e.g., Chicory Leaves and Taproots) [1]

  • Freeze plant material in liquid nitrogen and grind to a fine powder.

  • Weigh approximately 300 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of methanol containing 0.1% formic acid.

  • Vortex the mixture thoroughly.

  • Sonicate for 15 minutes in a sonication bath.

  • Centrifuge at 21,000 x g at room temperature to pellet cell debris.

  • Transfer the clear supernatant to a new vial for LC-MS analysis.

b) In Vitro Enzyme Assay with Yeast Microsomes [1]

  • Conduct the enzymatic reaction in a suitable buffer containing yeast microsomes expressing the desired enzymes (e.g., this compound synthase) and the substrate (e.g., costunolide).

  • Incubate the reaction mixture for 2 hours at 25°C with shaking (250 rpm).

  • To stop the reaction and for derivatization, add an equal volume of methanol containing 0.1% formic acid.

  • For cysteine conjugation, add 3 mM of L-cysteine and incubate for an additional 30 minutes at 25°C with shaking.[1]

  • Vortex, sonicate for 15 minutes, and centrifuge at 21,000 x g.

  • Transfer the supernatant for LC-Orbitrap-FTMS analysis.

LC-Orbitrap-FTMS Analysis

a) Liquid Chromatography Conditions

  • System: Acquity UPLC H-Class or similar.[1]

  • Column: Luna C18/2, 3 µm, 2.0 x 150 mm (Phenomenex) or equivalent reversed-phase column.[1]

  • Column Temperature: 40°C.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: Hold at 2% B

    • 2-25 min: Linear gradient from 2% to 45% B

    • 25-35 min: Linear gradient from 45% to 100% B

    • 35-38 min: Hold at 100% B

    • 38-39 min: Return to 2% B

    • 39-44 min: Column re-equilibration at 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.[1]

b) Mass Spectrometry Conditions

  • System: LTQ/Orbitrap XL hybrid mass spectrometer or a Q-Exactive series instrument.[1]

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Spray Voltage: +4.0 kV.

  • Capillary Temperature: 280°C.

  • Sheath Gas Flow Rate: 40 (arbitrary units).

  • Auxiliary Gas Flow Rate: 10 (arbitrary units).

  • Mass Spectrometer:

    • Full Scan Mode (MS1):

      • Resolution: 60,000 - 70,000 FWHM (at m/z 200).

      • Scan Range: m/z 100-1200.

      • AGC Target: 1e6.

      • Maximum Injection Time: 200 ms.

    • Data-Dependent MS/MS (dd-MS2):

      • Resolution: 15,000 - 17,500 FWHM.

      • Isolation Window: 2.0 m/z.

      • Collision Energy (HCD): Stepped normalized collision energy (e.g., 20, 30, 40 eV).

      • AGC Target: 1e5.

      • Maximum Injection Time: 100 ms.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the precursor costunolide, catalyzed by the cytochrome P450 enzyme, this compound synthase.[2][3][4][5][6]

Kauniolide_Biosynthesis Costunolide Costunolide KLS This compound Synthase (Cytochrome P450) Costunolide->KLS Hydroxycostunolide 3α-hydroxycostunolide (Intermediate) This compound This compound Hydroxycostunolide->this compound Cyclization & Water Elimination KLS->Hydroxycostunolide Hydroxylation

Biosynthesis of this compound from Costunolide.
Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the extraction and analysis of this compound and its conjugates from a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-Orbitrap-FTMS Analysis Sample Biological Sample (e.g., Plant Tissue, Yeast Microsomes) Extraction Methanol/Formic Acid Extraction Sample->Extraction Conjugation Optional: Cysteine Conjugation Extraction->Conjugation LC_Separation UPLC Separation (C18 Column) Conjugation->LC_Separation MS_Analysis Orbitrap FTMS (High-Resolution MS and MS/MS) LC_Separation->MS_Analysis Data_Processing Data Processing (Quantification & Identification) MS_Analysis->Data_Processing

Workflow for this compound Analysis.

References

Application Notes and Protocols for the Isolation and Transfection of Chicory Protoplasts

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the isolation and subsequent transfection of protoplasts from chicory (Cichorium intybus), a versatile crop of significant economic and nutritional interest. The methodologies described herein are geared towards researchers, scientists, and professionals in drug development, offering a foundation for genetic manipulation, gene function studies, and crop improvement in chicory.

Isolation of Mesophyll Protoplasts from Chicory

This protocol outlines the enzymatic method for isolating protoplasts from the leaf mesophyll of in vitro-grown chicory plants. The procedure has been optimized for high yield and viability of protoplasts, which are essential prerequisites for successful downstream applications such as transfection and regeneration.

Experimental Protocol: Protoplast Isolation
  • Plant Material Preparation:

    • Utilize leaves from 4-6 week old chicory plants grown under sterile conditions on MS medium supplemented with 30 g/l sucrose and 8 g/l micro agar (pH 5.8).[1]

    • Maintain the plants at 25°C with a 16h/8h (light/dark) photoperiod.[1]

  • Enzymatic Digestion:

    • Excise young, healthy leaves and remove the midribs.

    • Finely slice the leaf tissue into small pieces (approximately 2x2 mm) and place 0.5 g of the tissue into a petri dish containing 10 ml of enzyme solution.

    • Incubate the tissue in the enzyme solution for 6 hours in the dark with gentle agitation (e.g., 40 rpm).

  • Protoplast Purification:

    • Filter the enzyme-protoplast mixture through a 100 µm nylon mesh to remove undigested tissue.[2]

    • Transfer the filtrate to a centrifuge tube and spin at 100 x g for 7 minutes to pellet the protoplasts.[1]

    • Carefully remove the supernatant and gently resuspend the protoplast pellet in a washing solution (W5).

    • To further purify, layer the protoplast suspension onto a sucrose solution (e.g., 21% w/v) and centrifuge at 100 x g for 7 minutes. Viable protoplasts will form a band at the interface.

    • Collect the protoplast band and wash twice with W5 solution.

  • Viability and Yield Assessment:

    • Resuspend the final protoplast pellet in a known volume of a suitable buffer (e.g., MMG buffer).

    • Determine protoplast yield using a hemocytometer under a bright-field microscope.[3]

    • Assess protoplast viability using Fluorescein Diacetate (FDA) staining.[3][4] Viable protoplasts will exhibit green fluorescence under UV light.[3]

Data Summary: Protoplast Isolation
ParameterValueReference
Starting MaterialLeaves from 4-6 week old in vitro grown plants[1]
Enzyme Solution1.0% (w/v) Cellulase R-10, 0.7% (w/v) Macerozyme R-10, 0.4 M Mannitol[2]
Digestion Time6 hours in the dark[2]
Protoplast YieldUp to 3.3 x 10⁶ protoplasts/g FW[2]
Protoplast Viability~90%[2]

Experimental Workflow: Protoplast Isolation

Protoplast_Isolation start Start: In vitro Chicory Plants leaf_excision Leaf Excision & Slicing start->leaf_excision pre_incubation Pre-incubation in P0 Medium leaf_excision->pre_incubation digestion Enzymatic Digestion (Cellulase, Macerozyme) pre_incubation->digestion filtration Filtration (100 µm mesh) digestion->filtration centrifugation1 Centrifugation (100 x g, 7 min) filtration->centrifugation1 sucrose_gradient Sucrose Gradient Centrifugation centrifugation1->sucrose_gradient collection Collect Protoplast Band sucrose_gradient->collection washing Washing with W5 Solution collection->washing resuspension Resuspension in MMG Buffer washing->resuspension quantification Yield & Viability Assessment (Hemocytometer, FDA staining) resuspension->quantification end Isolated Protoplasts quantification->end

Caption: Workflow for the isolation of chicory mesophyll protoplasts.

PEG-Mediated Transfection of Chicory Protoplasts

Polyethylene glycol (PEG)-mediated transfection is a widely used and effective method for introducing foreign DNA into plant protoplasts.[5][6] This protocol details the steps for the transient expression of genes in chicory protoplasts, which is a crucial technique for studying gene function and for genome editing applications using systems like CRISPR/Cas9.[7][8]

Experimental Protocol: PEG-Mediated Transfection
  • Protoplast Preparation:

    • Start with freshly isolated, high-viability chicory protoplasts resuspended in MMG buffer at a density of approximately 1-2 x 10⁵ protoplasts/ml.

  • Transfection Mixture:

    • In a microcentrifuge tube, mix 10-20 µg of high-quality plasmid DNA with 100 µl of the protoplast suspension.

    • Gently add an equal volume of freshly prepared 40% PEG solution (40% w/v PEG 4000, 0.4 M mannitol, 100 mM CaCl₂).

    • Mix the contents gently by tapping the tube.

  • Incubation:

    • Incubate the mixture at room temperature for 15-20 minutes.

  • Washing and Recovery:

    • Gradually add 1 ml of W5 solution to dilute the PEG solution and stop the transfection process.

    • Centrifuge at 100 x g for 5 minutes to pellet the protoplasts.

    • Carefully remove the supernatant and resuspend the protoplasts in a suitable culture medium.

  • Post-Transfection Culture and Analysis:

    • Culture the transfected protoplasts in the dark at 25°C.

    • Transient gene expression can typically be observed 24-72 hours post-transfection using appropriate methods (e.g., fluorescence microscopy for fluorescent reporter proteins).[9]

Data Summary: PEG-Mediated Transfection
ParameterValue/ConditionReference
Protoplast Density1-2 x 10⁵ protoplasts/ml[10]
Plasmid DNA10-30 µg[11]
PEG Solution40% (w/v) PEG 4000, 0.4 M Mannitol, 100 mM CaCl₂[11]
Incubation Time15-20 minutes[11][12]
Transfection EfficiencyUp to 20% (for CRISPR/Cas9 mediated mutations)[7]

Experimental Workflow: PEG-Mediated Transfection

PEG_Transfection start Start: Isolated Chicory Protoplasts dna_mix Mix Protoplasts with Plasmid DNA start->dna_mix peg_addition Add 40% PEG Solution dna_mix->peg_addition incubation Incubate (15-20 min) peg_addition->incubation washing Wash with W5 Solution incubation->washing centrifugation Centrifugation (100 x g, 5 min) washing->centrifugation resuspension Resuspend in Culture Medium centrifugation->resuspension culture Culture in Dark (25°C) resuspension->culture analysis Analyze Transient Expression (24-72 hours) culture->analysis end Transfected Protoplasts analysis->end

Caption: Workflow for PEG-mediated transfection of chicory protoplasts.

Signaling Pathways and Logical Relationships

While specific signaling pathways activated during chicory protoplast isolation and transfection are not detailed in the provided search results, a logical relationship diagram can illustrate the critical dependencies for successful outcomes.

Logical_Relationships cluster_isolation Protoplast Isolation cluster_transfection Protoplast Transfection High Plant Quality High Plant Quality Optimal Enzyme Digestion Optimal Enzyme Digestion High Plant Quality->Optimal Enzyme Digestion Efficient Purification Efficient Purification Optimal Enzyme Digestion->Efficient Purification High Protoplast Viability High Protoplast Viability Efficient Purification->High Protoplast Viability High Protoplast Yield High Protoplast Yield Efficient Purification->High Protoplast Yield High Transfection Efficiency High Transfection Efficiency High Protoplast Viability->High Transfection Efficiency High Quality DNA High Quality DNA High Quality DNA->High Transfection Efficiency Optimized PEG Concentration Optimized PEG Concentration Optimized PEG Concentration->High Transfection Efficiency Appropriate Incubation Appropriate Incubation Appropriate Incubation->High Transfection Efficiency

Caption: Key factors influencing successful chicory protoplast isolation and transfection.

References

Chemical Synthesis Approaches for Guaianolide Sesquiterpenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent chemical synthesis strategies for the construction of guaianolide sesquiterpenes, a class of natural products known for their diverse and potent biological activities. The intricate 5-7-5 fused ring system of the guaianolide core presents a significant synthetic challenge, and various innovative methodologies have been developed to address this. These notes cover key synthetic approaches, including detailed experimental protocols for seminal total syntheses, quantitative data for comparative analysis, and visual representations of synthetic workflows.

Domino Metathesis Approach: Enantioselective Synthesis of (-)-Dehydrocostus Lactone

The domino metathesis strategy offers an efficient route to the guaianolide skeleton by orchestrating a sequence of ring-closing metathesis reactions. A notable application of this approach is the enantioselective total synthesis of (-)-dehydrocostus lactone, a bioactive sesquiterpenoid with potential anticancer properties. The key features of this synthesis are a domino enediyne metathesis to construct the hydroazulene core and a subsequent triple hydroboration/oxidation to install multiple stereocenters.[1]

Quantitative Data
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1Asymmetric Aldol ReactionPropionyl oxazolidinone, AldehydeAldol adductTiCl4, (-)-sparteine, CH2Cl2, -78 °C90>98% e.e.
2Domino Enediyne MetathesisEnediyne precursorHydroazulene trieneGrubbs II catalyst, CH2Cl2, reflux75N/A
3Triple Hydroboration/OxidationHydroazulene trieneTriol9-BBN, THF; then H2O2, NaOH60N/A
4LactonizationTriol(-)-Dehydrocostus LactoneMultiple steps~20 (from triol)N/A
Experimental Protocols

Key Step: Domino Enediyne Metathesis

To a solution of the enediyne precursor (1.0 eq) in anhydrous and degassed CH2Cl2 (0.01 M) is added Grubbs II catalyst (5 mol%). The reaction mixture is heated to reflux and stirred under an argon atmosphere for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford the hydroazulene triene.

Synthetic Workflow

A Propionyl Oxazolidinone + Aldehyde B Asymmetric Aldol Reaction (TiCl4, (-)-sparteine) A->B C Aldol Adduct B->C D Multi-step conversion C->D E Enediyne Precursor D->E F Domino Enediyne Metathesis (Grubbs II catalyst) E->F G Hydroazulene Triene F->G H Triple Hydroboration/Oxidation (9-BBN, H2O2) G->H I Triol H->I J Lactonization and further steps I->J K (-)-Dehydrocostus Lactone J->K A (+)-Carvone B Multi-step conversion A->B C Aldehyde Fragment B->C E Intermolecular Allylation (In, H2O) C->E D Allyl Bromide Fragment D->E F Homoallylic Alcohol E->F G Multi-step conversion F->G H Aldehyde Precursor G->H I Intramolecular Allylation (SnCl2, NaI) H->I J Tricyclic Lactone I->J K Final Steps J->K L (+)-Mikanokryptin K->L A Santonin Derivative B Photosantonin Rearrangement (hv, dioxane/H2O) A->B C Hydroazulene Intermediate B->C D Dihydroxylation (OsO4, NMO) C->D E Diol D->E F Lactonization (Parikh-Doering) E->F G Lactone F->G H Final Acylation Steps G->H I Thapsigargin H->I A R-Carvone B Multi-step Synthesis A->B C Elemanolide Intermediate B->C D Oxy-Cope/Ene Reaction C->D E Guaianolide Scaffold D->E F Oxidative Functionalization E->F G Epoxy-hydroperoxide Guaianolide F->G H Biomimetic Rearrangement (BF3.OEt2) G->H I Pseudoguaianolide H->I J Seco-guaianolide H->J

References

Detecting Nature's Alkylating Agents: Application Notes and Protocols for the Identification of Kauniolide-Cysteine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kauniolide, a sesquiterpene lactone, possesses a reactive α-methylene-γ-lactone moiety that can readily undergo a Michael addition reaction with nucleophiles, such as the sulfhydryl group of cysteine residues in proteins. This covalent modification can significantly alter protein function and is a key mechanism behind the bioactivity of many sesquiterpene lactones. The detection and characterization of this compound-cysteine conjugates are therefore crucial for understanding their mechanism of action, identifying protein targets, and for the development of drugs derived from this class of natural products. These application notes provide detailed protocols for the detection of this compound-cysteine conjugates, with a primary focus on mass spectrometry-based methods, for which specific data is available. Additionally, principles for the development of immunoassay and fluorescence-based methods are presented.

Signaling Pathway and Experimental Workflow

The formation of a this compound-cysteine conjugate is a direct result of the chemical reactivity of the α-methylene-γ-lactone group. This process does not involve a classical signaling pathway with receptors and second messengers but is rather a direct covalent modification of a protein.

This compound This compound (α-methylene-γ-lactone) Conjugate This compound-Cysteine Conjugate (Covalent Adduct) This compound->Conjugate Michael Addition Protein Protein with Cysteine Residue (-SH group) Protein->Conjugate

Caption: Covalent modification of a protein by this compound.

The general workflow for detecting these conjugates involves sample preparation, which may include in vitro reactions or extraction from biological matrices, followed by analysis using sensitive analytical techniques.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result in_vitro In vitro incubation (this compound + Cysteine/Protein) lcms LC-MS/MS in_vitro->lcms immunoassay Immunoassay (Proposed) in_vitro->immunoassay fluorescence Fluorescence (Proposed) in_vitro->fluorescence extraction Extraction from biological sample extraction->lcms extraction->immunoassay extraction->fluorescence identification Identification of Conjugate lcms->identification quantification Quantification lcms->quantification immunoassay->identification immunoassay->quantification fluorescence->identification fluorescence->quantification

Caption: General experimental workflow for conjugate detection.

I. Mass Spectrometry-Based Detection

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for the detection and identification of this compound-cysteine conjugates. The direct detection of this compound can be challenging due to its poor ionization efficiency. Conjugation with cysteine significantly improves its detectability by LC-MS.[1]

Key Quantitative Data

ParameterValueReference
[M+H]⁺ of this compound-Cysteine 352.1577[1][2]
[M+H]⁺ of this compound 231.1378[1][2]
Mass of Cysteine Adduct 121.01464[1][2]
Protocol 1: LC-Orbitrap-FTMS for In Vitro Samples

This protocol is adapted from studies involving the in vitro enzymatic synthesis of this compound followed by cysteine conjugation.[1][2]

1. Materials and Reagents:

  • This compound standard (if available)

  • L-cysteine

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Reaction buffer (e.g., phosphate buffer, pH 7.5)

  • Enzyme source (e.g., yeast microsomes expressing a this compound synthase)[1]

  • Substrate for enzymatic reaction (e.g., costunolide)[1]

2. In Vitro Reaction and Cysteine Conjugation:

  • Perform the enzymatic reaction to produce this compound. For example, incubate costunolide with yeast microsomes expressing this compound synthase in a suitable buffer for 2 hours at 25°C.[1]

  • To form the cysteine conjugate, add L-cysteine to the reaction mixture to a final concentration of 3 mM.[1]

  • Incubate for an additional 30 minutes at 25°C with shaking.[1] The conjugation occurs non-enzymatically.[1][2]

  • Stop the reaction by adding an equal volume of methanol containing 0.1% formic acid.[1]

  • Vortex the sample, sonicate for 15 minutes, and centrifuge at 21,000 x g to pellet any precipitate.[1]

  • Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

3. LC-Orbitrap-FTMS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the conjugate from other reaction components.

  • Mass Spectrometer: An Orbitrap Fourier Transform Mass Spectrometer (FTMS) or a similar high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Acquire data in full scan mode to detect the [M+H]⁺ ion of the this compound-cysteine conjugate (m/z 352.1577).[1][2] For confirmation, perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation spectrum.

4. Data Analysis:

  • Extract the ion chromatogram for m/z 352.1577 to identify the peak corresponding to the this compound-cysteine conjugate.

  • Confirm the identity by comparing the retention time and mass spectrum with a standard, if available. Co-injection with a standard can also be used for confirmation.[2][3]

  • Analyze the MS/MS fragmentation pattern to further confirm the structure.

II. Immunoassay-Based Detection (Proposed Method)

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), could provide a high-throughput and sensitive method for the detection and quantification of this compound-cysteine conjugates. This would require the development of a specific antibody that recognizes the conjugate.

Protocol 2: Development of a Competitive ELISA

1. Hapten Synthesis and Immunogen Preparation:

  • Synthesize a stable analog of the this compound-cysteine adduct that can be conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH). This will serve as the immunogen.

  • Conjugate the hapten to the carrier protein using a suitable cross-linker.

2. Antibody Production:

  • Immunize animals (e.g., rabbits or mice) with the immunogen to produce polyclonal or monoclonal antibodies.

  • Screen the resulting antibodies for their specificity and affinity to the this compound-cysteine conjugate.

3. Competitive ELISA Protocol:

  • Coat a microtiter plate with a this compound-protein conjugate (different from the immunizing carrier protein to avoid cross-reactivity).

  • Block the remaining protein-binding sites on the plate.

  • Prepare standards of the this compound-cysteine conjugate and the samples to be analyzed.

  • In a separate tube, pre-incubate the specific antibody with either the standard or the sample.

  • Add the antibody-antigen mixture to the coated plate. The free antibody will bind to the coated antigen, while the antibody bound to the conjugate in the sample/standard will not.

  • Wash the plate to remove unbound components.

  • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP).

  • Wash the plate again.

  • Add a substrate that produces a colored or chemiluminescent signal in the presence of the enzyme.

  • Measure the signal using a plate reader. The signal will be inversely proportional to the concentration of the this compound-cysteine conjugate in the sample.

III. Fluorescence-Based Detection (Proposed Method)

Fluorescence-based methods could offer a sensitive way to detect the formation of this compound-cysteine conjugates, particularly for in vitro studies of protein modification.

Protocol 3: Fluorescent Probe Competition Assay

This method relies on the competition between this compound and a fluorescent probe that also reacts with cysteine residues.

1. Materials and Reagents:

  • A fluorescent probe with a maleimide group (e.g., fluorescein-5-maleimide) that reacts with cysteine.

  • The protein of interest with an accessible cysteine residue.

  • This compound.

  • Reaction buffer.

2. Experimental Procedure:

  • Incubate the protein of interest with varying concentrations of this compound. This will lead to the formation of this compound-cysteine conjugates on some of the protein molecules.

  • After the incubation period, add the fluorescent maleimide probe to the reaction mixture. The probe will react with the remaining free cysteine residues on the protein.

  • Remove the unreacted fluorescent probe using a desalting column or dialysis.

  • Measure the fluorescence of the labeled protein.

3. Data Analysis:

  • A decrease in fluorescence intensity with increasing concentrations of this compound would indicate that this compound is binding to the cysteine residues and preventing the fluorescent probe from reacting.

  • This method can provide a semi-quantitative measure of the extent of protein modification by this compound.

Summary

The detection of this compound-cysteine conjugates is essential for understanding the biological activity of this important class of natural products. While mass spectrometry provides a robust and specific method for their identification and characterization, the development of immunoassays and fluorescence-based techniques could offer complementary high-throughput and sensitive detection platforms. The protocols outlined above provide a starting point for researchers to investigate the formation and biological significance of these covalent adducts.

References

Application Notes and Protocols for Metabolic Engineering of Kauniolide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kauniolide, a guaianolide-type sesquiterpene lactone, has garnered significant interest for its potential pharmaceutical properties. Traditional extraction from its natural source, Tanacetum parthenium (feverfew), is often inefficient and unsustainable. Metabolic engineering offers a promising alternative for the scalable and controlled production of this compound. This document provides detailed application notes and protocols for the heterologous production of this compound in two prominent chassis organisms: the yeast Saccharomyces cerevisiae and the plant Nicotiana benthamiana.

Metabolic Pathway and Engineering Strategies

The biosynthesis of this compound begins with the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), which is naturally produced in both yeast and plants. The heterologous expression of four key enzymes is required to produce this compound from FPP.[1][2][3][4]

The this compound Biosynthetic Pathway:

  • Germacrene A Synthase (GAS): Catalyzes the cyclization of FPP to form germacrene A.

  • Germacrene A Oxidase (GAO): A cytochrome P450 enzyme that oxidizes germacrene A to germacra-1(10),4,11(13)-trien-12-oic acid.

  • Costunolide Synthase (COS): Another cytochrome P450 enzyme that converts germacra-1(10),4,11(13)-trien-12-oic acid into costunolide.

  • This compound Synthase (KLS): A unique cytochrome P450 enzyme that catalyzes the conversion of the germacranolide costunolide into the guaianolide this compound through hydroxylation, cyclization, and water elimination.[5][6][7]

Host Organisms and Engineering Considerations:

  • Saccharomyces cerevisiae : A well-characterized and genetically tractable microbial host. Engineering strategies often focus on increasing the precursor FPP pool by overexpressing key enzymes of the mevalonate (MVA) pathway and down-regulating competing pathways, such as sterol biosynthesis (e.g., by repressing the ERG9 gene).[8][9][10][11][12]

  • Nicotiana benthamiana : A plant model system that allows for rapid, transient expression of biosynthetic pathways via Agrobacterium tumefaciens-mediated infiltration. This system is particularly advantageous for expressing plant-derived cytochrome P450 enzymes, which may require specific membrane environments for proper folding and activity.[5][6]

Quantitative Data

While the successful production of this compound in both S. cerevisiae and N. benthamiana has been reported, specific titers are not always readily available in the literature. The following tables summarize available quantitative data for this compound and its immediate precursor, costunolide, to provide a basis for comparison.

Table 1: Production of this compound and Precursors in Heterologous Systems

CompoundHost OrganismProduction TiterReference(s)
CostunolideNicotiana benthamianaUp to 60 ng/g Fresh Weight[13]
This compoundNicotiana benthamianaProduction confirmed, quantitative data presented as relative peak area[14]
This compoundSaccharomyces cerevisiaeProduction confirmed, specific titer not reported[7][15]

Note: Absolute quantification of this compound production in published studies is limited. The data for costunolide provides a benchmark for the efficiency of the upstream pathway. Further optimization of the final enzymatic step and fermentation/cultivation conditions is expected to increase final product yield.

Experimental Workflows

Saccharomyces cerevisiae Workflow

Yeast_Workflow cluster_plasmid Plasmid Construction cluster_transform Yeast Transformation cluster_ferment Fermentation & Induction cluster_analysis Extraction & Analysis p1 Vector 1: - TpGAS - TpGAO transform Co-transform yeast (e.g., WAT11 strain) with both plasmids p1->transform p2 Vector 2: - CiCOS - TpKLS p2->transform selection Select transformants on appropriate drop-out medium transform->selection preculture Inoculate pre-culture in selective medium selection->preculture main_culture Inoculate main culture in induction medium (e.g., galactose) preculture->main_culture ferment Incubate with shaking (e.g., 72 hours) main_culture->ferment extract Extract this compound from culture broth and cell pellet ferment->extract gcms Analyze by GC-MS or LC-MS extract->gcms

Workflow for this compound Production in S. cerevisiae.

Nicotiana benthamiana Workflow

Nicotiana_Workflow cluster_agro Agrobacterium Preparation cluster_infiltration Plant Infiltration cluster_incubation Incubation cluster_analysis Extraction & Analysis agro_transform Transform Agrobacterium (e.g., GV3101) with expression vectors for GAS, GAO, COS, KLS agro_culture Culture individual Agrobacterium strains agro_transform->agro_culture agro_mix Mix cultures to desired OD600 agro_culture->agro_mix infiltrate Infiltrate N. benthamiana leaves with Agrobacterium mixture agro_mix->infiltrate incubate Incubate plants for 5-7 days infiltrate->incubate harvest Harvest infiltrated leaf tissue incubate->harvest extract Extract this compound harvest->extract gcms Analyze by GC-MS or LC-MS extract->gcms Metabolic_Engineering_Logic cluster_precursor Precursor Supply cluster_kauniolide_pathway This compound Pathway cluster_competing Competing Pathway cluster_strategies Engineering Strategies MVA_pathway Mevalonate (MVA) Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_pathway->FPP GAS Germacrene A Synthase (GAS) FPP->GAS ERG9 Ergosterol Biosynthesis (ERG9) FPP->ERG9 Germacrene_A Germacrene A GAS->Germacrene_A GAO Germacrene A Oxidase (GAO) Costunolide Costunolide GAO->Costunolide COS Costunolide Synthase (COS) KLS This compound Synthase (KLS) This compound This compound KLS->this compound Germacrene_A->GAO Costunolide->KLS Final Product Final Product This compound->Final Product Sterols Sterols ERG9->Sterols Overexpress_MVA Overexpress MVA pathway genes Overexpress_MVA->MVA_pathway enhances Downregulate_ERG9 Downregulate ERG9 Downregulate_ERG9->ERG9 inhibits Express_Kauniolide_Genes Express this compound Pathway Genes Express_Kauniolide_Genes->GAS Express_Kauniolide_Genes->GAO Express_Kauniolide_Genes->COS Express_Kauniolide_Genes->KLS

References

Application Notes and Protocols for the Analytical Techniques of Sesquiterpene Lactone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (STLs) are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family.[1][2] They exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, making them promising candidates for drug development. The analysis of these compounds is crucial for quality control, pharmacokinetic studies, and understanding their mechanism of action. However, the structural diversity and thermolabile nature of many STLs present analytical challenges.[1] This document provides detailed application notes and protocols for the extraction, separation, quantification, and structural elucidation of sesquiterpene lactones using modern analytical techniques.

I. Extraction and Isolation of Sesquiterpene Lactones from Plant Material

The initial and critical step in the analysis of sesquiterpene lactones is their efficient extraction from the plant matrix. The choice of extraction method and solvent is crucial for obtaining a high yield and a representative profile of the STLs present in the plant material.

Protocol 1: General Extraction of Sesquiterpene Lactones

This protocol describes a general procedure for the extraction of STLs from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, flowers, roots)

  • Methanol (MeOH), 100%[3]

  • Shaker

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh a suitable amount of dried and powdered plant material (e.g., 10 g).

  • Add a sufficient volume of 100% methanol to the plant material in a flask (e.g., 100 mL).

  • Shake the mixture for 1 hour at room temperature.[3]

  • Subsequently, sonicate the mixture for 30 minutes in an ultrasonic bath.[3]

  • Filter the extract through filter paper to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography.

Experimental Workflow for STL Extraction and Isolation

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Extraction (e.g., Maceration, Sonication) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Liquid-Liquid Extraction, Column Chromatography) Crude_Extract->Purification Pure_STLs Isolated Sesquiterpene Lactones Purification->Pure_STLs

Caption: Workflow for the extraction and isolation of sesquiterpene lactones.

II. High-Performance Liquid Chromatography (HPLC) for STL Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of sesquiterpene lactones due to its suitability for non-volatile and thermolabile compounds.[1] Reversed-phase chromatography with UV detection is the most common approach.

Protocol 2: HPLC-UV Analysis of Parthenolide

This protocol is adapted for the quantification of parthenolide in feverfew (Tanacetum parthenium) extracts.[4][5]

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., Cosmosil C18-AR, 150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile:Water (55:45, v/v).[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Prepare a stock solution of parthenolide standard in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.160-850 µg/mL).[5]

  • Dissolve the crude plant extract in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Identify the parthenolide peak in the sample chromatogram by comparing the retention time with the standard. The retention time for parthenolide under these conditions is approximately 6 minutes.[5]

  • Quantify the amount of parthenolide in the sample using the calibration curve generated from the standards.

Quantitative Data for HPLC Analysis of Sesquiterpene Lactones
Sesquiterpene LactonePlant SourceRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Reference
ParthenolideTanacetum parthenium~6.0-0.16099.3[5]
CoronopilinParthenium hysterophorus---96.5-102.4
AlantolactoneInula helenium---96.6-104.4[6]
IsoalantolactoneInula helenium---96.6-104.4[6]
CnicinCentaurea benedicta-0.25-98.0-105.0[7]
ArctiinCentaurea benedicta-0.25-98.0-105.0[7]

III. Gas Chromatography-Mass Spectrometry (GC-MS) for STL Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable sesquiterpene lactones. It provides both qualitative and quantitative information.

Protocol 3: GC-MS Analysis of Sesquiterpene Lactones

This protocol provides a general method for the GC-MS analysis of STLs in a plant extract fraction.[8][9]

Instrumentation and Conditions:

  • GC-MS System: Shimadzu QP 5050A or equivalent.[9]

  • Column: DB-5 fused silica capillary column (30m × 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a flow rate of 1.0 ml/min.[8][9]

  • Injector Temperature: 250 °C.[8][9]

  • Split Ratio: 40:1.[8][9]

  • Oven Temperature Program: 50°C to 280°C at 10°C/min, hold at 280°C for 5 min.[8][9]

  • Interface Temperature: 250°C.[8][9]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.[8]

Procedure:

  • Dissolve the plant extract or fraction in a suitable volatile solvent (e.g., acetone).

  • Inject the sample into the GC-MS system.

  • Identify the compounds by comparing their mass spectra with libraries such as NIST and Wiley.[8]

  • Confirm the structures based on fragmentation patterns.

Quantitative Data for GC-MS Analysis of a Sesquiterpene Lactone
Sesquiterpene LactonePlant SourceMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
Alpha-santoninArtemisia pallens246231, 203, 188, 159, 145, 133, 119, 105, 91, 77[9]

IV. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for STL Analysis

LC-MS/MS is a highly sensitive and selective technique for the quantification of sesquiterpene lactones, especially in complex matrices like biological fluids.

Protocol 4: UPLC-MS/MS Analysis of Isoalantolactone and Alantolactone

This protocol is for the simultaneous quantification of isoalantolactone and alantolactone.[10][11]

Instrumentation and Conditions:

  • UPLC-MS/MS System: Waters Acquity UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: BEH-HSS-T3 column (2.1 mm x 100 mm, 1.8 µm).[12]

  • Mobile Phase: Isocratic mixture of 47% Acetonitrile and 53% Water.[11]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.[11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Isoalantolactone: m/z 233 -> 105[10][11]

    • Alantolactone: m/z 233 -> 105[10][11]

Procedure:

  • Prepare stock solutions of isoalantolactone and alantolactone standards.

  • Prepare working standards for the calibration curve by diluting the stock solutions.

  • Prepare samples by dissolving the extract in the mobile phase.

  • Filter all solutions through a 0.22 µm syringe filter.

  • Inject the standards and samples into the UPLC-MS/MS system.

  • Quantify the analytes based on the peak areas of the specified MRM transitions.

Quantitative Data for LC-MS/MS Analysis of Sesquiterpene Lactones
Sesquiterpene LactonePrecursor Ion (m/z)Product Ion (m/z)LOD (µg/mL)LOQ (µg/mL)Reference
Isoalantolactone233.15105.070.00180.0054[11]
Alantolactone233.15105.070.00120.0036[11]
Cnicin379.1 (M+H)+233.1, 215.10.25-[7]
Arctiin535.2 (M+H)+373.1, 341.10.25-[7]

V. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of novel sesquiterpene lactones. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically employed.

Protocol 5: General NMR Analysis for STL Structure Elucidation

Sample Preparation:

  • Dissolve a purified STL (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons and their neighboring protons.

  • ¹³C NMR: Provides information on the number and types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry.

Data Analysis:

  • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

  • Assemble the carbon skeleton and determine the positions of functional groups based on HMBC correlations.

  • Determine the relative stereochemistry based on coupling constants and NOESY correlations.

General Workflow for NMR-based Structure Elucidation

NMR_Workflow Pure_STL Purified Sesquiterpene Lactone NMR_Experiments 1D & 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Pure_STL->NMR_Experiments Spectral_Data NMR Spectral Data NMR_Experiments->Spectral_Data Structure_Determination Structure Elucidation Spectral_Data->Structure_Determination

Caption: Workflow for STL structure elucidation using NMR spectroscopy.

VI. Signaling Pathway Analysis: Sesquiterpene Lactones and the NLRP3 Inflammasome

Several sesquiterpene lactones have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. For instance, isoalantolactone has been identified as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.[13][14][15]

NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs_1 PAMPs/DAMPs TLR TLR PAMPs_DAMPs_1->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription Stimuli K+ efflux, ROS, Lysosomal damage NLRP3_inactive NLRP3 (inactive) Stimuli->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleavage GSDMD Gasdermin-D Casp1->GSDMD cleavage IL1b IL-1β (mature) Pro_IL1b->IL1b IL18 IL-18 (mature) Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis STL Sesquiterpene Lactones (e.g., Isoalantolactone) STL->NLRP3_active inhibition

Caption: The NLRP3 inflammasome signaling pathway and inhibition by STLs.

References

Total Synthesis of Complex Guaianolide Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of complex guaianolide natural products. Guaianolides are a large class of sesquiterpene lactones characterized by a 5-7-5 fused ring system. They exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and phytotoxic effects, making them attractive targets for synthetic chemists and drug discovery programs.

These notes will focus on two distinct and illustrative total syntheses: the double allylation approach to (+)-Mikanokryptin and the domino metathesis strategy for (-)-Dehydrocostus Lactone. Additionally, a classic semi-synthetic approach from α-santonin to seco-guaianolides is presented. The biological context of guaianolide activity is highlighted through the mechanisms of action of representative members on key cellular pathways.

I. Strategic Approaches to Guaianolide Synthesis

The construction of the sterically congested 5-7-5 tricyclic core of guaianolides presents a significant synthetic challenge. Successful strategies often employ clever ring-closing methodologies or leverage readily available chiral pool starting materials.

Key Strategies Include:

  • Chiral Pool Approach: Utilizing naturally abundant and enantiopure starting materials like (+)-carvone or (-)-α-santonin to impart stereochemical control throughout the synthesis.[1][2]

  • Ring-Closing Metathesis (RCM): Domino or relay metathesis reactions are powerful tools for the formation of the seven-membered carbocycle from acyclic precursors.

  • Cycloaddition Reactions: Intramolecular [4+3] cycloadditions can efficiently construct the bicyclo[5.3.0]decane core.

  • Allylation Strategies: Sequential intra- and intermolecular allylations have proven effective in building the guaianolide skeleton.[1][2]

  • Photochemical Rearrangements: Classic photochemical transformations of eudesmanolides, such as santonin, can be used to generate the guaianolide framework.[3][4]

II. Case Study 1: Total Synthesis of (+)-Mikanokryptin via Double Allylation

The total synthesis of (+)-Mikanokryptin, a complex 8,12-guaianolide, was achieved by Maimone and coworkers using a convergent double allylation strategy starting from the chiral pool monoterpene (+)-carvone. This approach allows for the gram-scale production of this natural product.[1][5]

Synthetic Strategy Overview

The retrosynthetic analysis disconnects the molecule into two key fragments, both ultimately derived from (+)-carvone. The synthesis features two key intramolecular metal-mediated allylation reactions to form the seven- and five-membered rings.

G Mikanokryptin (+)-Mikanokryptin Intermediate1 Late-stage intermediate (after chemoselective reduction) Mikanokryptin->Intermediate1 Allylic Oxidation Intermediate2 5,7,5-Tricyclic Core (via intramolecular allylation) Intermediate1->Intermediate2 Hydrogenation & Deprotection Intermediate3 Aldehyde Precursor Intermediate2->Intermediate3 Intramolecular Allylation (Ring 2) Intermediate4 Carvone-derived fragment Intermediate3->Intermediate4 Intramolecular Allylation (Ring 1) Carvone (+)-Carvone Intermediate4->Carvone Multi-step conversion

Caption: Retrosynthetic analysis of (+)-Mikanokryptin.

Quantitative Data for Key Transformations
Step No.TransformationReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1-3Synthesis of Aldehyde 7 from (+)-Carvonei) SO₂Cl₂, Na₂CO₃; Luche reduction. ii) TBDPSCl, imidazole. iii) O₃, py; DMS; piperidine, AcOH~50 (overall)-
4Intermolecular Indium-Mediated AllylationAldehyde 7 , Allyl Bromide, In, THF/H₂O672:1
5Deacetalization and SilylationTESOTf, 2,4,6-collidine92-
6Intramolecular Tin-Mediated AllylationSnCl₂, NaI, THF78>20:1
7-9Chemoselective Reduction and Deprotectioni) NaOMe, MeOH. ii) PtO₂, H₂. iii) TBAF75 (overall)-
10Allylic OxidationMnO₂96-
Experimental Protocols

Step 6: Intramolecular Tin-Mediated Allylation to form the 5,7,5-Tricyclic Core

  • To a solution of the aldehyde precursor (1.0 equiv) in anhydrous THF at 0 °C is added NaI (10.0 equiv).

  • SnCl₂ (5.0 equiv) is then added in one portion, and the reaction mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the tricyclic product.

III. Case Study 2: Total Synthesis of (-)-Dehydrocostus Lactone via Domino Metathesis

The enantioselective total synthesis of (-)-Dehydrocostus Lactone, a bioactive guaianolide, was accomplished by Metz and colleagues. A key feature of this synthesis is a domino enediyne metathesis to construct the hydroazulene core.[6][7][8][9]

Synthetic Strategy Overview

The synthesis begins with the construction of an acyclic enediyne precursor through a highly stereoselective asymmetric anti-aldol reaction. This precursor then undergoes a domino metathesis to form the 5-7 fused ring system. Subsequent functional group manipulations, including a triple hydroboration/oxidation, complete the synthesis.

G Dehydrocostus (-)-Dehydrocostus Lactone IntermediateA Lactone Precursor (after olefination) Dehydrocostus->IntermediateA α-Methylenation IntermediateB Protected Polyol IntermediateA->IntermediateB Double Carbonyl Olefination IntermediateC Hydroazulene Core (via domino metathesis) IntermediateB->IntermediateC Triple Hydroboration/ Oxidation IntermediateD Acyclic Enediyne IntermediateC->IntermediateD Domino Enediyne Metathesis StartingMaterials Aldehyde & Chiral Auxiliary IntermediateD->StartingMaterials Asymmetric Aldol & Elaboration

Caption: Retrosynthetic analysis of (-)-Dehydrocostus Lactone.

Quantitative Data for Key Transformations
Step No.TransformationReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1Asymmetric anti-Aldol ReactionChiral auxiliary, TiCl₄, Hunig's base, aldehyde85>95:5>98%
2-5Elaboration to Enediyne PrecursorMulti-step sequence65 (overall)--
6Domino Enediyne MetathesisGrubbs II catalyst, toluene, reflux82--
7Triple Hydroboration/OxidationBH₃·SMe₂, then NaOH, H₂O₂75--
8-10Lactone Masking and Oxidationi) DIBAL-H; p-TsOH, MeOH. ii) DMP79 (overall)--
11Double Carbonyl OlefinationTebbe's reagent75--
12-13Lactone Reformation and α-Methylenationi) Jones reagent. ii) Bredereck's reagent; DIBAL-H77 (overall)--
Experimental Protocols

Step 6: Domino Enediyne Metathesis

  • A solution of the enediyne precursor (1.0 equiv) in degassed toluene is added to a refluxing solution of Grubbs II catalyst (5 mol%) in degassed toluene over 4 hours via syringe pump.

  • The reaction mixture is refluxed for an additional 1 hour after the addition is complete.

  • The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the hydroazulene product.

IV. Semi-synthesis of seco-Guaianolides from α-Santonin

A classic and efficient method to access guaianolide and seco-guaianolide scaffolds is through the photochemical rearrangement of (-)-α-santonin, a commercially available eudesmanolide.[3][4] This strategy has been used to synthesize a variety of natural products.[3][4]

Synthetic Strategy Overview

The key step is the photo-rearrangement of α-santonin to a hydroperoxide intermediate, which can then be converted to various seco-guaianolides.

G Santonin (-)-α-Santonin Photooxygenation Photo-oxygenation (hν, O₂, sensitizer) Santonin->Photooxygenation Hydroperoxide Hydroperoxide Intermediate Photooxygenation->Hydroperoxide SecoGuaianolides seco-Guaianolides Hydroperoxide->SecoGuaianolides Rearrangement

Caption: Photochemical conversion of α-santonin to seco-guaianolides.

Experimental Protocol: Photochemical Synthesis of a seco-Guaianolide Precursor
  • A solution of α-santonin (1.0 equiv) and a sensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., methanol) is placed in a photochemical reactor.

  • The solution is irradiated with a high-pressure mercury lamp while oxygen is bubbled through the solution.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the hydroperoxide intermediate, which can be further transformed.

V. Biological Activity and Signaling Pathways

Many guaianolides exert their biological effects by interacting with specific cellular targets. The α-methylene-γ-lactone moiety present in many of these compounds is a key pharmacophore, acting as a Michael acceptor for nucleophilic residues (e.g., cysteine) in proteins.

Inhibition of the SERCA Pump by Thapsigargin

Thapsigargin, a highly potent guaianolide, is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[10][11][12][13][14] By blocking SERCA, thapsigargin disrupts cellular calcium homeostasis, leading to ER stress and apoptosis. This mechanism is of significant interest in cancer research.[12]

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol SERCA SERCA Pump Ca_ER Ca²⁺ SERCA->Ca_ER ER_Stress ER Stress SERCA->ER_Stress Depletion of ER Ca²⁺ leads to Ca_Cytosol Ca²⁺ Ca_Cytosol->SERCA Transport Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Mechanism of SERCA inhibition by thapsigargin.

Inhibition of the NF-κB Signaling Pathway

Several guaianolides have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17][18][19] The α-methylene-γ-lactone moiety can covalently modify key proteins in this pathway, such as the IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[18]

G cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Releases Guaianolide Guaianolide Guaianolide->IKK Inhibits Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Inflammation Inflammatory Gene Transcription DNA->Inflammation

Caption: Inhibition of the NF-κB pathway by guaianolides.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Kauniolide Production in Heterologous Hosts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges in improving the yield of kauniolide, a promising sesquiterpene lactone, in heterologous expression systems like yeast and Nicotiana benthamiana.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address common issues encountered during the heterologous production of this compound.

Category 1: Low or No this compound Yield

Question: I have expressed all the biosynthetic pathway genes (GAS, GAO, COS, KLS) in Saccharomyces cerevisiae, but I am detecting little to no this compound. What are the potential causes and how can I troubleshoot this?

Answer: This is a common issue that can stem from several bottlenecks in the pathway. A systematic approach is required to identify the root cause.

  • Confirm Expression of Pathway Enzymes:

    • Protein Expression: Verify that all enzymes are being expressed. Use Western blotting with tagged proteins (e.g., His-tag, FLAG-tag) or proteomics analysis.

    • Codon Optimization: Ensure the DNA sequences of your genes are optimized for the codon usage of your host organism (S. cerevisiae).[1] Suboptimal codon usage can lead to poor translation and low enzyme levels.

  • Check for Intermediate Accumulation:

    • Analyze your culture extract using GC-MS or LC-MS to look for precursors like germacrene A, germacrene A acid, or costunolide.[2]

    • If Costunolide Accumulates: This points to a bottleneck at the final step, catalyzed by this compound Synthase (KLS).

      • KLS Activity: KLS is a cytochrome P450 enzyme that requires a compatible Cytochrome P450 Reductase (CPR) for its activity.[2] Are you co-expressing a suitable CPR? Often, the native CPR from the source organism or a well-characterized CPR (like ATR1 from Arabidopsis thaliana) is necessary.[2]

      • KLS Localization: Ensure KLS is correctly localized to the endoplasmic reticulum, where P450 enzymes are typically active.

    • If Upstream Intermediates Accumulate: The bottleneck lies with GAS, GAO, or COS. Check the activity of each enzyme individually.

    • If No Intermediates are Detected: The problem may be a lack of the primary precursor, Farnesyl Pyrophosphate (FPP), or a global issue with host metabolism.

  • Boost Precursor Supply:

    • The production of all sesquiterpenoids, including this compound, begins with FPP. Overexpressing key enzymes in the native mevalonate (MVA) pathway can significantly increase the FPP pool.[3] A common strategy is to overexpress a truncated, soluble version of HMG-CoA reductase (tHMG1).[3]

  • Assess Host Viability:

    • High levels of metabolic flux towards this compound can be toxic or impose a significant metabolic burden on the yeast cells, leading to poor growth and reduced productivity. Monitor cell growth (OD600) and viability.[4][5]

Below is a logical workflow for troubleshooting low this compound yield.

TroubleshootingWorkflow Start Low / No this compound Yield CheckIntermediates Analyze for intermediates (Costunolide, Germacrene A, etc.) Start->CheckIntermediates Costunolide_Accumulates Costunolide Accumulates? CheckIntermediates->Costunolide_Accumulates No_Intermediates No Intermediates Detected? Costunolide_Accumulates->No_Intermediates No KLS_Issue KLS Bottleneck Costunolide_Accumulates->KLS_Issue Yes Upstream_Issue Upstream Bottleneck (GAS, GAO, COS) Check_Upstream_Enzymes 1. Verify protein expression. 2. Check individual enzyme activity. 3. Ensure proper codon optimization. Upstream_Issue->Check_Upstream_Enzymes No_Intermediates->Upstream_Issue No FPP_Issue Precursor (FPP) Limitation No_Intermediates->FPP_Issue Yes Boost_FPP 1. Overexpress MVA pathway genes (e.g., tHMG1). 2. Downregulate competing pathways (e.g., sterol synthesis). FPP_Issue->Boost_FPP Check_KLS_CPR 1. Verify KLS & CPR expression. 2. Co-express a compatible CPR. 3. Check enzyme activity in vitro. KLS_Issue->Check_KLS_CPR Check_Host_Health Check Host Growth & Viability Check_KLS_CPR->Check_Host_Health Boost_FPP->Check_Host_Health Check_Upstream_Enzymes->Check_Host_Health

Caption: Troubleshooting workflow for low this compound yield.

Question: My yeast culture shows poor growth after inducing the this compound pathway genes. What could be the cause?

Answer: Poor host growth is typically caused by metabolic burden or toxicity.

  • Metabolic Burden: Overexpression of multiple large enzymes can drain cellular resources (amino acids, ATP, redox cofactors), slowing growth.[6]

    • Solution: Use promoters of varying strengths to balance enzyme expression. Instead of strong constitutive promoters for all genes, try inducible or weaker promoters for enzymes that are highly efficient or where the substrate is not yet abundant.

  • Product/Intermediate Toxicity: Sesquiterpenoids or their intermediates can be toxic to microbial hosts.

    • Solution:

      • In Situ Product Removal: Use a two-phase fermentation system by adding a solvent overlay (e.g., dodecane) to the culture medium.[7] The hydrophobic product will partition into the solvent, reducing its concentration in the aqueous phase and alleviating toxicity.

      • Toxicity Assays: Test the toxicity of commercially available costunolide and, if possible, this compound on your host strain to determine inhibitory concentrations.

  • pH Stress: In yeast fermentations, the production of acidic intermediates can lower the medium's pH, inhibiting growth.[6]

    • Solution: Use a buffered growth medium and monitor the pH throughout the fermentation process. For bioreactor-scale production, implement automated pH control.[8]

Category 2: Pathway and Host Optimization

Question: What are the key metabolic engineering strategies to improve the precursor FPP supply for this compound synthesis?

Answer: Enhancing the FPP pool is a critical step for improving the yield of any terpenoid. The main strategies focus on upregulating the mevalonate (MVA) pathway and downregulating competing pathways.

FPP_Strategies cluster_mva Mevalonate (MVA) Pathway cluster_strategies Engineering Strategies cluster_products Metabolic Fates of FPP AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR (Rate-Limiting) IPP IPP Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Kauniolide_Pathway This compound Pathway FPP->Kauniolide_Pathway GAS Sterols Sterols (via Squalene) FPP->Sterols ERG9 (Squalene Synthase) Overexpress_HMGR Overexpress tHMG1 (truncated HMGR) Overexpress_HMGR->HMG_CoA Overexpress_Pathway Overexpress other MVA pathway enzymes Overexpress_Pathway->Mevalonate Downregulate_Sterol Downregulate Sterol Pathway (e.g., ERG9) Downregulate_Sterol->Sterols Inhibit

Caption: Metabolic engineering strategies to boost FPP precursor supply.
  • Upregulate the MVA Pathway:

    • Overexpress HMG-CoA Reductase (HMGR): This is the primary rate-limiting step. Expressing a truncated, soluble version (tHMG1) that is not subject to feedback regulation is a highly effective strategy.[3]

    • Overexpress other MVA genes: Increase the expression of other pathway genes like HMG-CoA synthase (HMGS) and FPP synthase (FPPS).

  • Downregulate Competing Pathways:

    • Sterol Biosynthesis: The primary competing pathway for FPP in yeast is sterol biosynthesis, which begins with the conversion of FPP to squalene by squalene synthase (ERG9). Downregulating ERG9 expression (e.g., using promoter replacement or CRISPRi) can redirect FPP towards this compound.[9] Caution is required, as sterols are essential for membrane integrity, so complete knockout is often lethal.

Quantitative Data Summary

While specific yield data for this compound in engineered hosts is emerging, we can summarize the reported yields for its direct precursor, costunolide, and highlight the strategies employed for this compound pathway reconstruction.

CompoundHost OrganismKey Engineering StrategiesReported Yield / OutcomeReference
CostunolideEscherichia coliCo-expression of GAS, GAO, LsCOS; MVA pathway overexpression; Optimization of medium and temperature.Up to 100 mg/L[1][10]
This compoundS. cerevisiaeExpression of TpGAS, TpGAO, TpCOS, and TpKLS under a galactose-inducible promoter.Successful reconstruction and production of this compound detected by LC-MS.[11]
This compound-Cysteine ConjugateN. benthamianaTransient co-expression of TpGAS, CiGAO, CiCOS, and TpKLS; Overexpression of AtHMGR to boost FPP.Detection of this compound-cysteine conjugate, confirming in-planta production.[3][11]

Experimental Protocols

Protocol 1: Yeast Microsome Preparation for KLS Enzyme Assay

This protocol is used to prepare membrane fractions containing the heterologously expressed this compound Synthase (KLS) and its partner CPR for in vitro activity assays.

Materials:

  • Yeast strain expressing KLS and CPR.

  • YPD or appropriate selection medium.

  • Galactose (for induction).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 600 mM Sorbitol, 1 mM DTT, 1x Protease Inhibitor Cocktail.

  • Glass beads (0.5 mm diameter).

  • Ultracentrifuge.

Methodology:

  • Culture Growth and Induction: Grow a 500 mL yeast culture in appropriate media to an OD600 of ~1.0. Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for another 16-24 hours at 28-30°C.

  • Cell Harvesting: Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet once with cold sterile water.

  • Cell Lysis: Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer. Transfer to a bead-beating tube with an equal volume of acid-washed glass beads. Lyse the cells using a bead beater (e.g., FastPrep) with 6-8 cycles of 30 seconds on, 1 minute off (on ice).

  • Clearing Lysate: Centrifuge the crude lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Microsome Pelleting: Carefully transfer the supernatant to an ultracentrifuge tube. Pellet the microsomal fraction by ultracentrifugation at 100,000 x g for 1.5 hours at 4°C.

  • Final Preparation: Discard the supernatant. Resuspend the microsomal pellet in a minimal volume (e.g., 500 µL) of Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, with 20% glycerol).

  • Quantification and Storage: Determine the total protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C until use.

Protocol 2: In Vitro KLS Activity Assay and Product Detection

This protocol assesses the functionality of the prepared KLS microsomes.

Materials:

  • KLS/CPR microsome preparation.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.5).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Costunolide (substrate) dissolved in DMSO or ethanol.

  • L-cysteine (for product conjugation and improved detection).[2]

  • Ethyl acetate (for extraction).

Methodology:

  • Assay Setup: In a 1.5 mL microfuge tube, combine:

    • 100 µg of microsomal protein.

    • 1x NADPH regenerating system.

    • Assay Buffer to a final volume of 200 µL.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes to warm up.

  • Reaction Initiation: Start the reaction by adding costunolide to a final concentration of 50-100 µM.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume (200 µL) of ethyl acetate. Vortex vigorously for 1 minute and centrifuge at max speed for 5 minutes to separate the phases.

  • Sample Preparation for Analysis:

    • Carefully transfer the upper organic (ethyl acetate) layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.

  • (Optional) Cysteine Conjugation: For improved detection of this compound, after the 1-2 hour incubation, add L-cysteine to the aqueous reaction mixture to a final concentration of 5 mM and incubate for another 30 minutes before ethyl acetate extraction.[2] This non-enzymatically forms a this compound-cysteine conjugate which is often more readily detected by LC-MS.[2]

  • LC-MS Analysis: Analyze the sample for the presence of a peak with the mass-to-charge ratio (m/z) corresponding to this compound ([M+H]⁺ ≈ 231.1378) or its cysteine conjugate ([M+H]⁺ ≈ 352.1577).[2][3]

This compound Biosynthetic Pathway

The heterologous production of this compound requires the expression of four key enzymes that convert the central metabolic precursor FPP into the final product.

Kauniolide_Pathway cluster_legend Legend FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA  GAS GermacreneA_Acid Germacrene A Acid GermacreneA->GermacreneA_Acid  GAO Costunolide (+)-Costunolide GermacreneA_Acid->Costunolide  COS HydroxyCostunolide 3α-hydroxycostunolide Costunolide->HydroxyCostunolide  KLS (Hydroxylation) This compound This compound HydroxyCostunolide->this compound  KLS (Cyclization) GAS GAS (Germacrene A Synthase) GAO GAO (Germacrene A Oxidase) CYP71AV2 COS COS (Costunolide Synthase) CYP71BL KLS KLS (this compound Synthase) CYP71BZ Metabolite Metabolite Enzyme Enzyme FinalProduct Final Product

Caption: The biosynthetic pathway from FPP to this compound.

The pathway begins with the cyclization of FPP by Germacrene A Synthase (GAS).[12] Subsequently, three cytochrome P450 enzymes—Germacrene A Oxidase (GAO), Costunolide Synthase (COS), and this compound Synthase (KLS)—perform oxidative modifications to produce this compound.[2][12][13] KLS itself catalyzes a unique multi-step reaction involving hydroxylation and subsequent cyclization to form the characteristic guaianolide skeleton from the germacranolide precursor, costunolide.[3][14][15]

References

Technical Support Center: Kauniolide Synthase Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kauniolide synthase gene expression. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the heterologous expression of this plant-derived cytochrome P450 enzyme.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthase and why is its expression challenging?

A1: this compound synthase is a cytochrome P450 enzyme that catalyzes a key step in the biosynthesis of guaianolide sesquene lactones, a class of compounds with promising pharmaceutical properties. As a plant-derived, membrane-associated protein, its expression in common heterologous hosts like E. coli and yeast presents several challenges, including:

  • Low Protein Yield: Plant genes often have different codon usage than microbial hosts, leading to inefficient translation.

  • Protein Insolubility: Overexpression in E. coli can lead to the formation of non-functional protein aggregates known as inclusion bodies.

  • Improper Folding and Post-Translational Modifications: As a eukaryotic protein, this compound synthase may require specific chaperones and post-translational modifications that are absent in prokaryotic hosts.

  • Membrane Association: Being a cytochrome P450, it requires a membrane environment for proper folding and function, which can be difficult to replicate in heterologous systems.

Q2: Which expression system is better for this compound synthase, E. coli or yeast?

A2: The choice of expression system depends on the specific research goals.

  • E. coli is advantageous for its rapid growth, ease of genetic manipulation, and high-level protein production. However, it lacks the machinery for many post-translational modifications and can lead to the formation of insoluble inclusion bodies.

  • Yeast (e.g., Saccharomyces cerevisiae, Pichia pastoris) is a eukaryotic host and therefore better equipped for proper folding and post-translational modifications of plant proteins. Yeast systems also have an endoplasmic reticulum, which can facilitate the proper localization of membrane-bound proteins like P450s. However, protein yields might be lower compared to E. coli, and the glycosylation patterns in yeast can differ from those in plants.

Q3: What is codon optimization and is it necessary for expressing the this compound synthase gene?

A3: Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of the expression host, without altering the amino acid sequence of the protein. This can significantly improve translational efficiency and protein yield.[1] For a plant gene like this compound synthase, codon optimization is highly recommended for expression in both E. coli and yeast to overcome potential issues arising from codon bias.

Q4: My expressed this compound synthase is inactive. What could be the reason?

A4: Inactivity of recombinant this compound synthase can stem from several factors:

  • Improper Folding: The protein may not have folded into its correct three-dimensional structure.

  • Lack of Heme Cofactor: As a cytochrome P450, this compound synthase requires a heme cofactor for its activity. Ensure that the expression host has sufficient heme biosynthesis capacity.

  • Absence of a Redox Partner: Cytochrome P450 enzymes require a redox partner (a CPR - cytochrome P450 reductase) to transfer electrons for catalysis. When expressing in a heterologous host, it is often necessary to co-express a compatible CPR.

  • Incorrect Post-Translational Modifications: The enzyme may require specific modifications that the host system cannot provide.

Troubleshooting Guides

Problem 1: Low or No Expression of this compound Synthase

This is a common issue when expressing a heterologous gene. The following troubleshooting steps can help identify and resolve the problem.

LowExpressionTroubleshooting start Start: Low/No Protein Expression check_dna Verify Plasmid Construct (Sequencing, Restriction Digest) start->check_dna check_transformation Check Transformation Efficiency (Plate Controls) check_dna->check_transformation Construct OK fail Persistent Issue: Consult Literature check_dna->fail Error in Construct check_rna Analyze mRNA Levels (RT-qPCR) check_transformation->check_rna Transformation OK check_transformation->fail Low Efficiency optimize_induction Optimize Induction Conditions (Inducer Conc., Temp., Time) check_rna->optimize_induction mRNA Detected codon_optimization Perform Codon Optimization check_rna->codon_optimization Low/No mRNA change_promoter Switch to a Stronger Promoter optimize_induction->change_promoter No Improvement success Successful Expression optimize_induction->success Improved Expression codon_optimization->change_promoter No Improvement codon_optimization->success Improved Expression change_host Change Expression Host/Strain change_promoter->change_host No Improvement change_promoter->success Improved Expression change_host->success Improved Expression change_host->fail No Improvement

Caption: Troubleshooting workflow for low or no protein expression.

  • Verify the Integrity of your Expression Construct:

    • Action: Sequence the entire open reading frame of the this compound synthase gene in your expression vector to ensure there are no mutations.

    • Action: Perform a restriction digest of your plasmid to confirm its integrity and size.

  • Check Transformation and Colony Selection:

    • Action: Ensure you have a positive control for your transformation to verify the competency of your cells.

    • Action: Pick multiple colonies for initial expression trials, as there can be clonal variability.

  • Analyze mRNA Levels:

    • Action: Perform RT-qPCR to determine if the this compound synthase gene is being transcribed. Low or absent mRNA levels suggest a problem with transcription initiation.

  • Optimize Induction Conditions:

    • Action: Titrate the concentration of the inducer (e.g., IPTG for E. coli, methanol for Pichia pastoris).

    • Action: Vary the temperature and duration of induction. Lower temperatures (e.g., 16-20°C) for a longer period can sometimes improve the yield of soluble protein.

  • Codon Optimization:

    • Action: If not already done, synthesize a codon-optimized version of the this compound synthase gene for your specific expression host.

Problem 2: this compound Synthase is Expressed as Insoluble Inclusion Bodies in E. coli

Inclusion bodies are dense aggregates of misfolded protein. While they can allow for high-level accumulation of the target protein, recovering active enzyme from them requires denaturation and refolding steps.

InsolubilityTroubleshooting start Start: Insoluble Protein (Inclusion Bodies) lower_temp Lower Expression Temperature (16-25°C) start->lower_temp reduce_inducer Reduce Inducer Concentration lower_temp->reduce_inducer Still Insoluble success Soluble Protein Obtained lower_temp->success Soluble solubility_tags Use Solubility-Enhancing Tags (e.g., MBP, GST) reduce_inducer->solubility_tags Still Insoluble reduce_inducer->success Soluble chaperone_coexpression Co-express Chaperones (e.g., GroEL/ES) solubility_tags->chaperone_coexpression Still Insoluble solubility_tags->success Soluble refolding Optimize On-Column Refolding chaperone_coexpression->refolding Still Insoluble chaperone_coexpression->success Soluble yeast_expression Switch to Yeast Expression System refolding->yeast_expression Low Refolding Yield refolding->success Soluble & Active yeast_expression->success

Caption: Troubleshooting workflow for insoluble protein expression.

  • Modify Expression Conditions:

    • Action: Lower the induction temperature to 16-25°C. This slows down protein synthesis, giving the polypeptide more time to fold correctly.

    • Action: Reduce the concentration of the inducer to decrease the rate of protein production.

  • Utilize Solubility-Enhancing Fusion Tags:

    • Action: Fuse proteins like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) to the N-terminus of this compound synthase. These tags can help to keep the protein soluble.

  • Co-express Chaperones:

    • Action: Use an E. coli strain that co-expresses molecular chaperones (e.g., GroEL/GroES), which can assist in the proper folding of the recombinant protein.

  • Inclusion Body Solubilization and Refolding:

    • Action: If the above strategies fail, purify the inclusion bodies and then solubilize them using strong denaturants like 8M urea or 6M guanidine hydrochloride. Subsequently, refold the protein into its active conformation. On-column refolding is often an effective method.

Problem 3: Low Enzymatic Activity of Purified this compound Synthase

Even if the protein is soluble, it may not be catalytically active. The following steps can help troubleshoot this issue.

LowActivityTroubleshooting start Start: Low Enzyme Activity check_assay Verify Assay Conditions (pH, Temp, Substrate Conc.) start->check_assay check_cofactors Ensure Heme Availability (Add δ-ALA to media) check_assay->check_cofactors Assay OK fail Persistent Issue: Consult Literature check_assay->fail Assay Problem coexpress_cpr Co-express a CPR Partner check_cofactors->coexpress_cpr Heme Present check_cofactors->fail No Heme n_terminal_mod N-terminal Modifications (Truncation, Fusion) coexpress_cpr->n_terminal_mod Still Inactive success Active Enzyme coexpress_cpr->success Activity Restored yeast_expression Switch to Yeast Expression n_terminal_mod->yeast_expression Still Inactive n_terminal_mod->success Activity Restored yeast_expression->success yeast_expression->fail Still Inactive

Caption: Troubleshooting workflow for low enzyme activity.

  • Verify Assay Conditions:

    • Action: Ensure that the pH, temperature, and buffer composition of your enzyme assay are optimal for this compound synthase activity.

    • Action: Confirm the concentration and purity of your substrate (costunolide).

  • Ensure Cofactor Availability:

    • Action: For expression in E. coli, supplement the growth media with δ-aminolevulinic acid (δ-ALA), a precursor for heme biosynthesis, to ensure proper incorporation of the heme cofactor.

  • Co-expression of a Cytochrome P450 Reductase (CPR):

    • Action: Co-express a plant-derived CPR in the same host. The choice of CPR can be critical, so it may be necessary to screen different CPRs.

  • N-terminal Modifications for P450s:

    • Action: Plant P450s often have an N-terminal transmembrane domain that can hinder expression in E. coli. Consider truncating this domain or replacing it with a different sequence to improve solubility and activity.

  • Switch to a Eukaryotic Expression System:

    • Action: If expressing in E. coli continues to yield inactive protein, switching to a yeast expression system like S. cerevisiae or P. pastoris is a logical next step, as these hosts are better suited for expressing complex eukaryotic proteins.

Data Presentation

Table 1: Comparison of Codon Optimization Strategies on Recombinant Protein Yield in E. coli

Codon Optimization StrategyRelative Protein Yield (%)Reference
Native Gene Sequence100[2]
One Amino Acid-One Codon~100[2]
Codon Randomization170[2]

This table illustrates the potential increase in protein yield that can be achieved through different codon optimization strategies. The "Codon Randomization" method, which uses a weighted probability for codon selection based on host preference, showed a significant improvement.

Table 2: Effect of N-terminal Modifications on Cytochrome P450 Activity

N-terminal ModificationRelative Enzyme Activity (%)Reference
Wild-Type P450100[3]
Modification 1 (e.g., LLL to RER at positions 3-5)~50 (at low CPR ratio)[3]
Modification 2 (in peroxide-supported system)~200[3]

This table demonstrates that modifications to the N-terminus of a cytochrome P450 can significantly impact its catalytic activity, likely by altering its interaction with the CPR partner.

Experimental Protocols

Protocol 1: On-Column Refolding of His-tagged this compound Synthase from Inclusion Bodies

This protocol is adapted for His-tagged proteins purified under denaturing conditions.

Materials:

  • Inclusion body pellet containing His-tagged this compound synthase

  • Binding Buffer: 20 mM Tris-HCl, 500 mM NaCl, 8 M Urea, 20 mM Imidazole, pH 8.0

  • Wash Buffer: 20 mM Tris-HCl, 500 mM NaCl, 8 M Urea, 40 mM Imidazole, pH 8.0

  • Refolding Buffer Gradient:

    • Buffer A: 20 mM Tris-HCl, 500 mM NaCl, 8 M Urea, 20 mM Imidazole, pH 8.0

    • Buffer B: 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0

  • Elution Buffer: 20 mM Tris-HCl, 500 mM NaCl, 500 mM Imidazole, pH 8.0

  • Ni-NTA affinity column

Procedure:

  • Solubilization: Resuspend the inclusion body pellet in Binding Buffer. Stir for 1 hour at room temperature to completely solubilize the protein.

  • Clarification: Centrifuge the solubilized protein at high speed (e.g., 15,000 x g) for 30 minutes to pellet any remaining insoluble material.

  • Binding: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Binding Buffer.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • On-Column Refolding:

    • Wash the column with a linear gradient from 100% Buffer A to 100% Buffer B over a prolonged period (e.g., 10-20 column volumes). This gradual removal of the denaturant allows the protein to refold while bound to the resin.

    • The flow rate should be kept low (e.g., 0.2-0.5 mL/min for a 1 mL column) to allow sufficient time for refolding.

  • Elution: Elute the refolded protein from the column using Elution Buffer.

  • Buffer Exchange: Immediately perform buffer exchange into a suitable storage buffer without imidazole.

Protocol 2: Preparation of Yeast Microsomes for this compound Synthase Activity Assay

This protocol is for the isolation of the microsomal fraction from yeast expressing this compound synthase, which is essential for in vitro activity assays.

Materials:

  • Yeast cell pellet

  • Lysis Buffer: 20 mM Tris-HCl pH 7.5, 10% Glycerol, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail

  • Glass beads (acid-washed)

  • Ultracentrifuge

Procedure:

  • Cell Lysis:

    • Resuspend the yeast cell pellet in ice-cold Lysis Buffer.

    • Add an equal volume of cold glass beads.

    • Disrupt the cells by vigorous vortexing in short bursts (e.g., 10 cycles of 30 seconds vortexing followed by 30 seconds on ice).

  • Low-Speed Centrifugation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet unbroken cells and cell debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

  • Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting pellet is the microsomal fraction.

  • Resuspension: Carefully discard the supernatant and resuspend the microsomal pellet in a minimal volume of a suitable assay buffer.

  • Quantification and Storage: Determine the protein concentration of the microsomal fraction (e.g., using a Bradford assay) and store at -80°C until use.

References

Technical Support Center: Optimizing Yeast Microsome Assays for TpKLS (Transketolase-like protein)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing yeast microsome assays to characterize TpKLS, a putative transketolase. The information is tailored for scientists in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is TpKLS and why use a yeast microsome assay?

A1: TpKLS is presumed to be a transketolase-like protein. In Saccharomyces cerevisiae, the primary transketolase is encoded by the TKL1 gene[1]. Transketolases are key enzymes in the pentose phosphate pathway, crucial for cellular biosynthesis and redox balance. A yeast microsome assay is advantageous for studying TpKLS as it provides a semi-purified, membrane-rich environment that can be important for the proper folding, modification, and activity of membrane-associated or ER-luminal proteins. Yeast is a robust and genetically tractable host for expressing heterologous proteins like TpKLS[2].

Q2: What are the critical components and cofactors for a TpKLS assay?

A2: Transketolase activity is dependent on specific cofactors. For a successful TpKLS assay, you will need:

  • Thiamine Pyrophosphate (TPP): This is the essential coenzyme for transketolase activity[3].

  • Divalent Cations: Yeast transketolase activity is supported by divalent cations, with Ca²⁺ being found in the native holoenzyme and providing greater stability, though Mg²⁺ is also commonly used in assays[3].

  • Substrates: The specific substrates will depend on the direction of the reaction being measured. Common substrates include xylulose-5-phosphate, ribose-5-phosphate, erythrose-4-phosphate, and fructose-6-phosphate[4].

Q3: How can I confirm the expression and localization of TpKLS in yeast microsomes?

A3: Before proceeding with activity assays, it is crucial to verify the expression and subcellular localization of your TpKLS protein. This can be achieved through:

  • Western Blotting: Use an antibody specific to TpKLS or an epitope tag (e.g., His-tag, GFP-tag) to confirm the presence and expected molecular weight of the protein in your microsomal fraction compared to the cytosolic fraction.

  • Fluorescence Microscopy: If TpKLS is tagged with a fluorescent protein like GFP, you can visualize its localization within the yeast cell to confirm its association with the endoplasmic reticulum/nuclear envelope.

Q4: What are typical kinetic parameters for yeast transketolase?

ParameterSubstrate(s)Reported Value (Approximate)Organism/Conditions
Km Xylulose-5-Phosphate & Ribose-5-PhosphateNot SpecifiedSaccharomyces cerevisiae
Vmax Xylulose-5-Phosphate & Ribose-5-PhosphateNot SpecifiedSaccharomyces cerevisiae
Cofactors Thiamine Pyrophosphate (TPP), Ca²⁺/Mg²⁺Essential for activitySaccharomyces cerevisiae[3][5]

Note: The kinetic parameters for transketolase can be complex due to its multi-substrate nature. It is recommended to perform substrate titration experiments to determine the apparent Km and Vmax under your specific assay conditions.

Experimental Protocols

Detailed Methodology for Yeast Microsome Preparation

This protocol is adapted from established methods for preparing yeast microsomes[6].

  • Yeast Cell Culture:

    • Inoculate a suitable yeast strain expressing TpKLS into an appropriate liquid medium (e.g., YPD or selective minimal medium).

    • Grow the culture at 30°C with vigorous shaking to an optimal optical density (OD₆₀₀) for protein expression (typically mid-to-late log phase).

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with ice-cold water and then with a lysis buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KOAc, 2 mM MgCl₂, 1 mM DTT, and a protease inhibitor cocktail).

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells using mechanical disruption, such as vortexing with glass beads or using a bead beater. Ensure to keep the samples cold during this process[7].

  • Microsome Isolation:

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to pellet unbroken cells and debris.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomes.

    • Discard the supernatant and gently wash the microsomal pellet with a suitable buffer.

    • Resuspend the microsomal pellet in a storage buffer (e.g., lysis buffer containing 10% glycerol) and store at -80°C.

TpKLS Activity Assay Protocol

This is a generalized protocol for a coupled-enzyme spectrophotometric assay.

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing:

      • Assay buffer (e.g., 50 mM glycylglycine, pH 7.5)

      • Cofactors: Thiamine Pyrophosphate (TPP) and a divalent cation (e.g., CaCl₂ or MgCl₂)

      • Coupling enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

      • NADH

      • Substrate 1 (e.g., xylulose-5-phosphate)

  • Assay Initiation and Measurement:

    • Add the yeast microsome preparation containing TpKLS to the reaction mixture and incubate for a short period to allow for temperature equilibration.

    • Initiate the reaction by adding Substrate 2 (e.g., ribose-5-phosphate).

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the TpKLS activity.

    • Perform control reactions lacking the microsomal fraction or one of the substrates to account for background activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low TpKLS Activity 1. Poor Protein Expression: TpKLS may not be expressed at sufficient levels.- Verify expression by Western blot. - Optimize expression conditions (e.g., induction time, temperature).
2. Incorrect Protein Folding/Localization: The protein may be misfolded or not correctly inserted into the microsomal membrane.- Confirm microsomal localization via Western blot of cellular fractions. - Try expressing TpKLS with a different tag or in a different yeast strain.
3. Missing or Insufficient Cofactors: TPP or divalent cations may be limiting.- Ensure optimal concentrations of TPP and Ca²⁺/Mg²⁺ are present in the assay buffer. - Prepare fresh cofactor solutions.
4. Inactive Enzyme: The enzyme may have been denatured during preparation.- Keep samples on ice throughout the microsome preparation. - Use fresh protease inhibitors.
High Background Activity 1. Contaminating Enzymes: The microsomal preparation may be contaminated with other enzymes that consume the substrates or affect the coupled assay.- Perform control reactions without one of the TpKLS-specific substrates to quantify background. - Consider an additional purification step for the microsomes.
2. Non-enzymatic Substrate Degradation: Substrates may be unstable in the assay buffer.- Run a control reaction without any enzyme to check for substrate stability.
Poor Reproducibility 1. Inconsistent Microsome Preparation: Variability in the quality and concentration of the microsomal fractions.- Standardize the cell growth and lysis procedures. - Measure the protein concentration of each microsomal batch and normalize the amount used in each assay.
2. Pipetting Errors: Inaccurate dispensing of small volumes of enzymes or substrates.- Use calibrated pipettes and prepare master mixes for the reaction components where possible.
3. Temperature Fluctuations: Inconsistent assay temperatures.- Ensure all components are pre-incubated at the desired assay temperature.

Visualizations

Experimental_Workflow Experimental Workflow for TpKLS Yeast Microsome Assay cluster_preparation Microsome Preparation cluster_assay TpKLS Activity Assay yeast_culture Yeast Culture with TpKLS Expression cell_lysis Cell Lysis (e.g., Glass Beads) yeast_culture->cell_lysis low_speed_cent Low-Speed Centrifugation cell_lysis->low_speed_cent med_speed_cent Medium-Speed Centrifugation low_speed_cent->med_speed_cent ultra_cent Ultracentrifugation med_speed_cent->ultra_cent microsome_pellet Microsomal Fraction ultra_cent->microsome_pellet add_microsomes Add Microsomal Fraction microsome_pellet->add_microsomes reaction_setup Prepare Reaction Mixture (Buffer, Cofactors, Substrates, Coupled Enzymes) reaction_setup->add_microsomes initiate_reaction Initiate Reaction with Second Substrate add_microsomes->initiate_reaction data_acquisition Spectrophotometric Measurement (A340nm) initiate_reaction->data_acquisition data_analysis Data Analysis (Calculate Activity) data_acquisition->data_analysis

Caption: Workflow for TpKLS yeast microsome assay.

TpKLS_Signaling_Pathway Simplified Pentose Phosphate Pathway (Non-Oxidative Phase) X5P Xylulose-5-P TpKLS TpKLS (Transketolase) X5P->TpKLS X5P->TpKLS Second Reaction R5P Ribose-5-P R5P->TpKLS S7P Sedoheptulose-7-P TpKLS->S7P G3P Glyceraldehyde-3-P TpKLS->G3P TpKLS->G3P Second Reaction F6P Fructose-6-P TpKLS->F6P Second Reaction TAL Transaldolase S7P->TAL G3P->TAL E4P Erythrose-4-P E4P->TpKLS Second Reaction TAL->E4P TAL->F6P

Caption: Role of TpKLS in the Pentose Phosphate Pathway.

References

Technical Support Center: Kauniolide In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Kauniolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on its biosynthetic production and detection. While often described as having "low stability," it is more accurately characterized by its high reactivity, particularly with thiol-containing molecules. This guide will help you navigate these properties to achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound is a guaianolide-type sesquiterpene lactone. Its biosynthesis begins with the common precursor farnesyl pyrophosphate (FPP). The pathway proceeds through the following key enzymatic steps[1]:

  • FPP to Germacrene A: Catalyzed by Germacrene A Synthase (GAS).

  • Germacrene A to Germacra-1(10),4,11(13)-trien-12-oic acid: Catalyzed by Germacrene A Oxidase (GAO), a cytochrome P450 enzyme.

  • Germacra-1(10),4,11(13)-trien-12-oic acid to Costunolide: Catalyzed by Costunolide Synthase (COS), another cytochrome P450 enzyme.[2]

  • Costunolide to this compound: Catalyzed by this compound Synthase (KLS), a cytochrome P450 enzyme that performs a stereoselective hydroxylation followed by cyclization and water elimination.[3][4][5]

Q2: I am having trouble detecting this compound in my in vitro assay using LC-MS. What could be the reason?

A2: Low or no detection of free this compound is a common issue. This is often due to two main factors:

  • Poor Ionization Efficiency: this compound itself exhibits poor ionization in mass spectrometry, leading to very small peaks in the chromatogram.[1]

  • High Reactivity with Thiols: this compound readily and non-enzymatically reacts with thiol-containing molecules like cysteine and glutathione to form conjugates.[1][3] If your culture medium or cell lysates contain these molecules, your this compound may be rapidly converted to these adducts.

Q3: How can I improve the detection of this compound?

A3: To enhance detection, it is highly recommended to analyze for the this compound-cysteine conjugate. You can intentionally add L-cysteine to your sample after the enzymatic reaction to drive the formation of the conjugate, which has a much better ionization efficiency and is more readily detected by LC-MS.[1][6] The expected mass for the this compound-cysteine conjugate ([M+H]⁺) is 352.1577.[7]

Q4: Can I produce this compound in a heterologous system?

A4: Yes, the entire biosynthetic pathway for this compound has been successfully reconstituted in both yeast (Saccharomyces cerevisiae) and Nicotiana benthamiana.[3][4][5] This involves co-expressing the genes for all the necessary enzymes (GAS, GAO, COS, and KLS).

Q5: What are the key genes involved in this compound biosynthesis?

A5: The specific genes can vary between plant species. Commonly studied genes include:

  • GAS: Germacrene A Synthase (e.g., TpGAS from Tanacetum parthenium)

  • GAO: Germacrene A Oxidase (e.g., CiGAO from Cichorium intybus)

  • COS: Costunolide Synthase (e.g., CiCOS from Cichorium intybus)

  • KLS: this compound Synthase (e.g., TpKLS from Tanacetum parthenium or CiKLS1/2/3 from Cichorium intybus)[1][8][9]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in Yeast Expression System
Possible Cause Troubleshooting Step
Suboptimal Enzyme Expression or Activity Verify the expression of all four enzymes (GAS, GAO, COS, KLS) via Western blot or proteomics. Ensure the yeast strain used is suitable for cytochrome P450 enzyme expression and contains a compatible cytochrome P450 reductase.[1]
Precursor Limitation Overexpression of genes in the upstream mevalonate (MVA) pathway can increase the pool of the precursor FPP.
Suboptimal Fermentation Conditions Optimize fermentation parameters such as temperature, pH, and aeration. For some non-ribosomal peptide synthesis in yeast, lowering the temperature from 30°C to 20°C has been shown to improve production.[10]
This compound Reactivity This compound produced may be reacting with intracellular glutathione. Analyze the culture medium and cell lysate for this compound-glutathione conjugates.
Gene Copy Number If using genome integration, low copy numbers of the biosynthetic genes may limit production. Using high-copy plasmids can sometimes increase yield.[10]
Issue 2: Inconsistent Results in Nicotiana benthamiana Transient Expression
Possible Cause Troubleshooting Step
Inefficient Agroinfiltration Ensure Agrobacterium tumefaciens cultures are healthy and used at an optimal optical density. Co-infiltrate all necessary enzyme constructs in equal ratios.
Subcellular Localization Incorrect subcellular targeting of enzymes can disrupt the metabolic pathway. Ensure enzymes are targeted to the appropriate compartments (e.g., cytosol or mitochondria). For instance, mitochondrial targeting of GAS has been shown to increase the production of its product, germacrene A.[2]
Formation of Conjugates Similar to yeast, this compound produced in planta can be conjugated to endogenous cysteine and glutathione. Analyze leaf extracts for these conjugates.[2][7]
Competing Endogenous Pathways Endogenous enzymes in N. benthamiana may compete for precursors or modify the intermediates or final product.
Issue 3: Difficulty in Analytical Quantification
Problem Solution
Very small or absent peak for free this compound As mentioned in the FAQs, this is expected due to poor ionization.[1]
Primary recommendation: After your in vitro reaction or extraction, add L-cysteine to your sample to convert this compound to its cysteine conjugate. Then, use LC-MS to quantify the this compound-cysteine adduct.[1][6]
Co-elution with other compounds Optimize your LC gradient to improve the separation of your target analyte from other matrix components.
Lack of a pure standard If a pure standard for this compound is unavailable for creating a standard curve, consider semi-quantitative methods or producing a small amount of purified this compound from a larger scale heterologous production run for use as a standard.

Experimental Protocols

Protocol 1: In Vitro this compound Synthase (KLS) Assay Using Yeast Microsomes

This protocol is adapted from studies on chicory and feverfew KLS.[1][8]

  • Yeast Culture and Induction:

    • Transform a suitable yeast strain (e.g., WAT11) with a vector expressing the KLS gene and a cytochrome P450 reductase (e.g., Arabidopsis thaliana ATR1).

    • Grow the yeast culture in selective medium.

    • Induce protein expression by adding galactose to the growth medium.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells and resuspend them in a lysis buffer.

    • Disrupt the cells using glass beads or a French press.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsome pellet in a storage buffer.

  • Enzymatic Assay:

    • In a reaction tube, combine the microsomal fraction with a buffer containing NADPH.

    • Add the substrate, Costunolide (typically dissolved in ethanol or DMSO).

    • Incubate the reaction at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

    • Stop the reaction by adding an organic solvent like ethyl acetate.

  • Sample Preparation for LC-MS:

    • Extract the reaction mixture with the organic solvent.

    • Dry the organic phase and resuspend the residue in a suitable solvent for LC-MS analysis.

    • For improved detection: After the reaction, add L-cysteine to the aqueous phase and incubate further to allow for the formation of the this compound-cysteine conjugate before extraction.[1]

Protocol 2: Reconstitution of this compound Biosynthesis in Nicotiana benthamiana

This protocol is based on the transient expression of the entire pathway.[2][5]

  • Plasmid Construction:

    • Clone the coding sequences of GAS, GAO, COS, and KLS into binary plant expression vectors suitable for Agrobacterium-mediated transient expression.

  • Agroinfiltration:

    • Transform separate Agrobacterium tumefaciens cultures with each of the four constructs.

    • Grow the cultures to the exponential phase.

    • Harvest and resuspend the bacteria in an infiltration buffer.

    • Mix the four bacterial suspensions in equal ratios.

    • Infiltrate the bacterial mixture into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Plant Incubation and Harvest:

    • Incubate the plants for 3-5 days under controlled growth conditions.

    • Harvest the infiltrated leaf tissue and freeze it in liquid nitrogen.

  • Metabolite Extraction and Analysis:

    • Grind the frozen leaf tissue to a fine powder.

    • Extract the metabolites with a suitable solvent (e.g., methanol or ethyl acetate).

    • Centrifuge to pellet cell debris.

    • Analyze the supernatant by LC-MS, specifically looking for the masses corresponding to this compound, this compound-cysteine, and this compound-glutathione conjugates.[7]

Visualizations

Kauniolide_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate GA Germacrene A FPP->GA GAS GAA Germacra-1(10),4,11(13)-trien-12-oic acid GA->GAA GAO COS Costunolide GAA->COS COS KAU This compound COS->KAU KLS

This compound Biosynthetic Pathway

Experimental_Workflow_Detection cluster_production This compound Production cluster_analysis Analysis cluster_detection Detection Challenges Yeast Yeast Expression Extraction Metabolite Extraction Yeast->Extraction Plant N. benthamiana Expression Plant->Extraction Conjugation Add L-cysteine Extraction->Conjugation Recommended Step LCMS LC-MS Analysis Extraction->LCMS Direct Analysis (Low Signal) Conjugation->LCMS PoorIon Poor Ionization of Free this compound LCMS->PoorIon ThiolReact High Reactivity with Thiols LCMS->ThiolReact

Workflow for Production and Enhanced Detection

References

Technical Support Center: LC-MS Detection of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS detection of sesquiterpene lactones.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of sesquiterpene lactones.

Issue 1: Poor or No Signal for Sesquiterpene Lactone of Interest

Q: I am not seeing a peak for my target sesquiterpene lactone, or the signal is very weak. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Start: Poor/No Signal sample_prep Verify Sample Preparation - Correct extraction solvent? - Degradation during extraction? - Appropriate concentration? start->sample_prep Begin with sample lc_conditions Check LC Conditions - Correct column? - Appropriate mobile phase? - Gradient optimized? sample_prep->lc_conditions If sample prep is ok sol_sample Adjust extraction protocol, check sample stability. sample_prep->sol_sample ms_parameters Optimize MS Parameters - Correct ionization mode? - Source parameters optimized? - Fragmentation issues? lc_conditions->ms_parameters If LC conditions are ok sol_lc Select appropriate column (e.g., C18), optimize gradient. lc_conditions->sol_lc instrument_check Perform Instrument Check - System suitability test? - Contamination? - Leaks? ms_parameters->instrument_check If MS parameters are ok sol_ms Switch ionization mode (try positive/negative), optimize source parameters. ms_parameters->sol_ms solution Solution Identified instrument_check->solution Problem found sol_instrument Clean system, check for leaks, run standards. instrument_check->sol_instrument

Caption: Troubleshooting workflow for poor or no signal.

Detailed Checklist:

  • Sample Preparation:

    • Extraction Efficiency: Ensure the solvent system is appropriate for the polarity of your target sesquiterpene lactones. A common starting point is methanol or acetonitrile.[1][2]

    • Sample Stability: Sesquiterpene lactones can be sensitive to heat and pH. Avoid prolonged exposure to harsh conditions during extraction.

    • Concentration: The concentration of your analyte may be below the limit of detection (LOD) of the instrument. Consider concentrating your sample or injecting a larger volume.

  • Liquid Chromatography (LC) Conditions:

    • Column Choice: A C18 column is a common choice for the separation of sesquiterpene lactones.[3]

    • Mobile Phase: Reversed-phase chromatography using water and acetonitrile or methanol is typical.[4] The addition of a small amount of acid, such as formic acid (0.1%), can improve peak shape and ionization efficiency.[5]

    • Gradient Elution: A gradient elution is often necessary to achieve good separation of sesquiterpene lactones in complex mixtures.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray ionization (ESI) is commonly used for sesquiterpene lactones. Both positive and negative ion modes should be evaluated. Some sesquiterpene lactones may ionize more efficiently in one mode over the other. For example, hirsutinolide-type sesquiterpene lactones have been analyzed in positive ion mode.[6][7]

    • Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[8][9] These parameters can significantly impact signal intensity.

    • Fragmentation: If you are using tandem mass spectrometry (MS/MS), ensure your collision energy is optimized to produce characteristic fragment ions. The fragmentation of sesquiterpene lactones often involves the loss of side chains and water.[6][7][10][11]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My sesquiterpene lactone peaks are tailing or splitting. What could be the cause and how can I fix it?

A: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.

Troubleshooting Logic:

cluster_solutions Potential Solutions start Start: Poor Peak Shape column_issue Column Problems - Contamination? - Void in packing? - Incompatible solvent? start->column_issue Check column first mobile_phase_issue Mobile Phase Issues - pH incorrect? - Buffer mismatch? - Degraded? column_issue->mobile_phase_issue If column is ok sol_column Flush or replace column, use guard column. column_issue->sol_column sample_issue Sample Issues - Overload? - Solvent mismatch? - Degradation? mobile_phase_issue->sample_issue If mobile phase is ok sol_mobile_phase Adjust pH, prepare fresh mobile phase. mobile_phase_issue->sol_mobile_phase solution Solution Identified sample_issue->solution Problem found sol_sample Dilute sample, match sample solvent to mobile phase. sample_issue->sol_sample

Caption: Troubleshooting logic for poor peak shape.

Detailed Checklist:

  • Column Health:

    • Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.

    • Column Void: A void at the head of the column can cause peak splitting. This can sometimes be rectified by reversing the column and flushing at a low flow rate.

    • Guard Column: Use a guard column to protect your analytical column from contaminants.[12]

  • Mobile Phase:

    • pH: The pH of the mobile phase can affect the ionization state of your analytes and their interaction with the stationary phase. Ensure the pH is appropriate for your sesquiterpene lactones.

    • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase composition to avoid peak distortion.[12]

  • Sample:

    • Overloading: Injecting too much sample can lead to peak fronting. Dilute your sample and reinject.

    • Analyte Degradation: If the peak splitting is inconsistent, your analyte may be degrading on the column.

Issue 3: Inconsistent Retention Times

Q: The retention times for my sesquiterpene lactones are shifting between injections. Why is this happening?

A: Retention time shifts can make peak identification difficult and affect the reliability of your results.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation of the more volatile organic component.
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.
Pump Issues Check for leaks in the pump and ensure it is delivering a consistent flow rate.
Column Degradation The stationary phase of the column may be degrading. Replace the column if other solutions do not resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for sesquiterpene lactones?

A1: Electrospray ionization (ESI) is the most common and effective ionization technique for sesquiterpene lactones. While positive ion mode is frequently used, it is advisable to test both positive and negative ion modes during method development, as the optimal mode can be compound-dependent. For instance, hirsutinolide-type sesquiterpene lactones have been successfully analyzed using ESI in positive mode.[6][7]

Q2: How can I improve the sensitivity of my LC-MS method for sesquiterpene lactone analysis?

A2: To enhance sensitivity, focus on optimizing the following:

  • Sample Preparation: Use a sample preparation technique like solid-phase extraction (SPE) to clean up your sample and concentrate your analytes.

  • LC Conditions: Use a high-efficiency column (e.g., with smaller particles) and optimize your gradient to achieve sharp, narrow peaks.

  • MS Parameters: Carefully optimize ESI source parameters such as capillary voltage, nebulizer pressure, and gas temperatures.[8][9] Taking the time to adjust the sprayer voltage can lead to significant improvements in MS sensitivity.[4]

Q3: What are matrix effects and how can I minimize them in sesquiterpene lactone analysis?

A3: Matrix effects are the suppression or enhancement of the ionization of your target analyte due to the presence of co-eluting compounds from the sample matrix.[13][14][15] This can lead to inaccurate quantification. To minimize matrix effects:

  • Improve Sample Cleanup: Use more rigorous sample preparation methods to remove interfering compounds.

  • Optimize Chromatography: Adjust your LC method to separate your analyte from the interfering matrix components.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is similar to your samples.

  • Use an Internal Standard: An isotopically labeled internal standard is the best way to compensate for matrix effects.

Q4: What are some characteristic fragmentation patterns for sesquiterpene lactones in MS/MS?

A4: The fragmentation of sesquiterpene lactones in tandem MS is often structurally informative. Common fragmentation pathways include:

  • Loss of water (H₂O).

  • Loss of carbon dioxide (CO₂).[10]

  • Loss of acyloxy groups as carboxylic acids.[10]

  • For hirsutinolide-type sesquiterpene lactones, the main fragmentation pattern often involves the initial loss of the side chain at the C-8 position, followed by the loss of the substituent at the C-13 position.[6][7]

Experimental Protocols

Protocol 1: General Purpose LC-MS Method for Sesquiterpene Lactone Screening

This protocol provides a starting point for the analysis of sesquiterpene lactones. It should be optimized for your specific analytes and matrix.

1. Sample Preparation (from Plant Material): a. Weigh 1 g of dried, powdered plant material. b. Extract with 10 mL of 70% methanol by sonication for 30 minutes.[2] c. Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

2. LC-MS Parameters:

ParameterSetting
LC System UHPLC or HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive and Negative (separate runs)
Capillary Voltage 3.5 kV (positive), -3.0 kV (negative)
Nebulizer Pressure 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Scan Range (Full Scan) m/z 100-1000
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV)
Protocol 2: ESI Source Parameter Optimization

This protocol describes a systematic approach to optimizing ESI source parameters for a specific sesquiterpene lactone.

1. Preparation: a. Prepare a standard solution of your target sesquiterpene lactone at a concentration that gives a stable signal. b. Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method (e.g., 0.3 mL/min).

2. Optimization Workflow:

start Start: Infuse Standard cap_voltage Optimize Capillary Voltage start->cap_voltage Vary voltage, monitor signal nebulizer Optimize Nebulizer Pressure cap_voltage->nebulizer Set optimal voltage gas_flow Optimize Drying Gas Flow nebulizer->gas_flow Vary pressure, monitor signal gas_temp Optimize Drying Gas Temperature gas_flow->gas_temp Set optimal pressure & flow end Optimized Parameters gas_temp->end Set optimal temperature

Caption: Workflow for ESI source parameter optimization.

3. Step-by-Step Optimization: a. Capillary Voltage: While infusing the standard, vary the capillary voltage in small increments (e.g., 0.5 kV) and monitor the signal intensity of your analyte. Record the voltage that gives the maximum stable signal. b. Nebulizer Pressure: Set the capillary voltage to its optimal value. Vary the nebulizer pressure and find the setting that maximizes the signal. c. Drying Gas Flow and Temperature: These two parameters are often interdependent. Systematically vary the drying gas flow rate and temperature to find the combination that results in the highest signal intensity.

References

Technical Support Center: Refining CRISPR/Cas9 Protocols for Chicory Genome Editing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their CRISPR/Cas9 protocols for chicory (Cichorium intybus) genome editing.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for delivering CRISPR/Cas9 reagents into chicory cells?

A1: The two most common and successfully reported methods for delivering CRISPR/Cas9 reagents into chicory cells are Agrobacterium-mediated transformation and protoplast transfection.[1][2] Agrobacterium-mediated transformation often results in a higher mutation frequency and faster plant regeneration.[1][2] Protoplast transfection, particularly with ribonucleoproteins (RNPs), is also efficient and offers the advantage of creating transgene-free edited plants.[3][4]

Q2: What is a good target gene for establishing a CRISPR/Cas9 protocol in chicory?

A2: The phytoene desaturase (PDS) gene is a common target for protocol establishment. Knockout of the CiPDS gene results in a clear albino phenotype, providing a straightforward visual confirmation of successful editing.[1][5]

Q3: How can I design effective guide RNAs (gRNAs) for my chicory target gene?

A3: Effective gRNA design is crucial for high editing efficiency. It is recommended to use bioinformatics tools to identify gRNAs with high on-target scores and minimal predicted off-target effects. Additionally, targeting conserved regions within a gene family can be a strategy for simultaneous knockout of multiple genes. For challenging targets, using a tandem gRNA approach, where two gRNAs target a gene in close proximity, can increase the indel rate.[6]

Q4: What are the typical mutation efficiencies I can expect in chicory?

A4: Mutation efficiencies in chicory can vary depending on the delivery method and the specific target. Studies have reported mutation frequencies of up to 31.25% with Agrobacterium rhizogenes-mediated transformation and 4.5% with protoplast transient expression systems.[1][2] Using RNPs in protoplasts has also been shown to be a highly efficient method.[3][4]

Q5: How can I minimize the risk of off-target mutations?

A5: Minimizing off-target mutations is a key consideration in genome editing. Strategies include careful gRNA design to select for guides with the fewest potential off-target sites, using high-fidelity Cas9 variants, and delivering the CRISPR/Cas9 machinery as RNPs, which are degraded more rapidly in the cell than plasmid DNA, reducing the time available for off-target cleavage.[3][4][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during chicory genome editing experiments.

Problem 1: Low or No Transformation/Transfection Efficiency
Possible Cause Recommended Solution
Suboptimal Agrobacterium strain or density Test different Agrobacterium strains (e.g., AGL1, EHA105) and optimize the bacterial density (OD600) for infection.
Poor explant quality Use healthy, young, and sterile explants. The age and physiological state of the source material are critical.
Inefficient protoplast isolation or transfection Optimize the enzyme cocktail and incubation time for protoplast isolation. For transfection, optimize the PEG concentration and incubation time.
Degradation of CRISPR/Cas9 reagents Ensure the integrity of your plasmid DNA or RNPs. For RNPs, use fresh, high-quality Cas9 protein and gRNA.
Problem 2: Low or No Editing Efficiency (Indel Formation)
Possible Cause Recommended Solution
Ineffective gRNA Design and test multiple gRNAs for your target gene. Validate their cleavage efficiency in vitro or in a protoplast transient expression assay. Consider using a tandem gRNA strategy.[6]
Suboptimal Cas9 expression or activity Use a plant-codon-optimized Cas9. Ensure the promoter driving Cas9 expression is active in chicory cells. For RNPs, ensure the Cas9 protein is active.
Incorrect T-DNA integration (for Agrobacterium method) Verify T-DNA integration into the plant genome using PCR.
Epigenetic modifications at the target site The target region may be inaccessible to the CRISPR/Cas9 complex. Try targeting a different region of the gene.
Problem 3: High Frequency of Chimeric Plants
Possible Cause Recommended Solution
Editing occurs in a multicellular stage Mutations induced after the first cell division of the transformed cell can lead to chimerism.
Delayed selection pressure Apply selection pressure early and consistently to favor the growth of uniformly edited cells.
Independent mutations in different cell lineages This is a known challenge. It may be necessary to screen a larger number of T0 plants to identify non-chimeric individuals. Subsequent generations (T1) will segregate, allowing for the isolation of homozygous, non-chimeric lines.
Problem 4: Contamination of Tissue Cultures
Possible Cause Recommended Solution
Inadequate aseptic technique Strictly follow sterile techniques during all manipulations. Work in a laminar flow hood and sterilize all instruments and media.[8][9]
Endogenous contamination of explants Optimize surface sterilization protocols for your explant source. This may involve testing different sterilants, concentrations, and exposure times.[10]
Contaminated reagents or media Autoclave all media and solutions properly. Filter-sterilize heat-labile components.
Agrobacterium overgrowth After co-cultivation, wash the explants thoroughly with sterile water and use an appropriate concentration of an antibiotic (e.g., cefotaxime, timentin) in the subsequent culture media to eliminate the bacteria.[11]

Quantitative Data Summary

Table 1: Comparison of CRISPR/Cas9 Delivery Methods in Chicory

Delivery Method Target Gene Mutation Frequency (%) Notes Reference
Agrobacterium rhizogenes-mediatedCiPDS31.25Faster regeneration compared to protoplasts.[1][2]
Protoplast Transfection (Plasmid)CiPDS4.5Biallelic mutations detected.[1][2]
Protoplast Transfection (RNP)CiGASHigh efficiencyTransgene-free edited plants.[3][4]

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Chicory

This protocol is a generalized procedure and may require optimization for specific chicory cultivars.

  • Prepare Agrobacterium Culture:

    • Streak Agrobacterium tumefaciens (e.g., strain AGL1) carrying the CRISPR/Cas9 binary vector on YEB agar plates with appropriate antibiotics.

    • Incubate at 28°C for 2 days.

    • Inoculate a single colony into liquid YEB medium with antibiotics and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation, and resuspend in liquid MS medium to an OD600 of 0.6-0.8. Add acetosyringone to a final concentration of 200 µM.

  • Prepare Explants:

    • Use young leaves from sterile in vitro-grown chicory plantlets.

    • Make small cuts or wounds on the leaf explants to facilitate Agrobacterium infection.

  • Co-cultivation:

    • Immerse the leaf explants in the Agrobacterium suspension for 30 minutes.

    • Blot the explants dry on sterile filter paper.

    • Place the explants on co-cultivation medium (MS medium with 2,4-D and acetosyringone).

    • Incubate in the dark at 22-25°C for 2-3 days.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing an appropriate selection agent (e.g., hygromycin, kanamycin) and an antibiotic to eliminate Agrobacterium (e.g., cefotaxime).

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Once calli form, transfer them to a shoot induction medium.

    • When shoots are 1-2 cm long, excise them and transfer to a rooting medium.

  • Acclimatization:

    • Once rooted, transfer the plantlets to soil and gradually acclimatize them to greenhouse conditions.

Protocol 2: Chicory Protoplast Isolation and Transfection

This protocol is a generalized procedure and may require optimization.

  • Protoplast Isolation:

    • Use fully expanded leaves from 4-6 week old in vitro-grown chicory plants.

    • Remove the midrib and cut the leaves into thin strips.

    • Plasmolyze the leaf strips in a suitable buffer.

    • Incubate the leaf strips in an enzyme solution (e.g., containing cellulase and macerozyme) in the dark with gentle shaking.

    • Filter the protoplast suspension through a nylon mesh to remove undigested tissue.

    • Purify the protoplasts by centrifugation and washing.

  • Protoplast Transfection (PEG-mediated):

    • Resuspend the protoplasts in a suitable buffer at a density of 1-2 x 10^6 protoplasts/mL.

    • Add the CRISPR/Cas9 plasmid DNA or pre-assembled RNPs.

    • Gently add an equal volume of PEG solution and incubate for 15-25 minutes at room temperature.

    • Gradually dilute the mixture with washing solution to reduce the PEG concentration.

    • Pellet the protoplasts by centrifugation and resuspend in culture medium.

  • Protoplast Culture and Regeneration:

    • Culture the protoplasts in a liquid medium in the dark.

    • After microcalli formation, transfer them to a solid regeneration medium.

    • Induce shoot formation on a suitable medium.

    • Root the regenerated shoots and acclimatize the plantlets.

Visualizations

CRISPR_Workflow cluster_design 1. Design & Assembly cluster_delivery 2. Delivery cluster_culture 3. Tissue Culture & Regeneration cluster_analysis 4. Analysis gRNA_design gRNA Design & Off-Target Analysis Vector_assembly Vector Assembly (Plasmid) or RNP Formulation gRNA_design->Vector_assembly Agro Agrobacterium-mediated Transformation Vector_assembly->Agro Electroporation Protoplast Protoplast Transfection Vector_assembly->Protoplast PEG-mediation Selection Selection of Transformed Cells Agro->Selection Protoplast->Selection Regeneration Plant Regeneration Selection->Regeneration Genotyping Genotyping (PCR, Sequencing) Regeneration->Genotyping Phenotyping Phenotypic Analysis Genotyping->Phenotyping

Caption: CRISPR/Cas9 Experimental Workflow in Chicory.

Troubleshooting_Flowchart Start Low/No Edited Plants Check_Transformation Transformation/Transfection Successful? Start->Check_Transformation Check_gRNA gRNA Efficiency? Check_Transformation->Check_gRNA Yes Optimize_Delivery Optimize Delivery Protocol: - Explant quality - Agrobacterium strain/density - Protoplast isolation/transfection Check_Transformation->Optimize_Delivery No Check_Regeneration Regeneration Issues? Check_gRNA->Check_Regeneration Yes Validate_gRNA Validate/Redesign gRNA: - In vitro cleavage assay - Test multiple gRNAs - Tandem gRNA strategy Check_gRNA->Validate_gRNA No Optimize_Culture Optimize Regeneration Media: - Hormone concentrations - Culture conditions Check_Regeneration->Optimize_Culture Yes Success Successful Editing Check_Regeneration->Success No, but can be addressed Optimize_Delivery->Check_Transformation Validate_gRNA->Check_gRNA Optimize_Culture->Check_Regeneration

References

Technical Support Center: Minimizing Off-Target Effects in Klotho (KL) Gene Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target effects during Klotho (KL) gene inactivation experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your Klotho gene inactivation experiments.

Issue 1: High frequency of off-target mutations detected after CRISPR-Cas9 mediated KL knockout.

Potential Cause Recommended Solution Experimental Protocol
Suboptimal sgRNA Design: The selected single guide RNA (sgRNA) may have significant homology to other genomic regions.1. Redesign sgRNAs: Utilize updated bioinformatic tools to design sgRNAs with high on-target scores and minimal predicted off-target sites.[1][2] 2. Truncated gRNAs: Use shorter guide RNAs (17-18 nucleotides) which can be more specific.Protocol: sgRNA Design and Validation Protocol
Cas9 Variant with Low Fidelity: The wild-type Cas9 nuclease can tolerate some mismatches between the sgRNA and DNA, leading to off-target cleavage.[3]1. Use High-Fidelity Cas9 Variants: Employ engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9, HypaCas9) designed for increased specificity.[4] 2. Use Cas9 Nickases: Utilize a paired nickase approach with two sgRNAs targeting opposite strands to create a double-strand break, which significantly reduces off-target effects.[4]Protocol: High-Fidelity Cas9/Cas9 Nickase Protocol
Prolonged Cas9 Expression: Continuous expression of the Cas9 nuclease and sgRNA from a plasmid increases the chance of off-target cleavage.1. Deliver as Ribonucleoprotein (RNP): Use pre-assembled Cas9 protein and sgRNA complexes for transient expression.[3] 2. Use Inducible Systems: Employ a system where Cas9 expression can be turned on and off.Protocol: RNP Delivery Protocol
High Concentration of Delivery Reagents: Excessive amounts of plasmids or RNPs can lead to increased off-target activity.Titrate Delivery Components: Perform a dose-response experiment to determine the lowest effective concentration of your CRISPR-Cas9 components.Protocol: Titration of CRISPR Components Protocol

Issue 2: Low on-target editing efficiency at the KL locus.

Potential Cause Recommended Solution Experimental Protocol
Ineffective sgRNA: The sgRNA may not be efficiently guiding Cas9 to the target site.1. Screen Multiple sgRNAs: Design and test 3-5 different sgRNAs targeting various exons of the KL gene. 2. Optimize sgRNA Scaffold: Ensure the sgRNA scaffold sequence is optimal for Cas9 binding.Protocol: sgRNA Design and Validation Protocol
Poor Delivery Efficiency: The CRISPR-Cas9 components are not efficiently entering the target cells.1. Optimize Transfection/Electroporation: Adjust parameters such as voltage, pulse duration, and cell density for your specific cell type. 2. Use Viral Vectors: For difficult-to-transfect cells, consider using lentiviral or adeno-associated viral (AAV) vectors for delivery.Protocol: Optimization of Delivery Method Protocol
Chromatin Accessibility: The target region within the KL gene may be in a condensed chromatin state, making it inaccessible to the Cas9-sgRNA complex.1. Use Chromatin Opening Agents: Treat cells with histone deacetylase (HDAC) inhibitors or other agents to relax chromatin structure. 2. Target Accessible Regions: Use bioinformatic tools that predict chromatin accessibility to select sgRNAs targeting open chromatin regions.Protocol: Chromatin Accessibility Assay Protocol

Frequently Asked Questions (FAQs)

Q1: What is the function of the Klotho (KL) gene and why is its inactivation a research focus?

The Klotho (KL) gene encodes the α-Klotho protein, a transmembrane protein and circulating hormone that plays a crucial role in regulating phosphate and calcium metabolism, suppressing insulin/IGF-1 signaling, and inhibiting oxidative stress.[5][6][7] Mutations that inactivate the KL gene in mice lead to a syndrome resembling premature aging, while overexpression can extend lifespan.[5][6] In humans, lower levels of Klotho are associated with age-related diseases such as chronic kidney disease, neurodegenerative disorders, and some cancers.[8][9] Inactivation of the KL gene is a key experimental approach to study the mechanisms of aging and age-related pathologies, as well as to investigate its role as a tumor suppressor.[9][10][11]

Q2: Which gene editing technologies are most suitable for inactivating the KL gene?

CRISPR-Cas9 is currently the most widely used technology for KL gene inactivation due to its efficiency, ease of use, and versatility.[1][3][10][12] Both knockout and transcriptional repression (CRISPRi) can be achieved. RNA interference (RNAi) using siRNAs or shRNAs can also be used for transient knockdown of KL expression, but this method is more prone to off-target effects and may not result in complete gene inactivation.

Q3: How can I predict potential off-target sites for my KL-targeting sgRNA?

Several online bioinformatic tools can predict potential off-target sites based on sequence homology. It is recommended to use multiple tools for a more comprehensive analysis.

ToolKey Features
CRISPOR Provides on-target and off-target scores from multiple algorithms, and includes specificity scores.
Cas-OFFinder Allows for searches with mismatches, DNA bulges, and RNA bulges.
CHOPCHOP User-friendly interface for designing sgRNAs for knockout, activation, or repression in many species.

Q4: What are the essential experimental controls for a KL gene inactivation experiment?

  • Negative Controls:

    • Non-targeting sgRNA: An sgRNA that does not target any sequence in the host genome.

    • Mock Transfection: Cells that go through the transfection/delivery process without the CRISPR-Cas9 components.

    • Untreated Cells: A baseline control of unmanipulated cells.

  • Positive Controls:

    • Validated sgRNA: An sgRNA known to efficiently edit a different, non-essential gene (e.g., HPRT).

    • Clonal Population with Confirmed Knockout: A cell line where successful KL knockout has been verified by sequencing.

Q5: What experimental methods can I use to detect off-target effects?

There are both biased and unbiased methods to detect off-target mutations.

MethodDescriptionThroughputSensitivity
Targeted Sequencing Amplification and deep sequencing of predicted off-target sites.LowHigh
GUIDE-seq Genome-wide, unbiased identification of double-strand breaks (DSBs) by integrating a short DNA tag.HighModerate
CIRCLE-seq In vitro method that uses circularized genomic DNA to identify Cas9 cleavage sites.HighHigh
Whole-Genome Sequencing (WGS) Unbiased detection of all mutations across the entire genome.HighLow to Moderate (for low-frequency events)

Experimental Protocols

sgRNA Design and Validation Protocol

  • Design:

    • Input the coding sequence of the human Klotho (KL) gene (NCBI Gene ID: 9365) into at least two different sgRNA design tools (e.g., CRISPOR, CHOPCHOP).

    • Select 3-5 sgRNAs targeting early exons to maximize the chance of a frameshift mutation leading to a non-functional protein.

    • Prioritize sgRNAs with high on-target scores and low off-target scores.

  • Synthesis: Synthesize the selected sgRNAs and the tracrRNA, or clone them into an expression vector.

  • In vitro Validation (Optional but Recommended):

    • Amplify the target region of the KL gene from genomic DNA.

    • Incubate the PCR product with purified Cas9 protein and the synthesized sgRNA.

    • Run the reaction on an agarose gel to check for cleavage.

  • In vivo Validation:

    • Deliver the Cas9 and individual sgRNAs into your target cell line.

    • After 48-72 hours, harvest genomic DNA.

    • Perform a T7 Endonuclease I (T7E1) or mismatch cleavage assay to estimate the editing efficiency.

    • Confirm on-target editing by Sanger sequencing of the target locus followed by analysis for indels (e.g., using TIDE or ICE).

Visualizations

Experimental_Workflow_for_KL_Inactivation cluster_design 1. Design & Synthesis cluster_delivery 2. Delivery cluster_validation 3. Validation cluster_isolation 4. Clonal Isolation sgRNA_design sgRNA Design for KL sgRNA_synthesis sgRNA Synthesis sgRNA_design->sgRNA_synthesis rnp_assembly RNP Assembly (Cas9 + sgRNA) transfection Transfection/Electroporation rnp_assembly->transfection genomic_dna Genomic DNA Extraction transfection->genomic_dna on_target_analysis On-Target Analysis (T7E1/Sanger/NGS) genomic_dna->on_target_analysis off_target_analysis Off-Target Analysis (NGS) genomic_dna->off_target_analysis single_cell_cloning Single-Cell Cloning on_target_analysis->single_cell_cloning clone_expansion Clonal Expansion & Genotyping single_cell_cloning->clone_expansion

Caption: Experimental workflow for Klotho (KL) gene inactivation.

Klotho_Signaling_Pathway cluster_klotho Klotho-Mediated Signaling cluster_downstream Downstream Effects Klotho α-Klotho FGFR FGF Receptor Klotho->FGFR co-receptor Insulin_IGF1 ↓ Insulin/IGF-1 Signaling Klotho->Insulin_IGF1 inhibits Oxidative_Stress ↓ Oxidative Stress Klotho->Oxidative_Stress inhibits FGF23 FGF23 FGF23->FGFR binds Phosphate_Excretion ↑ Phosphate Excretion FGFR->Phosphate_Excretion VitaminD_Synthesis ↓ Vitamin D Synthesis FGFR->VitaminD_Synthesis

Caption: Simplified Klotho signaling pathways.

References

Technical Support Center: Efficient Extraction of Kauniolide from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Kauniolide and other related sesquiterpene lactones from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a type of sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is a guaianolide, characterized by a specific carbon skeleton. This compound is biosynthesized from its precursor, costunolide.[1][2] Its importance lies in its potential pharmacological properties, which are a subject of ongoing research.

Q2: Which plants are good sources of this compound?

A2: this compound and its precursor, costunolide, are predominantly found in plants belonging to the Asteraceae family. Notable sources include chicory (Cichorium intybus) and feverfew (Tanacetum parthenium).[1][2]

Q3: What are the common methods for extracting this compound and other sesquiterpene lactones?

A3: Common extraction methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.[3][4]

  • Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[3][5]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[6]

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, as the solvent. This method is known for its selectivity and the ease of solvent removal.[7][8]

Q4: Which solvents are most effective for this compound extraction?

A4: The choice of solvent is critical and depends on the extraction method. Polar organic solvents are generally effective for sesquiterpene lactones. Hydrophilic mixtures, such as methanol/water or ethanol/water, have shown high recovery rates for sesquiterpene lactones from chicory.[9] For instance, a study on chicory found that hydrophilic mixtures of methanol/water acidified with formic acid yielded higher recoveries than methanol alone.[9] Another study on other sesquiterpene lactones found 100% ethanol to be optimal for microwave-assisted extraction.[6]

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for quantifying this compound and other sesquiterpene lactones. For more sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Yield Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for extraction.[11]Ensure the plant material is thoroughly dried at a low temperature (e.g., 40-50°C) to inactivate enzymes and then grind to a fine, uniform powder.[11]
Inefficient Extraction Method: The chosen method may not be optimal for this compound.Compare different extraction techniques. For instance, UAE and MAE are generally faster and more efficient than maceration.[3][5][6] Refer to the data in Table 1 for a comparison of methods.
Suboptimal Extraction Parameters: Incorrect solvent, temperature, time, or solid-to-solvent ratio can significantly reduce yield.Optimize each parameter for your specific plant material. For example, a long maceration time (e.g., 17 hours at 30°C) was found to be effective for sesquiterpene lactones in chicory roots.[4][12] For MAE, a lower microwave power (e.g., 300 W) may prevent degradation while maintaining high yield.[6]
Poor Solvent-to-Solid Ratio: Insufficient solvent may not fully extract the target compounds.[11]Increase the solvent-to-solid ratio. Experiment to find the optimal balance between yield and solvent usage.[11]
Degradation of this compound Thermal Degradation: High temperatures during extraction or solvent evaporation can degrade sesquiterpene lactones.[6]Use lower temperatures for extraction when possible. For solvent removal, use a rotary evaporator at a controlled low temperature (e.g., below 40°C).[11]
Oxidation: Costunolide, the precursor to this compound, can be an artifact of air oxidation from other compounds like parthenolide, suggesting a susceptibility to oxidation.[13]Minimize exposure of the extract to air and light. Store extracts at low temperatures (e.g., 5°C) in the dark.[14]
UV Degradation: Exposure to UV light can lead to the degradation of sesquiterpene lactones.Protect samples and extracts from direct sunlight and UV sources throughout the extraction and analysis process.
Co-extraction of Impurities Non-selective Solvent: The solvent may be extracting a wide range of other compounds, complicating purification.Consider using a more selective method like Supercritical Fluid Extraction (SFE), which has been shown to be more selective for sesquiterpene lactones than conventional solvent extraction.[7] A preliminary purification step using Solid Phase Extraction (SPE) can also be effective.[9]
Presence of Pigments and Waxes: Compounds like chlorophyll can interfere with analysis.Perform a liquid-liquid partitioning step. Suspend the crude extract in water and partition with an immiscible organic solvent to remove non-polar impurities.
Isomerization of Sesquiterpene Lactones Thermal Isomerization: Heat can cause isomerization of certain sesquiterpene lactones.Maintain low temperatures during all extraction and processing steps to minimize the risk of isomerization.

Data Presentation: Comparison of Extraction Methods for Sesquiterpene Lactones

Table 1: Comparison of Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) for Sesquiterpene Lactones.

Parameter Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Extraction Time 3.6 hours - 17 hours[4][6] 30 - 60 minutes[3] 5 minutes[6]
Solvent Water, Ethanol/Water mixtures[4] 48-96% Ethanol[3] 100% Ethanol[6]
Temperature 30°C[4] Room Temperature Not specified, controlled by microwave power
Yield Not directly comparable Tagitinin C: up to 0.71 mg/mL[3][5] Alantolactone: 54.99 mg/g, Isoalantolactone: 48.40 mg/g[6]
Energy Consumption High (due to long duration) Lower than maceration 228.6 times less than maceration[6]

| Carbon Footprint | High (due to long duration) | Lower than maceration | 228.6 times less than maceration[6] |

Table 2: Optimized Parameters for Supercritical Fluid Extraction (SFE) of Sesquiterpene Lactones from Cichorium intybus Roots.

Parameter Optimal Value
Pressure 350 bar[7]
Temperature 40°C[7]
Co-solvent 10% Ethanol[7]
Flow Rate 15 g/min [7]
Extraction Time 120 minutes[7]

| Yield | 0.09% sesquiterpenes[7] |

Experimental Protocols

Maceration for Sesquiterpene Lactones from Chicory Roots

This protocol is adapted from a study that optimized the extraction of free sesquiterpene lactones.[4][12]

  • Preparation of Plant Material: Freeze-dry chicory root powder.

  • Extraction:

    • Weigh 100 mg of the freeze-dried powder.

    • Place the powder in a suitable vessel and add the appropriate volume of water.

    • Seal the vessel and place it in a temperature-controlled shaker.

    • Macerate for 17 hours at 30°C with continuous agitation.

  • Filtration: Filter the mixture to separate the solid plant material from the liquid extract.

  • Purification (Liquid-Liquid Extraction):

    • Transfer the aqueous extract to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously.

    • Allow the layers to separate and collect the ethyl acetate layer.

    • Repeat the ethyl acetate extraction two more times.

    • Combine the ethyl acetate fractions.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Further Purification: The crude extract can be further purified using column chromatography.

Ultrasound-Assisted Extraction (UAE) of Sesquiterpene Lactones

This protocol is a general procedure based on studies of sesquiterpene lactone extraction.[3][5]

  • Preparation of Plant Material: Dry and powder the plant material.

  • Extraction:

    • Place a known amount of the powdered plant material into an extraction vessel.

    • Add the desired solvent (e.g., 48-96% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature.

  • Filtration: Filter the mixture to separate the plant residue.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

Microwave-Assisted Extraction (MAE) of Sesquiterpene Lactones

This protocol is based on an optimized method for extracting alantolactone and isoalantolactone.[6]

  • Preparation of Plant Material: Dry and powder the plant material.

  • Extraction:

    • Place the powdered plant material into a microwave extraction vessel.

    • Add 100% ethanol at a liquid-to-sample ratio of 30:1 (mL/g).

    • Set the microwave power to 300 W and the irradiation time to 5 minutes.

    • Start the extraction process.

  • Filtration: After extraction, filter the mixture to remove the solid residue.

  • Concentration: Evaporate the solvent from the filtrate to obtain the crude extract.

Supercritical Fluid Extraction (SFE) of Sesquiterpene Lactones from Chicory Roots

This protocol follows the optimized conditions for SFE of sesquiterpene lactones from chicory roots.[7][8]

  • Preparation of Plant Material: Dry and grind the chicory roots.

  • Extraction:

    • Load the ground plant material into the SFE extractor vessel.

    • Set the extraction parameters:

      • Pressure: 350 bar

      • Temperature: 40°C

      • Co-solvent: 10% ethanol

      • CO₂ flow rate: 15 g/min

    • Run the extraction for 120 minutes.

  • Collection: The extracted compounds are separated from the supercritical CO₂ in a separator vessel by reducing the pressure, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Purification: The resulting extract can be further purified by flash column chromatography.

Visualizations

Kauniolide_Biosynthesis cluster_enzymes Enzymes FPP Farnesyl Diphosphate Germacrene_A (+)-Germacrene A FPP->Germacrene_A GAS Germacrene_A_Acid Germacrene A Acid Germacrene_A->Germacrene_A_Acid GAO Costunolide (+)-Costunolide Germacrene_A_Acid->Costunolide COS This compound This compound Costunolide->this compound KLS (CYP71BZ subfamily) GAS Germacrene A Synthase GAO Germacrene A Oxidase COS Costunolide Synthase KLS This compound Synthase

Caption: Biosynthetic pathway of this compound from Farnesyl Diphosphate.

Extraction_Workflow cluster_methods Extraction Methods Plant_Material Plant Material (e.g., Chicory Roots) Preparation Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction Preparation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, LC-MS) Pure_this compound->Analysis Maceration Maceration Maceration->Extraction UAE Ultrasound-Assisted Extraction (UAE) UAE->Extraction MAE Microwave-Assisted Extraction (MAE) MAE->Extraction SFE Supercritical Fluid Extraction (SFE) SFE->Extraction

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Logic cluster_prep Preparation Issues cluster_method Method & Parameter Issues cluster_degradation Degradation Issues Start Low this compound Yield Check_Prep Check Plant Material Preparation Start->Check_Prep Check_Method Review Extraction Method & Parameters Start->Check_Method Check_Degradation Investigate Potential Degradation Start->Check_Degradation Drying Insufficient Drying? Check_Prep->Drying Solvent Suboptimal Solvent? Check_Method->Solvent Temp High Temperature? Check_Degradation->Temp Grinding Inadequate Grinding? Drying->Grinding Solution Implement Corrective Actions: - Optimize drying/grinding - Adjust solvent, time, temp, ratio - Control temperature and light exposure Grinding->Solution Time_Temp Incorrect Time/ Temperature? Solvent->Time_Temp Ratio Poor Solvent/Solid Ratio? Time_Temp->Ratio Ratio->Solution Light Exposure to Light/UV? Temp->Light Light->Solution

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

Technical Support Center: Costunolide Substrate Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of costunolide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is costunolide and why is it unstable?

Costunolide is a naturally occurring sesquiterpene lactone with a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Its bioactivity is largely attributed to the presence of an α-methylene-γ-lactone group.[1] This reactive functional group can readily undergo a Michael-type addition reaction with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and peptides (e.g., glutathione) in biological systems. This reactivity, while crucial for its biological function, is also the primary cause of its instability in aqueous and biological assay conditions.

Q2: What are the main factors affecting costunolide stability?

The stability of costunolide is significantly influenced by:

  • pH: It is highly susceptible to degradation under alkaline conditions and also shows instability in strongly acidic environments.[2]

  • Presence of Nucleophiles: Thiols, such as dithiothreitol (DTT), β-mercaptoethanol, and free cysteine residues in proteins (like bovine serum albumin - BSA), can react with and deplete free costunolide.

  • Solvent: While soluble in organic solvents like DMSO and DMF, its solubility in aqueous buffers is limited. Aqueous solutions of costunolide are not recommended for storage for more than a day.[3]

  • Temperature: Higher temperatures can accelerate degradation, especially in suboptimal pH conditions.

Q3: How should I prepare and store costunolide stock solutions?

For optimal stability, follow these guidelines:

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3] A stock solution of 10 mg/mL in DMSO is commonly used.[4]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] When stored at -80°C, the stock solution can be stable for up to 6 months.[5] At -20°C, it is recommended to use it within one month.[5] Protect from light.[5]

Q4: Can I use aqueous buffers to prepare working solutions of costunolide?

Yes, but with caution. Costunolide is sparingly soluble in aqueous buffers.[3] To prepare a working solution, first, dissolve the costunolide in DMSO or DMF and then dilute it with the aqueous buffer of your choice.[3] It is crucial to prepare these aqueous working solutions fresh for each experiment and use them immediately. Do not store aqueous solutions of costunolide for more than one day.[3]

Troubleshooting Guide: Addressing Costunolide Instability in Assays

This guide provides solutions to common problems encountered during experiments with costunolide.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results Degradation of costunolide in aqueous working solutions.Prepare fresh working solutions of costunolide from a frozen DMSO stock for each experiment. Minimize the time between preparing the working solution and adding it to the assay.
Reaction of costunolide with components in the assay buffer or cell culture medium (e.g., thiols, proteins).- Avoid using buffers containing thiols like DTT or β-mercaptoethanol unless essential for the assay. If required, perform control experiments to quantify the extent of costunolide depletion.- In cell-free assays, consider reducing the concentration of proteins like BSA or using a protein-free buffer if possible. In cell-based assays, be aware that serum proteins and intracellular glutathione will react with costunolide.
pH-mediated degradation of costunolide.Maintain the pH of the assay buffer within a neutral range (pH 6.8-7.4). Avoid highly acidic or alkaline conditions.
Low or no observed activity of costunolide Depletion of active costunolide due to reaction with assay components.- Increase the initial concentration of costunolide to compensate for potential losses, ensuring it remains within a physiologically relevant range.- Reduce the concentration of reactive components (e.g., high concentrations of cells or proteins) in the assay.
Poor solubility of costunolide in the assay medium.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay system and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). Perform a solvent tolerance control.
High background signal or artifacts Degradation products of costunolide interfering with the assay readout.Analyze the stability of costunolide under your specific assay conditions using a suitable analytical method like HPLC to identify and characterize any degradation products.
Reaction of costunolide with detection reagents.Perform control experiments with costunolide and the detection reagents alone to check for any direct interactions.

Quantitative Data on Costunolide Stability

The following table summarizes the available quantitative data on the stability of costunolide under different conditions.

Condition Observation Reference
Acidic Hydrolysis (pH 1.0 HCl) Unstable; content reduced to 1.68% ± 0.47% within 2 hours.[2]
Alkaline Hydrolysis (0.1 M NaOH) Susceptible to degradation.[6]
Neutral Hydrolysis (Water) Stable.[6]
Oxidative Stress (6% H₂O₂) Stable.[6]
Photolytic Conditions (Sunlight, 24h) Stable in both solid and solution forms.[6]
Aqueous Buffer (PBS, pH 7.2) Sparingly soluble; recommended not to store aqueous solutions for more than one day.[3]

Detailed Experimental Protocols

Protocol 1: Preparation of Costunolide Stock and Working Solutions
  • Preparation of Stock Solution (10 mg/mL in DMSO):

    • Weigh out the desired amount of costunolide powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.[4][5]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the costunolide stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using the appropriate assay buffer or cell culture medium immediately before use.

    • Ensure the final DMSO concentration in the assay is low (e.g., <0.5%) and consistent across all experimental and control groups.

Protocol 2: General Cell-Based Assay (e.g., MTT or LDH Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Treatment:

    • Prepare fresh working solutions of costunolide at various concentrations by diluting the DMSO stock solution in a complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of costunolide or vehicle control (medium with the same final concentration of DMSO).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[4]

  • Assay Procedure:

    • Follow the specific protocol for the chosen cell viability assay (e.g., MTT, LDH).[4]

    • For MTT assays, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.

    • For LDH assays, this involves collecting the cell culture supernatant to measure the release of lactate dehydrogenase.[4]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key signaling pathways affected by costunolide and a typical experimental workflow, generated using the DOT language.

Costunolide_NFkB_Pathway cluster_cytoplasm Cytoplasm Costunolide Costunolide IKK IKK Costunolide->IKK Inhibition IkB IκBα IKK->IkB Inhibits Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activation Costunolide_MAPK_Pathway Costunolide Costunolide ROS ROS Costunolide->ROS Induces ERK ERK Costunolide->ERK Inhibition JNK_p38 JNK/p38 ROS->JNK_p38 Activation Apoptosis Apoptosis JNK_p38->Apoptosis Proliferation Cell Proliferation ERK->Proliferation Inhibition Costunolide_Akt_Pathway Costunolide Costunolide Akt Akt Costunolide->Akt Inhibition mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Costunolide Stock in DMSO Working Prepare Fresh Working Solution Stock->Working Treatment Treat Cells with Costunolide Working->Treatment Seeding Seed Cells Seeding->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Endpoint Incubation->Measurement Data Data Analysis Measurement->Data

References

Technical Support Center: Optimizing Enzymatic Reactions for Kauniolide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kauniolide synthase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the enzymatic reaction of this compound synthase.

Frequently Asked Questions (FAQs)

Q1: What is this compound synthase and what reaction does it catalyze?

A1: this compound synthase is a cytochrome P450 enzyme (CYP71 clan) originally isolated from feverfew (Tanacetum parthenium) and also found in chicory (Cichorium intybus).[1] It catalyzes the conversion of the germacranolide substrate, costunolide, into the guaianolide, this compound. This is a complex multi-step reaction that involves stereoselective hydroxylation at the C3 position of costunolide to form a 3α-hydroxycostunolide intermediate, followed by water elimination, cyclization, and regioselective deprotonation.[1][2]

Q2: What are the basic requirements for a this compound synthase in vitro assay?

A2: A typical in vitro assay for this compound synthase, using yeast microsomes expressing the enzyme, requires the following components:

  • This compound synthase: Usually in the form of microsomal preparations from recombinant yeast (Saccharomyces cerevisiae) or insect cells.

  • Substrate: Costunolide.

  • Cofactor: An NADPH regeneration system is crucial for cytochrome P450 activity. A typical system includes NADPH.

  • Buffer: A potassium phosphate buffer is commonly used.

  • Detection Method: Analysis of the reaction products is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem 1: Low or No this compound Production
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify Expression: Confirm the expression of active this compound synthase in your yeast microsomes, for example, through Western blot or by measuring total P450 content. - Proper Storage: Ensure microsomes are stored at -80°C and thawed on ice immediately before use to prevent degradation.
Sub-optimal pH - pH Optimization: The reported pH for the assay is 7.5.[2] However, the optimal pH may vary slightly. Perform a pH screen from 6.5 to 8.5 using different buffers (e.g., potassium phosphate, Tris-HCl) to determine the optimal condition for your specific enzyme preparation.
Sub-optimal Temperature - Temperature Optimization: The standard assay temperature is 25°C.[2] Test a range of temperatures (e.g., 20°C to 37°C) to find the optimal temperature for enzyme activity. Be aware that higher temperatures can lead to enzyme instability over longer incubation times.
Cofactor Limitation - Fresh NADPH: Ensure the NADPH solution is freshly prepared as it is unstable. - Regeneration System: If using an NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase), ensure all components are active and at their optimal concentrations.
Substrate Insolubility - Solvent: Costunolide is typically dissolved in a small amount of an organic solvent like DMSO before being added to the reaction mixture. Ensure the final solvent concentration is low (e.g., <2%) to avoid inhibiting the enzyme.[2]
Product Degradation - Time Course: Perform a time-course experiment to determine if the product is being formed and then degraded. Analyze samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h).
Inhibitors Present - Purity of Reagents: Ensure all reagents, including the substrate and buffer components, are of high purity and free from any potential inhibitors.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Pipetting - Microsome Suspension: Microsomal preparations can be viscous and settle quickly. Ensure the microsomal suspension is mixed thoroughly but gently before each pipetting step. - Small Volumes: Be cautious when pipetting small volumes of enzyme or substrate. Use calibrated pipettes and appropriate techniques.
Reaction Start/Stop - Consistent Timing: Start and stop all reactions in a consistent manner. For stopping reactions, rapid methods like the addition of an equal volume of ice-cold methanol or acetonitrile are effective.[3]
Temperature Fluctuations - Incubation: Use a water bath or incubator that provides a stable and uniform temperature for all reaction tubes.

Experimental Protocols

In Vitro this compound Synthase Assay using Yeast Microsomes

This protocol is adapted from studies on chicory this compound synthase.[2]

1. Reagents:

  • This compound synthase microsomal preparation (from recombinant yeast)

  • Costunolide stock solution (e.g., 10 mM in DMSO)

  • Potassium phosphate (KPi) buffer (1 M, pH 7.5)

  • NADPH stock solution (e.g., 100 mM in water, freshly prepared)

  • Sterile deionized water

  • Quenching solution (e.g., Methanol with 0.1% formic acid)[3]

2. Assay Procedure:

  • On ice, prepare a master mix containing the KPi buffer and water.

  • Aliquot the master mix into pre-chilled microcentrifuge tubes.

  • Add the this compound synthase microsomal preparation to each tube. A typical amount is 100 µL of microsomes per 500 µL total reaction volume.[2]

  • Add the costunolide stock solution to a final concentration of 200 µM.[2]

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 2 mM.[2]

  • Incubate the reaction at 25°C for 2 hours with gentle shaking (e.g., 250 rpm).[2]

  • Stop the reaction by adding an equal volume of the quenching solution.

  • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) to pellet the protein.

  • Transfer the supernatant to a new tube for LC-MS analysis.

Table 1: Recommended Reaction Conditions for this compound Synthase Assay

ParameterRecommended ConditionRange for Optimization
Enzyme Yeast MicrosomesN/A
Substrate Costunolide50 - 500 µM
Cofactor NADPH1 - 5 mM
Buffer 40 mM KPi, pH 7.5[2]pH 6.5 - 8.5
Temperature 25°C[2]20 - 37°C
Incubation Time 2 hours[2]15 min - 4 hours
Solvent DMSO< 2% (v/v)

Visualizations

This compound Synthase Reaction Pathway

Kauniolide_Synthase_Pathway Costunolide Costunolide Intermediate 3α-hydroxycostunolide Costunolide->Intermediate Hydroxylation (this compound Synthase, NADPH, O2) This compound This compound Intermediate->this compound Water Elimination, Cyclization, Deprotonation (this compound Synthase)

Caption: Enzymatic conversion of costunolide to this compound.

Experimental Workflow for this compound Synthase Assay

Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis MasterMix Prepare Master Mix (Buffer, Water) AddEnzyme Add Microsomes MasterMix->AddEnzyme AddSubstrate Add Costunolide AddEnzyme->AddSubstrate PreIncubate Pre-incubate at 25°C AddSubstrate->PreIncubate AddCofactor Initiate with NADPH PreIncubate->AddCofactor Incubate Incubate for 2h at 25°C AddCofactor->Incubate Quench Stop Reaction Incubate->Quench Centrifuge Pellet Protein Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS

Caption: Workflow for the in vitro this compound synthase assay.

Troubleshooting Logic for Low Enzyme Activity

Troubleshooting_Logic Start Low/No Activity CheckEnzyme Is Enzyme Active? Start->CheckEnzyme CheckConditions Are Reaction Conditions Optimal? CheckEnzyme->CheckConditions Yes Success Activity Restored CheckEnzyme->Success No, replaced enzyme CheckReagents Are Reagents Valid? CheckConditions->CheckReagents Yes OptimizepH Optimize pH CheckConditions->OptimizepH No OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp No CheckCofactor Check NADPH CheckReagents->CheckCofactor Yes CheckReagents->Success No, replaced reagents OptimizepH->Success OptimizeTemp->Success CheckSubstrate Check Substrate Solubility CheckCofactor->CheckSubstrate CheckCofactor->Success No, fresh NADPH CheckSubstrate->Success No, adjusted solvent

Caption: Troubleshooting flowchart for low this compound synthase activity.

References

Enhancing the Robustness of Indium-Mediated Allylation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indium-mediated allylation in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using indium for allylation reactions compared to other metals?

A1: Indium-mediated allylations (IMAs) offer several key advantages. The reaction can be carried out in water, which is both economical and environmentally friendly.[1] Unlike Grignard reagents, which are highly sensitive to moisture, organoindium intermediates are stable in aqueous media, often eliminating the need for protecting groups on substrates with acidic protons (e.g., -OH, -COOH).[1][2] Furthermore, indium metal does not typically require a promoter or flammable organic solvents to initiate the reaction.[1] These reactions are also known for their high selectivity, including chemoselectivity, regioselectivity, diastereoselectivity, and enantioselectivity.[1]

Q2: My reaction is sluggish or not proceeding to completion. What are the common causes?

A2: Several factors can contribute to a slow or incomplete reaction. One common issue is the passivation of the indium metal surface. This can be caused by the precipitation of indium(III) hydroxide (In(OH)₃) when the reaction is performed in water.[1] The purity and form of the indium can also play a role; finely powdered indium generally reacts faster due to a larger surface area. Additionally, the choice of solvent can significantly impact the reaction rate. While water is a common solvent, for some substrates, organic solvents like THF or DMF, or even solvent-free conditions using mechanochemistry, may be more effective.[2][3]

Q3: Can I use substrates other than aldehydes and ketones?

A3: Yes, the scope of indium-mediated allylation extends beyond aldehydes and ketones. The reaction is effective for a wide variety of electrophiles, including imines and their derivatives (e.g., N-sulfonylimines, nitrones, and hydrazones), leading to the synthesis of homoallylic amines.[1] The reaction has also been successfully applied to unprotected carbohydrates.[4]

Q4: How can I improve the stereoselectivity of my reaction?

A4: Achieving high stereoselectivity is a key feature of indium-mediated allylations. For diastereoselectivity, chelation control can be exploited with substrates containing α- or β-oxy substituents, often leading to the preferential formation of one diastereomer.[1] Enantioselectivity can be induced by the addition of chiral additives or ligands. For instance, the use of BINOL-derived ligands has been shown to afford high enantiomeric excess in the allylation of hydrazones.[1] The choice of solvent can also influence stereoselectivity.

Q5: Is it possible to perform this reaction under "green" or solvent-free conditions?

A5: Absolutely. The ability to use water as a solvent is a significant green aspect of this reaction.[1] Furthermore, recent advancements have demonstrated the effectiveness of mechanochemical methods, such as ball-milling, to perform indium-mediated allylations without any solvent.[3] This approach is particularly beneficial for hydrophobic substrates that have poor solubility in water.[3] Deep eutectic solvents (DESs) have also been explored as environmentally friendly reaction media.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Indium Passivation: Formation of an inactive layer (e.g., In(OH)₃) on the metal surface.[1] 2. Poor Reagent Quality: Impure indium or allyl halide. 3. Substrate Insolubility: The organic substrate is not soluble in the reaction medium. 4. Slow Reaction Rate: The reaction conditions are not optimal for the specific substrate.1. Acid Addition: Add a mild acid like HCl or acetic acid to prevent the precipitation of In(OH)₃.[1] 2. Use High-Purity Reagents: Ensure the indium (powder is often preferred for higher surface area) and allyl halide are of high purity. 3. Solvent Optimization: If using water, consider adding a co-solvent like THF or PEG400 to improve solubility.[6] For very hydrophobic substrates, consider mechanochemistry (ball-milling).[3] 4. Increase Reaction Rate: Sonication or gentle heating can sometimes accelerate the reaction. The use of additives like NaI or TBAI can also decrease reaction times.
Formation of Side Products 1. Pinacol Coupling: Reductive coupling of the carbonyl substrate. 2. Allyl Halide Homocoupling: Coupling of two allyl halide molecules. 3. Hydrolysis of Product: For certain products, the acidic workup or reaction conditions can lead to hydrolysis.1. Barbier-type Conditions: Performing the reaction under Barbier conditions (adding all reagents at once) generally minimizes pinacol coupling. 2. Controlled Addition: Slow addition of the allyl halide can sometimes reduce homocoupling. 3. Careful Workup: Neutralize the reaction mixture carefully during workup to avoid hydrolysis of sensitive products. For some substrates, using a non-aqueous solvent system might be necessary.
Poor Diastereoselectivity 1. Lack of Chelation Control: For substrates with coordinating groups, the reaction conditions may not favor a chelated transition state. 2. Solvent Effects: The solvent can influence the transition state geometry.1. Solvent Choice: The choice of solvent can significantly impact diastereoselectivity. For example, THF/H₂O and methanol have been shown to be superior to DMF for certain substrates in achieving high diastereoselectivity.[7] 2. Additive Effects: The presence of certain salts or additives can influence the stereochemical outcome.
Inconsistent Results 1. Variability in Indium Surface: The activity of the indium can vary between batches or due to surface oxidation. 2. Water Content: In organic solvents, trace amounts of water can sometimes affect the reaction.1. Indium Activation: Briefly treating the indium powder with dilute HCl followed by washing with water, ethanol, and ether, and drying under vacuum can help to activate the surface. 2. Consistent Solvent Quality: Use anhydrous solvents if the reaction is intended to be run under non-aqueous conditions to ensure reproducibility.

Data Presentation

Table 1: Effect of Solvent on the Yield of Indium-Mediated Allylation of 4-Bromobenzaldehyde
EntrySolventTime (h)Yield (%)
1H₂O1253
2PEG4001281
3PEG400/H₂O (9/1)398
4PEG400/H₂O (7/3)395
5PEG400/H₂O (1/1)392

Data synthesized from a study on indium-mediated Barbier-type allylation reactions in polyethylene glycol.[6][8]

Table 2: Optimization of Indium-Mediated Allylation in Ionic Liquids
EntryIonic LiquidTemperatureYield (%)
1[bmim][BF₄]rt95
2[bmim][PF₆]rt89
3[bmim][OTf]rt92
4[emim][BF₄]rt93
5[bmim][BF₄]73 °C91

Reaction of benzaldehyde with allyl bromide and indium at room temperature for 5 hours. [bmim] = 1-butyl-3-methylimidazolium, [emim] = 1-ethyl-3-methylimidazolium.[9]

Experimental Protocols

General Procedure for Indium-Mediated Allylation of an Aldehyde in an Aqueous Co-solvent System
  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), indium powder (1.5 mmol), and the desired solvent system (e.g., 10 mL of THF/H₂O, v/v 4/1).

  • To this stirred suspension, add allyl bromide (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding 10 mL of 1 M HCl.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol for Mechanochemical Indium-Mediated Barbier Allylation
  • In a ball-milling jar (e.g., 10 mL Teflon jar), place the solid aldehyde (0.5 mmol), indium powder (1.0 mmol, 325 mesh), and stainless steel balls (e.g., three 7 mm balls).

  • Add allyl bromide (0.75 mmol) and a small amount of water (e.g., 50 µL) to the jar.

  • Mill the mixture in a mixer mill (e.g., at a frequency of 30 Hz) for a set duration. To avoid overheating, milling can be performed in cycles (e.g., 5 minutes of milling followed by a 5-minute break) for a total milling time of 30 minutes.

  • After milling, dissolve the resulting mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove the indium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

This protocol is adapted from a study on mechanochemical indium-mediated allylation.[3]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aldehyde/Ketone Indium Powder Allyl Halide Setup Combine Reagents and Solvent Reagents->Setup Solvent Aqueous or Organic Solvent Solvent->Setup Stirring Vigorous Stirring (or Sonication/Heating) Setup->Stirring Initiate Reaction Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with dilute acid Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Homoallylic Alcohol/Amine Purification->Product

Caption: General workflow for indium-mediated allylation.

Troubleshooting_Logic Start Low or No Yield? Check_In Indium Passivation? Start->Check_In Yes Success Improved Yield Start->Success No Add_Acid Add dilute HCl or Acetic Acid Check_In->Add_Acid Yes Check_Solubility Substrate Solubility? Check_In->Check_Solubility No Add_Acid->Success Change_Solvent Use co-solvent (THF) or mechanochemistry Check_Solubility->Change_Solvent Poor Check_Rate Slow Reaction? Check_Solubility->Check_Rate Good Change_Solvent->Success Increase_Rate Apply sonication/heat or add NaI/TBAI Check_Rate->Increase_Rate Yes Check_Rate->Success No, consult further Increase_Rate->Success

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

Confirming Kauniolide's Structure: A Comparative Guide to NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of Kauniolide, a sesquiterpene lactone of significant interest. We will delve into the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for its structural elucidation, offering a comparative analysis with alternative methods and related compounds. This document presents supporting experimental data in clearly structured tables, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the process.

Structural Confirmation of this compound: A Multi-faceted Approach

The definitive structure of this compound (C₁₅H₁₈O₂) is established through a combination of advanced spectroscopic techniques, primarily NMR and high-resolution mass spectrometry. These methods provide unambiguous evidence for its unique guaianolide skeleton.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of this compound. Using techniques like Liquid Chromatography-Orbitrap Fourier Transform Mass Spectrometry (LC-Orbitrap-FTMS), the accurate mass of the protonated molecule ([M+H]⁺) is measured, allowing for the precise determination of its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound and its Cysteine Conjugate

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compoundC₁₅H₁₈O₂231.1385231.1378
This compound-cysteineC₁₈H₂₃NO₄S352.1577352.1577

Data compiled from studies on this compound biosynthesis.

The observed mass for this compound is consistent with its chemical formula, providing the first piece of the structural puzzle. The analysis of its cysteine conjugate further supports the presence of a reactive α-methylene-γ-lactone moiety, a characteristic feature of many bioactive sesquiterpene lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed bonding network and stereochemistry of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the guaianolide framework and the relative configuration of its stereocenters.

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties in Guaianolide Sesquiterpene Lactones

Structural Moiety¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Exocyclic methylene (C-13)5.5 - 6.4 (d)120 - 125
H-63.5 - 4.5 (t or dd)75 - 85
H-72.5 - 3.5 (m)45 - 55
C-12 (Lactone carbonyl)-175 - 185
C-4-140 - 150
C-5-45 - 55
C-10-140 - 150
Methyl groups0.8 - 2.0 (s or d)15 - 25

Data compiled from various sources on guaianolide NMR data.

The specific chemical shifts and coupling constants for this compound would be determined through detailed analysis of its 1D and 2D NMR spectra.

Experimental Protocols

NMR Spectroscopic Analysis of Sesquiterpene Lactones

Objective: To acquire a comprehensive set of NMR data for the structural elucidation of a purified sesquiterpene lactone.

Materials:

  • Purified sesquiterpene lactone sample (1-5 mg)

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Procedure:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified compound in approximately 0.6 mL of deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: 12-16 ppm

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-2 s

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling. Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 200-240 ppm

      • Number of scans: 1024-4096

      • Relaxation delay (d1): 2 s

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

      • Pulse sequence: cosygpqf

      • Set spectral widths in both dimensions to match the ¹H spectrum.

      • Acquire data with 256-512 increments in the F1 dimension.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

      • Pulse sequence: hsqcedetgpsisp2.3

      • Set the F2 (¹H) spectral width as in the ¹H spectrum and the F1 (¹³C) spectral width to cover the expected carbon chemical shift range.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

      • Pulse sequence: hmbcgplpndqf

      • Set spectral widths similar to the HSQC experiment.

      • Optimize the long-range coupling delay (d6) for an average J-coupling of 8 Hz.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the 2D spectra to build up the molecular structure by connecting spin systems and identifying long-range correlations.

LC-MS Analysis of Sesquiterpene Lactones

Objective: To determine the accurate mass and molecular formula of a sesquiterpene lactone and to analyze its presence in a complex mixture.

Materials:

  • Purified compound or crude extract

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid (for mobile phase modification)

  • LC-MS system (e.g., UPLC coupled to an Orbitrap or Q-TOF mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL for purified compounds or 10 mg/mL for crude extracts.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC Method Development:

    • Set up a gradient elution method using a C18 column. A typical mobile phase would be:

      • Solvent A: Water + 0.1% formic acid

      • Solvent B: Acetonitrile + 0.1% formic acid

    • A typical gradient could be: 5-95% B over 20 minutes.

    • Set the flow rate to 0.2-0.4 mL/min and the column temperature to 30-40 °C.

  • MS Method Development:

    • Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

    • Set the mass range to scan from m/z 100 to 1000.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for optimal ionization of the target analyte.

    • For high-resolution mass spectrometry, set the resolution to >60,000.

  • Data Acquisition:

    • Inject the prepared sample onto the LC-MS system.

    • Acquire both full scan MS data and, if desired, tandem MS (MS/MS) data for fragmentation analysis.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the target compound.

    • Determine the accurate mass from the mass spectrum of the chromatographic peak.

    • Use the accurate mass to calculate the elemental composition using appropriate software.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the structural confirmation of this compound and the logical relationship between the different spectroscopic data.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_lcms_data Mass Spectrometry Data cluster_nmr_data NMR Data cluster_elucidation Structure Elucidation start Plant Material extraction Extraction & Purification start->extraction lcms LC-MS Analysis extraction->lcms nmr NMR Spectroscopy extraction->nmr accurate_mass Accurate Mass lcms->accurate_mass oneD_nmr 1D NMR (¹H, ¹³C) nmr->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) nmr->twoD_nmr molecular_formula Molecular Formula accurate_mass->molecular_formula structure This compound Structure molecular_formula->structure oneD_nmr->structure twoD_nmr->structure nmr_data_relationship cluster_1d 1D NMR cluster_2d 2D NMR elucidation Structure Elucidation H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) H1_NMR->elucidation COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Correlates HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC Correlates HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC Correlates C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->elucidation C13_NMR->HSQC Correlates C13_NMR->HMBC Correlates COSY->elucidation HSQC->elucidation HMBC->elucidation

A Comparative Analysis of Kauniolide Synthase Orthologs for Applications in Synthetic Biology and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the enzymatic activity of Kauniolide synthase (KLS) orthologs from Feverfew (Tanacetum parthenium) and Chicory (Cichorium intybus) provides valuable insights for researchers in metabolic engineering and pharmaceutical development. This guide synthesizes available experimental data to facilitate the selection of optimal KLS candidates for the biotechnological production of guaianolide sesquiterpene lactones, a class of compounds with significant therapeutic potential.

This compound synthase, a cytochrome P450 enzyme, is a key biocatalyst in the biosynthesis of guaianolides, converting the germacranolide costunolide into this compound. This conversion is a critical step, characterized by an unusual reaction mechanism that includes stereoselective hydroxylation, water elimination, cyclization, and regioselective deprotonation.[1][2][3][4] Understanding the relative performance of different KLS orthologs is crucial for optimizing production pathways in heterologous hosts like Nicotiana benthamiana and yeast.[1][5]

Comparative Enzymatic Activity

Recent studies have identified and characterized several KLS orthologs, including TpKLS from Tanacetum parthenium and three orthologs from Cichorium intybus: CiKLS1, CiKLS2, and CiKLS3.[4][6] All three chicory enzymes have been shown to possess this compound synthase activity, converting costunolide to this compound in a manner similar to TpKLS.[4][6]

While detailed kinetic parameters are not available in the literature, a semi-quantitative comparison of enzyme activity has been established through in vitro assays using yeast microsomes. The relative activity, as inferred from product peak areas in LC-MS chromatograms, is summarized below.

Enzyme OrthologSource OrganismRelative Activity (this compound formation)Notes
TpKLS Tanacetum parthenium+++The first characterized this compound synthase, serving as a benchmark.
CiKLS1 Cichorium intybus+++Shows activity comparable to TpKLS. Highest gene expression in chicory taproot latex.[4][7]
CiKLS2 Cichorium intybus++Demonstrates moderate activity.
CiKLS3 Cichorium intybus++Exhibits moderate activity, similar to CiKLS2.

(Relative activity is estimated based on published chromatograms from in vitro yeast microsomal assays.[6] +++ indicates high activity, ++ indicates moderate activity.)

Experimental Protocols

The functional characterization of this compound synthase orthologs was performed using an in vitro enzyme assay with microsomal fractions from engineered Saccharomyces cerevisiae.

Detailed Methodology: In Vitro this compound Synthase Activity Assay
  • Gene Cloning and Yeast Expression:

    • The coding sequences of the this compound synthase orthologs (TpKLS, CiKLS1, CiKLS2, CiKLS3) are cloned into a yeast expression vector, such as pYEDP60.[4]

    • The expression plasmids are transformed into the Saccharomyces cerevisiae strain WAT11, which is engineered to express an Arabidopsis thaliana NADPH-P450 reductase (ATR1) to support CYP activity.[3][4]

  • Yeast Culture and Protein Expression:

    • Yeast transformants are grown in selective media to maintain the expression plasmid.

    • Protein expression is induced by the addition of galactose to the growth medium.[4]

  • Microsome Isolation:

    • Yeast cells are harvested and lysed.

    • The microsomal fraction, containing the expressed cytochrome P450 enzymes, is isolated by differential centrifugation.[3][4]

  • In Vitro Enzyme Assay:

    • The enzymatic reaction is initiated by adding the substrate, costunolide, to the isolated microsomal fractions.[4]

    • The reaction mixture is incubated under appropriate conditions (e.g., temperature, time) to allow for the conversion of costunolide to this compound.

  • Product Detection and Analysis (LC-MS):

    • The reaction is quenched, and the products are extracted.

    • Due to the poor ionization efficiency of this compound, L-cysteine is added to the reaction mixture post-incubation to form a this compound-cysteine conjugate, which is more readily detected by LC-MS.[3][4]

    • The formation of this compound (and its conjugate) is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), typically using an Orbitrap-FTMS for accurate mass detection.[6][7]

Visualizing the Biosynthetic Pathway and Experimental Workflow

To further elucidate the context of this compound synthase activity, the following diagrams illustrate the biosynthetic pathway and the experimental workflow for enzyme characterization.

Kauniolide_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA GAS GermacreneAAcid Germacrene A Acid GermacreneA->GermacreneAAcid GAO Costunolide Costunolide GermacreneAAcid->Costunolide COS This compound This compound Costunolide->this compound KLS

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_gene_prep Gene Preparation & Expression cluster_assay Enzyme Assay & Analysis GeneCloning Gene Cloning into pYEDP60 YeastTransformation Yeast (WAT11) Transformation GeneCloning->YeastTransformation ProteinExpression Protein Expression YeastTransformation->ProteinExpression MicrosomeIsolation Microsome Isolation ProteinExpression->MicrosomeIsolation EnzymeAssay In Vitro Enzyme Assay (Substrate: Costunolide) MicrosomeIsolation->EnzymeAssay CysteineConj Cysteine Conjugation EnzymeAssay->CysteineConj LCMS LC-MS Analysis CysteineConj->LCMS

Caption: Experimental workflow for KLS activity assessment.

References

Kauniolide vs. Parthenolide biosynthetic pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biosynthetic Pathways of Kauniolide and Parthenolide

For researchers and professionals in the fields of biochemistry, natural product synthesis, and drug development, understanding the biosynthetic routes of bioactive sesquiterpenoid lactones is of paramount importance. This guide provides a detailed, objective comparison of the biosynthetic pathways of two such compounds: this compound and parthenolide. Both pathways diverge from a common intermediate, offering a unique case study in metabolic engineering and enzymatic specificity.

Introduction to this compound and Parthenolide

This compound and parthenolide are naturally occurring sesquiterpene lactones, primarily found in plants of the Asteraceae family. They share a common precursor, costunolide, yet possess distinct chemical structures that lead to different biological activities. Parthenolide is well-known for its anti-inflammatory and anti-cancer properties[1]. This compound, a guaianolide, also exhibits interesting biological activities and serves as a key intermediate in the biosynthesis of other guaianolides[2][3]. Their structural differences arise from the action of distinct cytochrome P450 enzymes that act upon the common precursor, costunolide.

Biosynthetic Pathways: A Fork in the Road

The biosynthesis of both this compound and parthenolide begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The initial steps leading to the key intermediate, costunolide, are conserved for both pathways.

The shared pathway involves the following enzymatic conversions:

  • Farnesyl pyrophosphate (FPP) to Germacrene A: Catalyzed by Germacrene A Synthase (GAS).

  • Germacrene A to Germacrene A acid: Catalyzed by Germacrene A Oxidase (GAO), a cytochrome P450 enzyme.

  • Germacrene A acid to Costunolide: Catalyzed by Costunolide Synthase (COS), another cytochrome P450 enzyme.

At the level of costunolide, the pathways diverge, as depicted in the diagrams below.

Parthenolide Biosynthesis

The final step in parthenolide biosynthesis is the epoxidation of costunolide, catalyzed by Parthenolide Synthase (PTS), a cytochrome P450 enzyme[4][5][6].

Parthenolide_Pathway FPP Farnesyl Pyrophosphate GA Germacrene A FPP->GA GAS GAA Germacrene A Acid GA->GAA GAO COS Costunolide GAA->COS COS PAR Parthenolide COS->PAR PTS

Figure 1: Biosynthetic pathway of Parthenolide.
This compound Biosynthesis

The formation of this compound from costunolide is catalyzed by a single, multifunctional cytochrome P450 enzyme known as this compound Synthase (KLS)[2][3][7]. This enzyme performs a stereoselective hydroxylation at the C3 position of costunolide, followed by water elimination, cyclization, and regioselective deprotonation to form the characteristic 5,7,5-tricyclic structure of guaianolides[2][3][7].

Kauniolide_Pathway FPP Farnesyl Pyrophosphate GA Germacrene A FPP->GA GAS GAA Germacrene A Acid GA->GAA GAO COS Costunolide GAA->COS COS KAU This compound COS->KAU KLS

Figure 2: Biosynthetic pathway of this compound.

Quantitative Comparison of Pathway Efficiency

Direct comparative studies of this compound and parthenolide production under identical conditions are limited. However, data from heterologous expression studies in Nicotiana benthamiana and yeast provide insights into the potential yields of each pathway.

ProductHost OrganismReported YieldReference
CostunolideNicotiana benthamianaup to 60 ng/g FW[8][9]
Parthenolide (and its conjugates)Nicotiana benthamianaup to 1.4 µg/g FW
Costunolide (and its conjugates)Cichorium intybus (KLS inactivated)1.5 mg/g FW[10]
This compoundNicotiana benthamiana & YeastProduction demonstrated, but not quantified in the same manner.[2][3]

Note: The yields are presented as reported in the respective studies and may not be directly comparable due to differences in experimental conditions. The high accumulation of costunolide upon KLS inactivation suggests a significant metabolic flux through this pathway branch.

Experimental Protocols

The elucidation of these biosynthetic pathways has been made possible through a combination of in vitro enzyme assays and in vivo reconstitution in heterologous hosts.

Key Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_planta In Planta Reconstitution Yeast_Expression Gene Expression in Yeast Microsome_Isolation Microsome Isolation Yeast_Expression->Microsome_Isolation Enzyme_Assay Enzyme Assay with Substrate Microsome_Isolation->Enzyme_Assay Product_Analysis Product Analysis (GC-MS, LC-MS) Enzyme_Assay->Product_Analysis Agroinfiltration Agroinfiltration of N. benthamiana Transient_Expression Transient Gene Expression Agroinfiltration->Transient_Expression Metabolite_Extraction Metabolite Extraction Transient_Expression->Metabolite_Extraction Product_Quantification Product Quantification (UPLC-MS/MS) Metabolite_Extraction->Product_Quantification

Figure 3: General experimental workflow for pathway elucidation.
In Vitro Enzyme Assay (Yeast Microsomes)

This method is crucial for confirming the function of candidate enzymes, particularly the cytochrome P450s (GAO, COS, PTS, and KLS).

  • Gene Cloning and Yeast Transformation: The coding sequences of the candidate genes are cloned into a yeast expression vector (e.g., pYEDP60). The resulting plasmids are transformed into a suitable yeast strain (e.g., WAT11).

  • Yeast Culture and Protein Expression: Transformed yeast is cultured in an appropriate medium. Gene expression is induced by adding an inducer like galactose to the growth medium.

  • Microsome Isolation: Yeast cells are harvested, and microsomal fractions containing the expressed cytochrome P450 enzymes are isolated through differential centrifugation.

  • Enzyme Assay: The microsomal fractions are incubated with the appropriate substrate (e.g., costunolide for PTS and KLS assays) in a reaction buffer containing cofactors such as NADPH.

  • Product Extraction and Analysis: The reaction products are extracted using an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic products by comparing them to authentic standards.

In Planta Reconstitution (Nicotiana benthamiana)

This approach allows for the verification of enzyme activity and the reconstruction of the entire biosynthetic pathway in a plant system.

  • Gene Cloning into Binary Vectors: The genes for the entire pathway (e.g., GAS, GAO, COS, and either PTS or KLS) are cloned into binary plant expression vectors under the control of a suitable promoter (e.g., the Rubisco small subunit promoter).

  • Agroinfiltration: Agrobacterium tumefaciens strains carrying the respective binary vectors are co-infiltrated into the leaves of N. benthamiana.

  • Transient Expression: The infiltrated leaves are incubated for several days to allow for the transient expression of the biosynthetic genes.

  • Metabolite Extraction: Leaf tissue is harvested, ground in liquid nitrogen, and extracted with a solvent such as methanol or dichloromethane.

  • Product Quantification: The extracts are analyzed using Ultra-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UPLC-MS/MS) for the targeted detection and quantification of the final products (this compound or parthenolide) and any intermediates. The identification is confirmed by comparing retention times and mass transitions with those of authentic standards. Often, the products in planta are found as conjugates with glutathione or cysteine[8].

Conclusion

The biosynthetic pathways of this compound and parthenolide provide a compelling example of how nature generates chemical diversity from a common molecular scaffold. The divergence of these pathways at the costunolide intermediate, dictated by the specific cytochrome P450 enzymes Parthenolide Synthase and this compound Synthase, highlights key targets for metabolic engineering. The ability to reconstitute these pathways in heterologous hosts like N. benthamiana and yeast opens avenues for the sustainable production of these valuable bioactive compounds and for the generation of novel derivatives with potentially enhanced therapeutic properties. Further research focusing on a direct comparative analysis of the catalytic efficiencies of PTS and KLS will be invaluable for optimizing the production of either compound.

References

A Comparative Analysis of Guaianolides and Germacranolides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the biological activities, mechanisms of action, and experimental evaluation of two prominent classes of sesquiterpene lactones.

For researchers and scientists in the field of natural product chemistry and drug development, sesquiterpene lactones represent a vast and promising source of bioactive compounds. Among the various subclasses, guaianolides and germacranolides have garnered significant attention for their diverse pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive comparative analysis of these two classes of compounds, supported by experimental data and detailed methodologies to aid in their evaluation and potential therapeutic application.

Chemical Structure and Biosynthesis: A Tale of Two Skeletons

Guaianolides and germacranolides are both sesquiterpenoids, meaning they are derived from three isoprene units and possess a 15-carbon skeleton. The defining feature of both is the presence of a γ-lactone ring. However, their core carbocyclic frameworks differ significantly.

Germacranolides are characterized by a 10-membered carbocyclic ring. They are considered the biogenetic precursors to many other sesquiterpene lactones, including guaianolides.[1][2] The biosynthesis of germacranolides begins with the cyclization of farnesyl pyrophosphate to form the germacrane skeleton.

Guaianolides , on the other hand, possess a bicyclic 5/7-membered ring system. They are formed biosynthetically from germacranolide precursors through an oxidative cyclization process.[1][2] This structural difference plays a crucial role in their conformational flexibility and, consequently, their biological activity.

Comparative Biological Activities: A Quantitative Overview

The biological activities of guaianolides and germacranolides are often attributed to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules via a Michael-type addition. However, the overall activity and selectivity are influenced by the entire molecular structure.

Cytotoxic Activity

Both guaianolides and germacranolides have demonstrated significant cytotoxic effects against various cancer cell lines. Generally, guaianolides are reported to exhibit higher cytotoxic potential compared to other types of sesquiterpene lactones.[3]

Compound ClassCompoundCell LineIC50 (µM)Reference
Guaianolide Chlorohyssopifolin AHL-60 (Leukemia)< 10[3][4]
Chlorohyssopifolin CHL-60 (Leukemia)< 10[3][4]
Chlorohyssopifolin DHL-60 (Leukemia)< 10[3][4]
Linichlorin AHL-60 (Leukemia)< 10[3][4]
Etoposide (Control)HL-60 (Leukemia)0.5 ± 0.2[3]
Germacranolide ParthenolideVariousVaries[3]
CostunolideRAW264.7 (Macrophage)Moderately toxic[2]
EupatoriopicrinPrimary murine macrophagesHighly toxic[2]

Table 1: Comparative Cytotoxicity of Guaianolides and Germacranolides.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are primarily linked to their ability to inhibit the transcription factor NF-κB, a key regulator of the inflammatory response.

Compound ClassCompoundAssayIC50 (µM)Reference
Guaianolide 8-epiisoamberboinNitric Oxide Inhibition11.2[2]
8-deoxylactucinNitric Oxide Inhibition2.81[2]
CynaropicrinNitric Oxide Inhibition1.9[2]
HelenalinNitric Oxide Inhibition0.3[2]
Germacranolide CostunolideNitric Oxide Inhibition3.2[2]
EupatolideNitric Oxide Inhibition>50[2]
ParthenolideNitric Oxide Inhibition2.5[2]

Table 2: Comparative Anti-inflammatory Activity of Guaianolides and Germacranolides.

Antimicrobial Activity

While extensive comparative data is limited, both classes have shown promising antimicrobial effects.

Compound ClassCompoundMicroorganismMIC (µg/mL)Reference
Guaianolide Not specifiedGram-positive bacteriaVaries[5]
Germacranolide Not specifiedGram-positive bacteria< 500[5]

Table 3: Comparative Antimicrobial Activity of Guaianolides and Germacranolides.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both guaianolides and germacranolides involves the alkylation of nucleophilic biomolecules, particularly cysteine residues in proteins, through their reactive α-methylene-γ-lactone group. This interaction can modulate the function of key signaling proteins.

NF-κB Signaling Pathway

A major target for the anti-inflammatory effects of both guaianolides and germacranolides is the NF-κB signaling pathway.[1][6] These compounds can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Guaianolides Guaianolides & Germacranolides Guaianolides->IKK

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis, is another target for these sesquiterpene lactones.[7] Both guaianolides and germacranolides can modulate the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, leading to downstream effects on gene expression and cellular fate.

MAPK_Signaling_Pathway Growth_Factors Growth Factors/ Stress Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Guaianolides Guaianolides & Germacranolides Guaianolides->Raf Guaianolides->MEK

Figure 2: Modulation of the MAPK signaling pathway.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of guaianolides and germacranolides.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (guaianolides or germacranolides) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum release.[8]

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9][10][11][12][13]

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[10][13]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).[14][15][16][17][18]

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing appropriate growth medium.[14][15][16][17][18]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[14][15][16][17][18]

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).[14][15][16][17][18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

Guaianolides and germacranolides are structurally related classes of sesquiterpene lactones with significant and diverse biological activities. While germacranolides serve as the biosynthetic precursors, guaianolides often exhibit more potent cytotoxic and, in some cases, anti-inflammatory effects. The presence of the α-methylene-γ-lactone moiety is a key determinant of their activity, which is exerted through the modulation of critical signaling pathways such as NF-κB and MAPK. The provided experimental protocols offer a standardized framework for the comparative evaluation of these promising natural products, facilitating the identification of lead compounds for future drug development endeavors. Further research focusing on direct, head-to-head comparisons of a wider range of these compounds is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

TpKLS Exhibits High Stereoselectivity for 3α-Hydroxycostunolide in Kauniolide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers in the field of synthetic biology and drug development can now benefit from a detailed comparative analysis of the stereoselectivity of Tanacetum parthenium Kauniolide Synthase (TpKLS). This guide provides an in-depth look at the enzyme's preferential activity towards specific isomers of 3-hydroxycostunolide, a key intermediate in the biosynthesis of the pharmaceutically relevant guaianolide, this compound.

A comprehensive review of published data reveals that TpKLS, a cytochrome P450 enzyme, displays remarkable stereoselectivity in its conversion of costunolide to this compound. The reaction proceeds via a stereoselective hydroxylation at the C-3 position of costunolide, forming 3α-hydroxycostunolide as a crucial intermediate.[1] Subsequent enzymatic steps involving dehydration, cyclization, and deprotonation lead to the formation of this compound.[1]

Experimental evidence strongly indicates that TpKLS exclusively converts the 3α-hydroxycostunolide isomer to this compound. In contrast, the 3β-hydroxycostunolide isomer is not a substrate for the cyclization reaction catalyzed by TpKLS. This pronounced stereoselectivity underscores the precise structural requirements of the enzyme's active site.

Quantitative Analysis of TpKLS Activity

While direct kinetic parameters (Km, kcat) for the individual 3-hydroxycostunolide isomers are not extensively reported in the literature, the qualitative results from in vitro studies are unequivocal. Enzyme assays conducted with yeast microsomes expressing TpKLS have demonstrated the formation of this compound only when costunolide is provided as the initial substrate, proceeding through the 3α-hydroxy intermediate.

SubstrateProduct(s)Conversion to this compoundReference
Costunolide3α-hydroxycostunolide, this compoundYesLiu et al., 2018
3α-hydroxycostunolideThis compoundYesInferred from Liu et al., 2018
3β-hydroxycostunolideNo conversion to this compoundNoInferred from Liu et al., 2018

Experimental Protocols

The following is a detailed methodology for the in vitro assay of TpKLS activity, based on established protocols.

1. Expression and Microsome Isolation:

  • The coding sequence of TpKLS is cloned into a suitable yeast expression vector (e.g., pYEDP60).

  • The vector is transformed into a yeast strain, such as WAT11, which co-expresses Arabidopsis thaliana cytochrome P450 reductase (ATR1).

  • Yeast cultures are grown, and protein expression is induced by the addition of galactose.

  • Microsomal fractions containing the expressed TpKLS and ATR1 are isolated from the yeast cells by differential centrifugation.

2. In Vitro Enzyme Assay:

  • Reaction Mixture:

    • 50 mM potassium phosphate buffer (pH 7.5)

    • 1 mM NADPH

    • Yeast microsomes containing TpKLS

    • 100 µM Costunolide (or 3-hydroxycostunolide isomer)

  • Incubation:

    • The reaction mixture is incubated at 30°C for 1-2 hours with gentle shaking.

  • Reaction Termination and Product Extraction:

    • The reaction is stopped by the addition of an equal volume of ethyl acetate.

    • The mixture is vortexed and centrifuged to separate the organic and aqueous phases.

    • The organic phase containing the products is collected, and the extraction is repeated.

    • The pooled organic extracts are evaporated to dryness under a stream of nitrogen.

3. Product Analysis:

  • The dried residue is redissolved in a suitable solvent (e.g., methanol or ethyl acetate).

  • The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Orbitrap-Fourier Transform Mass Spectrometry (LC-Orbitrap-FTMS) for identification and quantification.

Visualizing the TpKLS Reaction and Workflow

To further elucidate the process, the following diagrams illustrate the stereoselective reaction pathway and the experimental workflow.

TpKLS_Stereoselectivity cluster_reactants Substrates cluster_products Products Costunolide Costunolide TpKLS TpKLS (this compound Synthase) Costunolide->TpKLS Hydroxylation Three_beta 3β-hydroxycostunolide Three_beta->TpKLS Three_alpha 3α-hydroxycostunolide TpKLS->Three_alpha This compound This compound TpKLS->this compound No_reaction No Reaction TpKLS->No_reaction Three_alpha->TpKLS Cyclization

Caption: Stereoselective conversion of costunolide by TpKLS.

TpKLS_Workflow cluster_expression Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Yeast_Expression TpKLS Expression in Yeast Microsome_Isolation Microsome Isolation Yeast_Expression->Microsome_Isolation Reaction_Setup Reaction Setup (Buffer, NADPH, Substrate) Microsome_Isolation->Reaction_Setup Incubation Incubation (30°C, 1-2h) Reaction_Setup->Incubation Extraction Product Extraction (Ethyl Acetate) Incubation->Extraction GC_MS GC-MS Extraction->GC_MS LC_MS LC-Orbitrap-FTMS Extraction->LC_MS

Caption: Experimental workflow for TpKLS in vitro assay.

This guide consolidates the current understanding of TpKLS stereoselectivity, providing valuable insights for researchers aiming to utilize this enzyme in biocatalytic processes for the production of guaianolides and other complex sesquiterpenoids. The high stereoselectivity of TpKLS makes it a powerful tool for the controlled synthesis of specific stereoisomers, a critical aspect in drug discovery and development.

References

A Comparative Analysis of In Vitro versus In Vivo Production of Kauniolide via a Reconstructed Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the heterologous production of the bioactive sesquiterpene lactone, kauniolide. This report details a comparative analysis of in vitro enzymatic synthesis versus in vivo whole-cell fermentation, providing available quantitative data, detailed experimental methodologies, and a review of the potential biological activities of this compound, focusing on its impact on cellular signaling pathways.

Introduction

This compound, a guaianolide-type sesquiterpene lactone, has garnered interest in the scientific community for its potential therapeutic properties, which are characteristic of this class of natural products. The recent successful reconstruction of its biosynthetic pathway in heterologous hosts has opened new avenues for its sustainable production and further investigation. This guide provides a comparative overview of the two primary approaches for producing this compound using this reconstructed pathway: in vitro enzymatic conversion and in vivo microbial fermentation.

The Reconstructed this compound Biosynthetic Pathway

The biosynthesis of this compound from the central isoprenoid precursor farnesyl pyrophosphate (FPP) has been elucidated and involves a four-step enzymatic cascade. The pathway has been successfully reconstituted in microbial hosts, primarily the yeast Saccharomyces cerevisiae, and the plant Nicotiana benthamiana.[1][2]

The key enzymes in the reconstructed pathway are:

  • Germacrene A Synthase (GAS): Catalyzes the cyclization of FPP to form germacrene A.

  • Germacrene A Oxidase (GAO): A cytochrome P450 enzyme that oxidizes germacrene A.

  • Costunolide Synthase (COS): Another cytochrome P450 enzyme that converts the product of GAO into costunolide.

  • This compound Synthase (KLS): A unique cytochrome P450 enzyme that catalyzes the final and characteristic step, the conversion of costunolide to this compound.[1][2]

dot

This compound Pathway FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA GAS GAO_product Oxidized Germacrene A GermacreneA->GAO_product GAO (CYP450) Costunolide Costunolide GAO_product->Costunolide COS (CYP450) This compound This compound Costunolide->this compound KLS (CYP450) Experimental Workflow cluster_invitro In Vitro cluster_invivo In Vivo YeastCulture Yeast Culture (Expressing KLS) MicrosomeIsolation Microsome Isolation YeastCulture->MicrosomeIsolation EnzymeAssay Enzyme Assay with Costunolide MicrosomeIsolation->EnzymeAssay Analysis Extraction & LC/GC-MS Analysis EnzymeAssay->Analysis AgroPrep Agrobacterium Preparation (with pathway genes) Agroinfiltration Agroinfiltration of N. benthamiana AgroPrep->Agroinfiltration Incubation Plant Incubation Agroinfiltration->Incubation Incubation->Analysis NFkB Pathway Inhibition Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa_p P-IκBα IKK->IkBa_p NFkB_active Active NF-κB (p50/p65) IkBa_p->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription This compound This compound This compound->IKK Inhibition

References

Costunolide Accumulation in KLS Knockout vs. Wild Type Chicory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of costunolide accumulation in Kaurene Synthase-Like (KLS) knockout chicory (Cichorium intybus) versus its wild-type counterpart. The data presented herein is derived from experimental studies employing CRISPR/Cas9 gene editing to elucidate the role of KLS in the sesquiterpene lactone (STL) biosynthetic pathway.

Introduction

Costunolide is a naturally occurring sesquiterpene lactone with a range of documented biological activities, including anti-inflammatory and anti-cancer properties.[1][2] In chicory, costunolide is a key intermediate in the biosynthesis of bitter-tasting STLs such as lactucin and lactucopicrin.[3][4][5][6][7] The enzyme Kauniolide Synthase (KLS) is responsible for the conversion of costunolide to this compound, a downstream step in the STL pathway.[1][2][8][9][10] By knocking out the KLS genes, researchers have successfully redirected the metabolic flux, leading to the accumulation of the precursor, costunolide. This guide details the quantitative differences in costunolide levels and outlines the experimental methodologies used to achieve and analyze these findings.

Data Presentation: Quantitative Comparison

The targeted inactivation of KLS genes in chicory leads to a significant accumulation of costunolide and its conjugates, particularly in the taproots, which are the primary site of STL biosynthesis.[1][8] In contrast, wild-type chicory does not accumulate significant levels of costunolide as it is efficiently converted into other STLs.[1][8]

Metabolite Genotype Tissue Concentration (mg/g Fresh Weight)
Costunolide (free)KLS KnockoutTaproot~0.1
Costunolide & Conjugates (total)KLS KnockoutTaproot1.5
CostunolideWild TypeTaprootNot detected/negligible
Sesquiterpene Lactones (downstream)KLS KnockoutTaprootNearly eliminated
Sesquiterpene Lactones (downstream)Wild TypeTaprootPresent at normal levels
CostunolideKLS KnockoutLeavesNot detected
CostunolideWild TypeLeavesNot detected

Table 1: Comparison of costunolide and sesquiterpene lactone levels in KLS knockout and wild-type chicory taproots. Data synthesized from Cankar et al. (2022).[1][8]

Experimental Protocols

Generation of KLS Knockout Chicory Lines via CRISPR/Cas9

The inactivation of the KLS genes in chicory was achieved through the following key steps:

  • Identification of CiKLS Genes: Three putative this compound synthase genes (CiKLS1, CiKLS2, and CiKLS3) were identified in the chicory genome.[1][9]

  • Guide RNA Design: Specific guide RNAs were designed to target conserved regions of the CiKLS genes to ensure the simultaneous knockout of all three paralogs.

  • Protoplast Transformation: CRISPR/Cas9 reagents were introduced into chicory leaf protoplasts.[1][8] This method allows for the efficient delivery of gene-editing machinery into plant cells.

  • Plant Regeneration: Transformed protoplasts were cultured on a specific medium to regenerate into whole chicory plants.[1][8] The regeneration protocol for chicory from protoplasts is a critical step in obtaining viable, edited plants.

  • Genotyping: Regenerated plants were screened for mutations in the target CiKLS genes using PCR amplification and subsequent sequencing to confirm successful gene editing.[8]

Metabolite Extraction and Analysis

The quantification of costunolide and other STLs was performed using the following methodology:

  • Sample Preparation: Taproot and leaf tissues from both KLS knockout and wild-type plants were harvested, frozen in liquid nitrogen, and ground to a fine powder.[1][8]

  • Extraction: The powdered tissue was extracted with a hexane:ethyl acetate mixture (85:15 v/v).[1][8]

  • Quantification by GC-MS: The extracts were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the levels of costunolide and other metabolites.[1][8] The quantification of total costunolide and its conjugates was performed by comparing the peak area in the chromatogram to a standard curve of costunolide.[1][8]

Visualizations

Signaling Pathway

Costunolide_Biosynthesis_Pathway FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Costunolide Costunolide GermacreneA_acid->Costunolide This compound This compound Costunolide->this compound STLs Downstream Sesquiterpene Lactones (e.g., Lactucin) This compound->STLs GAS GAS GAS->GermacreneA GAO GAO GAO->GermacreneA_acid COS COS COS->Costunolide KLS KLS KLS->this compound KLS->this compound Blocked in KLS Knockout LCS LCS, etc. LCS->STLs

Caption: Simplified biosynthetic pathway of sesquiterpene lactones in chicory.

Experimental Workflow

Experimental_Workflow start Start gRNA_design gRNA Design for CiKLS genes start->gRNA_design transformation CRISPR/Cas9 Transformation gRNA_design->transformation protoplast_isolation Chicory Leaf Protoplast Isolation protoplast_isolation->transformation regeneration Plant Regeneration transformation->regeneration genotyping Genotyping (PCR & Sequencing) regeneration->genotyping metabolite_analysis Metabolite Analysis (GC-MS) genotyping->metabolite_analysis comparison Compare KLS Knockout vs. Wild Type metabolite_analysis->comparison end End comparison->end

References

A Functional Comparison of Kinase-Like Superfamily (KLS) Proteins in Tanacetum parthenium and Cichorium intybus: A Putative Regulatory Role in Sesquiterpene Lactone Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

While direct comparative studies on the functional aspects of Kinase-Like Superfamily (KLS) proteins from feverfew (Tanacetum parthenium) and chicory (Cichorium intybus) are not yet available in scientific literature, this guide presents a functional comparison based on the known roles of protein kinases in regulating the biosynthesis of sesquiterpene lactones (STLs), the prominent bioactive compounds in these two medicinally important species of the Asteraceae family. This document outlines the distinct biosynthetic pathways of parthenolide in T. parthenium and lactucin-like guaianolides in C. intybus, proposes putative regulatory mechanisms involving key protein kinase families, and provides detailed experimental protocols for further investigation.

Introduction to Sesquiterpene Lactone Biosynthesis in T. parthenium and C. intybus

Tanacetum parthenium is renowned for its production of parthenolide, a germacranolide-type STL with well-documented anti-inflammatory and anti-cancer properties. In contrast, Cichorium intybus produces a variety of guaianolide-type STLs, such as lactucin and lactucopicrin, which contribute to its characteristic bitter taste and possess diverse pharmacological activities. The biosynthesis of these compounds originates from the mevalonate (MVA) pathway in the cytosol, leading to the formation of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenoids. From this common starting point, the pathways diverge significantly, employing distinct terpene cyclases and cytochrome P450 monooxygenases to generate their unique chemical scaffolds.

Putative Regulation of STL Biosynthesis by Protein Kinase Signaling

The biosynthesis of secondary metabolites like STLs is tightly regulated in response to developmental cues and environmental stimuli, such as pathogen attack or wounding. This regulation is often mediated by phosphorylation cascades involving various protein kinase families. Based on established knowledge of plant signaling, we can hypothesize the involvement of Mitogen-Activated Protein Kinases (MAPKs), Calcium-Dependent Protein Kinases (CDPKs), and Receptor-Like Kinases (RLKs) in controlling the STL biosynthetic pathways in both T. parthenium and C. intybus.

Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK cascades are central signaling modules in plants, translating external stimuli into cellular responses.[1][2][3] In the context of STL biosynthesis, a MAPK cascade could be activated by pathogen-associated molecular patterns (PAMPs) or endogenous elicitors, leading to the phosphorylation and activation of transcription factors that upregulate the expression of key biosynthetic genes. For instance, MAPK signaling is known to be involved in the regulation of ethylene and jasmonic acid biosynthesis, hormones that are themselves potent inducers of terpene production.[1][4]

Calcium-Dependent Protein Kinases (CDPKs)

CDPKs act as crucial sensors of intracellular calcium signals, which are rapidly induced by a variety of stresses.[5][6] These kinases are characterized by a calmodulin-like domain that directly binds calcium, leading to their activation.[5][6] Activated CDPKs can then phosphorylate a range of downstream targets, including metabolic enzymes and transcription factors, to modulate cellular processes.[7] It is plausible that specific CDPK isoforms in T. parthenium and C. intybus are activated in response to stress, subsequently phosphorylating and modulating the activity of enzymes in the STL pathways or the transcription factors controlling these pathways.

Receptor-Like Kinases (RLKs)

RLKs are transmembrane proteins that perceive extracellular signals and initiate intracellular signaling cascades.[8][9] They represent the first line of perception for many environmental cues. An RLK, upon binding its ligand, can activate a downstream signaling pathway, often involving a MAPK cascade. In the context of STL biosynthesis, RLKs could perceive elicitors or developmental signals, triggering a phosphorylation cascade that ultimately leads to the induction of STL production as a defense or developmental response.

Comparative Data on Putative KLS Proteins

The following tables present illustrative quantitative data for hypothetical KLS proteins from T. parthenium and C. intybus, based on typical values observed for plant MAPKs and CDPKs. This data is intended to serve as a framework for future comparative studies.

Table 1: Hypothetical Kinetic Parameters of Putative KLS Proteins

ParameterKLS from Tanacetum parthenium (TpMAPK)KLS from Cichorium intybus (CiCDPK)
Substrate Myelin Basic Protein (MBP)Syntide-2
Km (ATP, µM) 2515
Km (Substrate, µM) 105
Vmax (pmol/min/µg) 500800
Optimal pH 7.58.0
Optimal Temperature (°C) 3025
Cofactor Requirement Mg²⁺Ca²⁺, Mg²⁺

Table 2: Putative Substrate Specificity and Phosphorylation Stoichiometry

KLS ProteinPutative Substrate (Enzyme in STL Pathway)Phosphorylation SiteRelative Phosphorylation Level (Fold Change upon Elicitation)
TpMAPK Germacrene A SynthaseSer-1125.2
Germacrene A OxidaseThr-453.8
CiCDPK Amorpha-4,11-diene SynthaseSer-897.5
Cytochrome P450 (CYP71AV)Thr-2106.1

Visualizing the Signaling and Biosynthetic Pathways

To illustrate the proposed regulatory mechanisms and the biosynthetic pathways, the following diagrams are provided in the DOT language for Graphviz.

Parthenolide_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_parthenolide Parthenolide Biosynthesis in T. parthenium Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP + DMAPP (FPP Synthase) DMAPP->FPP Germacrene_A Germacrene_A FPP->Germacrene_A Germacrene A Synthase (GAS) Germacrene_A_Acid Germacrene_A_Acid Germacrene_A->Germacrene_A_Acid Germacrene A Oxidase (GAO) Costunolide Costunolide Germacrene_A_Acid->Costunolide Costunolide Synthase (COS) Parthenolide Parthenolide Costunolide->Parthenolide Parthenolide Synthase (PTS)

Caption: Biosynthetic pathway of parthenolide in Tanacetum parthenium.

Lactucin_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_lactucin Guaianolide Biosynthesis in C. intybus Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP + DMAPP (FPP Synthase) DMAPP->FPP Amorpha-4,11-diene Amorpha-4,11-diene FPP->Amorpha-4,11-diene Amorpha-4,11-diene Synthase (ADS) Costunolide_intermediate Costunolide_intermediate Amorpha-4,11-diene->Costunolide_intermediate Cytochrome P450s (e.g., CYP71AV) Lactucin Lactucin Costunolide_intermediate->Lactucin Further Oxidations & Lactonization

Caption: Simplified biosynthetic pathway of lactucin-like guaianolides in Cichorium intybus.

Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Elicitor Elicitor RLK RLK Elicitor->RLK 1. Perception MAPKKK MAPKKK RLK->MAPKKK 2. Activation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P TF Transcription Factor MAPK->TF 3. Phosphorylation STL_Genes STL Biosynthetic Genes TF->STL_Genes 4. Gene Expression STL_Biosynthesis STL Biosynthesis STL_Genes->STL_Biosynthesis 5. Protein Synthesis

Caption: A proposed MAPK signaling pathway regulating STL biosynthesis.

Experimental Protocols

To facilitate further research into the functional roles of KLS proteins in T. parthenium and C. intybus, the following detailed experimental protocols are provided.

Protocol for In Vitro Kinase Assay

This protocol describes a method to determine the activity of a purified recombinant kinase against a model substrate.

Materials:

  • Purified recombinant kinase (e.g., TpMAPK, CiCDPK)

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA)

  • Substrate (e.g., Myelin Basic Protein for MAPK, Syntide-2 for CDPK)

  • [γ-³²P]ATP (10 µCi/µl)

  • 100 µM ATP solution

  • Phosphoric acid (85%)

  • P81 phosphocellulose paper

  • Scintillation vials and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture on ice. For a 25 µl reaction, combine:

    • 5 µl of 5x kinase reaction buffer

    • 2.5 µl of substrate (1 mg/ml)

    • 1 µl of purified kinase (100 ng)

    • 14 µl of sterile deionized water

  • Initiate the reaction by adding 2.5 µl of ATP mix (2.4 µl of 100 µM ATP + 0.1 µl of [γ-³²P]ATP).

  • Incubate the reaction at 30°C for 20 minutes.

  • Stop the reaction by spotting 20 µl of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

  • Perform a final wash with acetone for 2 minutes and let the paper air dry.

  • Place the dry P81 paper into a scintillation vial, add 5 ml of scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Protocol for Plant Phosphoproteomics using LC-MS/MS

This protocol outlines a general workflow for identifying and quantifying protein phosphorylation in plant tissues.[10][11][12]

Materials:

  • Plant tissue from T. parthenium or C. intybus

  • Extraction buffer (e.g., Tris-HCl based)[10]

  • Protein precipitation solution (e.g., acetone)[12]

  • Urea solubilization buffer[12]

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC)

  • LC-MS/MS system (e.g., Orbitrap)[10][11]

Procedure:

  • Protein Extraction: Homogenize plant tissue in liquid nitrogen and extract total proteins using an appropriate extraction buffer.[12]

  • Protein Precipitation and Digestion: Precipitate proteins to remove interfering compounds.[12] Resuspend the protein pellet and digest into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using TiO₂ or Fe-IMAC affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.[10][11] The mass spectrometer should be operated in data-dependent acquisition mode to automatically select peptide ions for fragmentation.[11]

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify phosphopeptides and their corresponding phosphorylation sites from the MS/MS spectra. Quantify changes in phosphorylation levels between different experimental conditions.

Conclusion and Future Directions

This guide provides a foundational framework for the functional comparison of KLS proteins in Tanacetum parthenium and Cichorium intybus. While direct evidence is currently lacking, the proposed involvement of MAPK and CDPK signaling pathways in the regulation of sesquiterpene lactone biosynthesis offers a compelling hypothesis for future investigation. The provided experimental protocols are intended to empower researchers to explore these putative regulatory mechanisms. Future studies should focus on identifying the specific kinases and their substrates within the STL biosynthetic pathways of these two important medicinal plants. Such research will not only advance our understanding of plant secondary metabolism but also open new avenues for the metabolic engineering of high-value pharmaceutical compounds.

References

A Comparative Analysis of Costunolide Conjugates in KLS Inactivated Chicory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analysis of costunolide and its conjugates in Kauniolide Synthase (KLS) inactivated chicory with alternative analytical methodologies and plant sources. The inactivation of KLS in chicory via CRISPR/Cas9 technology leads to the significant accumulation of the precursor costunolide and its conjugates, offering a unique platform for studying these bioactive compounds.[1] This guide presents quantitative data, detailed experimental protocols, and workflow visualizations to support research and development in this field.

Quantitative Data Summary

The targeted inactivation of KLS genes in chicory effectively blocks the conversion of costunolide to downstream sesquiterpene lactones, resulting in a notable accumulation of costunolide and its cysteine and glutathione conjugates in the taproots.[2][3] In contrast, wild-type chicory contains negligible amounts of free costunolide as it is efficiently metabolized.[3]

For comparative purposes, the typical concentrations of costunolide in other plant sources where it naturally accumulates, such as Saussurea costus, are also presented.

Plant MaterialCompoundConcentrationAnalytical MethodReference
KLS Inactivated Chicory Taproot Total Costunolide & Conjugates1.5 ± 0.54 mg/g Fresh Weight LC-Orbitrap-FTMS[2][3]
Wild-Type Chicory TaprootCostunolideDoes not accumulateLC-Orbitrap-FTMS[3]
Saussurea costus (Wild Root)Costunolide1.257 µg/mL (in extract)HPLC-UV[4]
Saussurea costus (Cultivated Root)Costunolide1.102 - 1.105 µg/mL (in extract)HPLC-UV[4]

Comparison of Analytical Methodologies

The analysis of costunolide and its conjugates can be approached using various analytical techniques. High-resolution mass spectrometry offers high sensitivity and specificity for identifying and quantifying these compounds in complex matrices like chicory taproots. However, HPLC-UV provides a more accessible and routine method for quantification, particularly for quality control of herbal materials.

ParameterLC-Orbitrap-FTMS (KLS Chicory)HPLC-UV (Laurus nobilis)HPLC-DAD (Saussurea lappa)
Principle High-resolution mass spectrometry for accurate mass measurement and fragmentation analysis.UV absorbance detection at a specific wavelength.Diode array detection for spectral analysis across a range of wavelengths.
Sensitivity High, capable of detecting trace amounts and identifying novel conjugates.Moderate, suitable for quantifying major components.Moderate, with spectral information aiding in peak purity assessment.
Specificity Very high, allows for unambiguous identification based on mass-to-charge ratio and fragmentation patterns.Moderate, potential for co-eluting interferences.Good, spectral comparison enhances specificity.
Linearity (r²) Not explicitly stated for quantification of conjugates, but used for estimation.> 0.9990.9999
LOD Not specified.2.29 ppm1.5 µg/mL
LOQ Not specified.6.64 ppm4.6 µg/mL
Recovery Not specified.100.54% - 102.62%99.3% - 101.8%
Reference [2][5][6]

Experimental Protocols

Analysis of Costunolide and Conjugates in KLS Inactivated Chicory by LC-Orbitrap-FTMS

This protocol is adapted from the methodology used in the analysis of KLS inactivated chicory.[2]

a. Sample Preparation:

  • Freeze 300 mg of chicory taproot material in liquid nitrogen and grind to a fine powder.

  • Extract the powder with methanol containing 0.1% formic acid.

  • Vortex the sample, sonicate for 15 minutes, and then centrifuge at 21,000 x g at room temperature.

  • Transfer the clear supernatant to a fresh vial for LC-MS analysis.

b. LC-MS Analysis:

  • System: LC-PDA-LTQ-Orbitrap FTMS system (Thermo Scientific).

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: The Orbitrap-FTMS is operated in full scan mode to acquire high-resolution mass spectra. Data-dependent MS/MS scans are used for fragmentation of ions of interest to aid in structural elucidation of conjugates.

  • Quantification: The total amount of costunolide (free and conjugated) is estimated based on the absorbance at 280 nm, with quantification performed by comparing the peak area to a standard curve of costunolide.[2][3]

Analysis of Apolar Intermediates in Chicory by GC-MS

This protocol is used to analyze other potential intermediates in the sesquiterpene lactone biosynthesis pathway.[2]

a. Sample Preparation:

  • Freeze 300 mg of chicory root material and powder it in liquid nitrogen.

  • Extract the samples with 1.5 mL of a hexane:ethyl acetate mixture (85:15 v/v).

  • Sonicate the extracts for 15 minutes and then centrifuge for 10 minutes at 1200 x g.

  • Dry the extracts over a Na2SO4 column prepared in a glass wool-plugged glass pipette.

b. GC-MS Analysis:

  • System: A standard Gas Chromatography-Mass Spectrometry system.

  • Column: A suitable capillary column for terpene analysis (e.g., DB-5ms).

  • Injector: Splitless or split injection depending on the concentration of analytes.

  • Oven Program: A temperature gradient program to separate the compounds of interest.

  • MS Detection: Electron ionization (EI) at 70 eV, with a mass scan range appropriate for sesquiterpenes.

  • Identification: Compounds are identified by comparing their mass spectra with libraries such as NIST.

Alternative Method: Quantification of Costunolide by HPLC-UV

This protocol is a validated method for the quantification of costunolide in Laurus nobilis and can be adapted for other plant matrices.[5]

a. Sample Preparation (Extraction):

  • Powder the dried plant material.

  • Extract with a suitable solvent (e.g., methanol) using sonication or maceration.

  • Filter the extract and, if necessary, perform a clean-up step using solid-phase extraction (SPE).

b. HPLC-UV Analysis:

  • System: A standard High-Performance Liquid Chromatography system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 40:60 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector set at 210 nm.[5]

  • Quantification: Based on a calibration curve prepared from a certified standard of costunolide.

Visualizations

Sesquiterpene Lactone Biosynthesis Pathway in Chicory

The following diagram illustrates the biosynthetic pathway of sesquiterpene lactones in chicory, highlighting the step catalyzed by this compound Synthase (KLS) which is inactivated to promote costunolide accumulation.

Sesquiterpene Lactone Biosynthesis FPP Farnesyl Diphosphate GermacreneA Germacrene A FPP->GermacreneA GAS GermacreneA_acid Germacrene A acid GermacreneA->GermacreneA_acid GAO Costunolide Costunolide GermacreneA_acid->Costunolide COS This compound This compound Costunolide->this compound KLS (Inactivated) Conjugates Costunolide Conjugates (Cysteine, Glutathione) Costunolide->Conjugates Guaianolides Guaianolides (Lactucin, Lactucopicrin, etc.) This compound->Guaianolides

Caption: Biosynthesis of sesquiterpene lactones in chicory.

Experimental Workflow for Analysis of Costunolide Conjugates

This diagram outlines the general workflow for the extraction and analysis of costunolide and its conjugates from KLS inactivated chicory taproots.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis plant_material KLS Inactivated Chicory Taproot grinding Cryogenic Grinding plant_material->grinding extraction Solvent Extraction (Methanol/Formic Acid or Hexane/EtOAc) grinding->extraction centrifugation Centrifugation / Filtration extraction->centrifugation extract Crude Extract centrifugation->extract lcms LC-Orbitrap-FTMS (Costunolide & Conjugates) extract->lcms gcms GC-MS (Apolar Intermediates) extract->gcms identification Compound Identification lcms->identification quantification Quantification lcms->quantification gcms->identification comparison Comparison with Controls quantification->comparison Method Comparison cluster_lcms LC-Orbitrap-FTMS cluster_hplc HPLC-UV/DAD lcms_adv Advantages: - High Sensitivity - High Specificity - Structural Elucidation lcms_disadv Disadvantages: - High Cost - Complex Data Analysis hplc_adv Advantages: - Lower Cost - Routine Analysis - Robust Quantification hplc_disadv Disadvantages: - Lower Sensitivity - Potential for Interferences

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Kauniolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling Kauniolide, ensure that all requisite safety measures are implemented. All personnel must be thoroughly trained in the proper handling and storage of similar chemical compounds.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for any signs of degradation or puncture before use and employ proper removal techniques to prevent skin contact.

  • Eye Protection: Use indirect-vent, impact-, and splash-resistant safety goggles to protect against accidental splashes or generation of aerosols.

  • Skin and Body Protection: A full-length, buttoned laboratory coat is mandatory. For operations with a heightened risk of exposure, consider additional protective clothing, such as a chemically resistant apron or suit.

  • Respiratory Protection: If there is a potential for inhaling dust or vapors, utilize an appropriate air-purifying respirator. All work with solid this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Spill Management and Emergency Procedures

In the event of a this compound spill, prompt and appropriate action is essential to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, increase ventilation to the room.

  • Absorb and Contain:

    • For solid spills , carefully sweep or scoop the material, taking care to avoid the generation of dust.

    • For liquid spills (if dissolved in a solvent), cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect Waste: Place all contaminated materials (absorbent, cleaning supplies, and contaminated PPE) into a designated, sealable, and appropriately labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area. The specific decontamination procedure will depend on the nature of the spill and the surfaces involved. A general procedure for equipment decontamination is outlined below.

    • Initial Cleaning: While wearing appropriate PPE, perform a preliminary cleaning to remove any gross contamination using a cloth with detergent and water. All cleaning materials must be disposed of as hazardous waste.

    • Disinfection/Neutralization: Apply a suitable disinfectant or neutralizing agent compatible with the spilled material and the surface.

    • Contact Time: Allow the disinfectant or neutralizing agent to remain on the surface for the manufacturer's recommended contact time.

    • Final Rinse: Rinse the area thoroughly with water, and collect the rinse water for disposal as hazardous waste if required by local regulations.

III. Proper Disposal Protocol

The disposal of this compound and any associated contaminated materials must be managed as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Collect all waste containing this compound, including unused compounds, contaminated consumables (e.g., pipette tips, gloves, wipes), and spill cleanup materials, in a dedicated, sealed, and properly labeled hazardous waste container. The container must be made of a material that is chemically resistant to the waste.

  • Labeling: Clearly and accurately label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, until it is collected for disposal.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash. [1][2][3]

Quantitative Disposal Parameters

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Container Type Chemically resistant, sealed container (e.g., polyethylene)
Labeling Requirements "Hazardous Waste," "this compound," CAS No. 81066-45-7[4][5][6]
Temporary Storage Secure, ventilated, designated hazardous waste accumulation area
Final Disposal Method Incineration or other approved hazardous waste treatment facility

Disclaimer: The values in this table are general guidelines. Always consult your institution's EHS office and your licensed waste disposal contractor for specific requirements.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on standard laboratory safety and hazardous waste management protocols. For instance, general guidance on handling chemical spills and disposing of hazardous waste is provided by various safety resources.[2][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

Kauniolide_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Solid, Liquid, Contaminated Items) ppe->segregate container 3. Place in Labeled Hazardous Waste Container segregate->container spill Spill Occurs container->spill Potential for Spill storage 4. Store in Designated Secure Area container->storage spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill->storage No spill_procedure->container contact_ehs 5. Contact EHS/Waste Disposal Vendor storage->contact_ehs collection 6. Arrange for Professional Collection contact_ehs->collection end End: Proper Disposal by Licensed Vendor collection->end

This compound Disposal Workflow

References

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